Difloxacin
Beschreibung
This compound is a synthetic fluoroquinolone used in veterinary. As an antibacterial, it presents a broad bactericidal spectrum and its effects are dependent on its concentration. However, it presents a reduced efficacy when compared to other fluoroquinolone antibacterials.
This compound is a small molecule drug that was first approved in 1998.
RN & structure given in first source
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-86-5 (hydrochloride) | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048348 | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98106-17-3 | |
| Record name | Difloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Difloxacin in Gram-Negative Bacteria
This technical guide provides a comprehensive overview of the molecular mechanism by which this compound, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effects against gram-negative bacteria. The document details the primary molecular targets, the biochemical consequences of drug-target interaction, quantitative efficacy data, and the key experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: Targeting Bacterial DNA Gyrase
This compound is a broad-spectrum, bactericidal antibiotic whose primary mode of action is the inhibition of essential bacterial enzymes required for DNA replication, transcription, and repair.[1] In gram-negative bacteria, the principal target of this compound and other fluoroquinolones is DNA gyrase, a type II topoisomerase.[][3]
DNA gyrase is a vital enzyme responsible for introducing negative supercoils into the bacterial chromosome. This process is crucial for relieving the topological stress that occurs during the unwinding of the DNA helix, a necessary step for both replication and transcription. The enzyme functions as an A₂B₂ tetramer, composed of two GyrA and two GyrB subunits.
The inhibitory action of this compound can be summarized in the following steps:
-
Cellular Entry: this compound enters the gram-negative bacterial cell, crossing the outer membrane and cytoplasmic membrane to reach the cytoplasm.
-
Formation of a Ternary Complex: Inside the cell, this compound does not bind to DNA gyrase or DNA alone. Instead, it binds to and stabilizes a transient intermediate state known as the gyrase-DNA cleavage complex.[4][5] In this state, the GyrA subunits have created a double-strand break in the DNA and are covalently attached to the 5' ends of the cleaved DNA.[5]
-
Inhibition of DNA Re-ligation: By stabilizing this complex, this compound physically prevents the re-ligation of the broken DNA strands, which is the final step in the supercoiling reaction.[4][6] This converts the essential enzyme into a toxic cellular poison.
-
Accumulation of Double-Strand Breaks: The trapped gyrase-DNA complexes lead to the accumulation of persistent double-strand breaks in the bacterial chromosome.[4][7]
-
Downstream Lethal Effects: The presence of these breaks triggers a cascade of lethal events, including the rapid inhibition of DNA synthesis and transcription.[5] This damage also induces the bacterial SOS response, a DNA repair mechanism.[8] However, if the damage is too extensive, the repair mechanisms are overwhelmed, leading to chromosome fragmentation and, ultimately, rapid, concentration-dependent bacterial cell death.[7][9]
Visualizing the Mechanism of Action
The following diagram illustrates the molecular pathway of this compound's bactericidal activity in gram-negative bacteria.
Quantitative Data: In Vitro Efficacy
The efficacy of this compound against various gram-negative pathogens is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
| Bacterial Species | Isolate Origin | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |
| Gram-Negative Isolates | Canine (USA) | 0.06 - 2.0 | Not Reported | Not Reported | [10] |
| Gram-Negative Isolates | Canine (Netherlands) | 0.016 - 8.0 | Not Reported | Not Reported | [10] |
| Escherichia coli | Canine Otitis | 0.06 - >128 | 0.125 | 128 | [11] |
| Proteus mirabilis | Canine Otitis | 0.06 - 1.0 | 0.5 | 1.0 | [11] |
| Pseudomonas spp. | Canine Otitis | 0.06 - 32 | 1.0 | 16 | [11] |
Note: High MIC values, such as the MIC₉₀ for E. coli in one study, can indicate the presence of resistant strains within the tested population.[11] Some strains of Proteus mirabilis, Klebsiella pneumoniae, and Bordetella bronchiseptica have also shown reduced susceptibility.[10]
Key Experimental Protocols
The mechanism of action of DNA gyrase inhibitors is primarily investigated through a series of in vitro enzymatic assays.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the catalytic activity of DNA gyrase.
-
Principle: Purified DNA gyrase introduces negative supercoils into a relaxed circular plasmid DNA substrate in an ATP-dependent reaction. The different topological forms of the DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. An effective inhibitor will reduce the amount of supercoiled DNA produced.
-
Key Reagents & Materials:
-
Purified DNA gyrase (E. coli or other gram-negative source)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 5 mM DTT, 1.5 mM ATP)
-
This compound or test compound dissolved in DMSO
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., ethidium (B1194527) bromide)
-
-
Methodology:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound (or a DMSO control).
-
Initiate the reaction by adding a defined amount of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for a set time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing SDS and a loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the DNA topoisomers.
-
Stain the gel, visualize the DNA bands under UV illumination, and quantify the percentage of supercoiled DNA in each lane.
-
-
Interpretation: A dose-dependent decrease in the intensity of the supercoiled DNA band relative to the control indicates inhibition of gyrase activity. The IC₅₀ value (the concentration of inhibitor required to reduce supercoiling activity by 50%) can be calculated.[12]
Protocol 2: DNA Gyrase-Mediated Cleavage Assay
This assay determines whether an inhibitor acts as a "poison" by stabilizing the covalent enzyme-DNA cleavage complex.
-
Principle: In the presence of a quinolone, the gyrase-DNA complex is trapped after DNA cleavage but before re-ligation. When the reaction is stopped with a strong detergent (SDS), the covalently bound enzyme is denatured, leaving a linearized (from a double-strand break) or nicked (from a single-strand break) plasmid.
-
Key Reagents & Materials:
-
Same as the supercoiling assay, but using supercoiled plasmid DNA as the initial substrate.
-
Proteinase K
-
-
Methodology:
-
Prepare reaction mixtures containing assay buffer, supercoiled pBR322 DNA, DNA gyrase, and varying concentrations of this compound.
-
Incubate at 37°C for a set time (e.g., 60 minutes) to allow the formation of the cleavage complex.
-
Stop the enzymatic reaction and reveal the breaks by adding 0.2% SDS and 0.1 mg/mL proteinase K. Incubate for a further 30-60 minutes at 37°C to digest the enzyme.[13]
-
Analyze the products by agarose gel electrophoresis.
-
-
Interpretation: The appearance of a linear DNA band, which is absent or minimal in the no-drug control, demonstrates that the compound stabilizes the cleavage complex. The concentration of the compound needed to generate 50% of the maximal level of linear DNA is defined as the CC₅₀.[13]
Visualizing the Experimental Workflow
This diagram outlines a typical workflow for identifying and characterizing a DNA gyrase inhibitor.
Conclusion
The mechanism of action of this compound in gram-negative bacteria is a well-defined process centered on the inhibition of DNA gyrase. By stabilizing a toxic gyrase-DNA cleavage complex, this compound introduces irreparable double-strand breaks into the bacterial chromosome, leading to a swift cessation of critical cellular processes and resulting in bactericidal cell death. This targeted mechanism provides a potent and effective means of combating a wide range of bacterial pathogens. The experimental protocols detailed herein, particularly enzymatic assays for supercoiling and DNA cleavage, remain the cornerstone for discovering and characterizing novel inhibitors of this critical bacterial target.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]
- 4. abt-869.com [abt-869.com]
- 5. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abt-869.com [abt-869.com]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
what is the antibacterial spectrum of difloxacin
An In-depth Technical Guide to the Antibacterial Spectrum of Difloxacin
Introduction
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] As a second-generation agent within this class, it has established a significant role in veterinary medicine, particularly for treating bacterial infections in canines.[2][3][4] Its efficacy stems from a concentration-dependent bactericidal activity achieved through the disruption of essential bacterial DNA processes.[1][3][4] This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy.
Mechanism of Action
The primary mechanism of action for this compound, characteristic of fluoroquinolones, involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase (Topoisomerase II): In many Gram-negative bacteria, DNA gyrase is the primary target.[6] This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This compound binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex.[6][7] This prevents the re-ligation of the cleaved DNA strands, leading to double-strand DNA breaks and subsequent cell death.[7][8]
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target.[7] This enzyme is responsible for decatenation, the separation of interlinked daughter chromosomes following DNA replication.[7][8] By inhibiting topoisomerase IV, this compound prevents the segregation of newly replicated bacterial chromosomes, ultimately halting cell division.[5]
The formation of a stable this compound-enzyme-DNA complex blocks the progression of the replication fork, inducing the SOS response and ultimately leading to rapid, concentration-dependent bacterial cell death.[3][7][8]
Figure 1: Mechanism of action of this compound.
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against a wide range of pathogenic bacteria.[2][4]
Gram-Negative Bacteria: this compound is particularly effective against a variety of Gram-negative bacilli and cocci.[1] This includes members of the Enterobacteriaceae family and other significant pathogens.[9] Susceptible organisms include:
Some bacteria, such as Bordetella bronchiseptica and certain strains of Pseudomonas aeruginosa, have shown lower susceptibility.[10]
Gram-Positive Bacteria: this compound is also active against several Gram-positive aerobes, primarily cocci.[1][12] Its activity includes:
-
Staphylococcus spp. (including coagulase-positive staphylococci like Staphylococcus intermedius and Staphylococcus aureus)[1][10][12]
-
Streptococcus canis[10]
Atypical Bacteria: The spectrum of this compound extends to atypical pathogens that lack a traditional cell wall, making them resistant to many other classes of antibiotics.[1] this compound has demonstrated activity against:
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for this compound against various bacterial isolates from canine clinical cases.
| Bacterial Group/Species | Origin of Isolates | MIC Range (µg/mL) | Reference |
| Gram-Negative Isolates | United States | 0.06 - 2.0 | [10] |
| The Netherlands | 0.016 - 8.0 | [10] | |
| Escherichia coli | Dogs | MIC₅₀: 0.13, MIC₉₀: 0.5 | [14] |
| Neisseria gonorrhoeae | Humans | Geometric Mean: 0.014 (Range: ≤0.0039 - 0.03) | [11] |
| Gram-Positive Cocci | United States | 0.125 - 4.0 | [10] |
| The Netherlands | 0.125 - 2.0 | [10] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols: MIC Determination
The determination of MIC values is a standardized process critical for assessing antibiotic efficacy. The broth microdilution method is a standard technique recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Broth Microdilution Method Protocol
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
A series of twofold serial dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[17] This creates a gradient of antibiotic concentrations.
-
A positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.
-
-
Inoculum Preparation:
-
The bacterial strain to be tested is cultured on an appropriate agar (B569324) medium overnight to obtain isolated colonies.
-
A suspension of the bacteria is prepared in a sterile saline or broth solution and adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Inoculation and Incubation:
-
Each well containing the antibiotic dilutions and the positive control well is inoculated with the prepared bacterial suspension.
-
The microtiter plate is sealed or covered and incubated under appropriate atmospheric conditions (e.g., ambient air) at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the plate is examined visually or with a plate reader for bacterial growth. Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[17]
-
Figure 2: Experimental workflow for MIC determination.
References
- 1. This compound HCL – Rat Guide [ratguide.com]
- 2. This compound | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lomefloxacin, a new difluoroquinolone: in vitro activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound in the treatment of uncomplicated urethral gonorrhea in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abt-869.com [abt-869.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Difloxacin and Its Novel Derivatives
This technical guide provides a comprehensive overview of the synthesis of this compound, a significant second-generation fluoroquinolone antibiotic used in veterinary medicine.[1] It delves into the core synthetic methodologies, the development of novel derivatives aimed at enhancing antimicrobial efficacy, and the structure-activity relationships that guide modern drug design in this class. Detailed experimental protocols, quantitative data, and process visualizations are included to support research and development efforts.
Mechanism of Action of this compound
This compound, like other fluoroquinolones, is a broad-spectrum, concentration-dependent bactericidal antibiotic.[2][3] Its primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for the negative supercoiling of DNA during replication.[1][4] By interfering with this process, this compound prevents DNA synthesis and disrupts bacterial cell duplication, ultimately leading to cell death.[1][2] This targeted mechanism is effective against a wide range of Gram-negative and Gram-positive bacteria, as well as some Mycoplasma species.[4][5]
Core Synthesis of this compound
The synthesis of fluoroquinolones like this compound is a multi-step process that builds the characteristic quinolone ring system.[6] The Gould-Jacobs reaction is a foundational method for creating the quinolone core.[7] The general synthesis involves the reaction of an aniline (B41778) derivative with a malonic ester derivative, followed by thermal cyclization and subsequent modifications.[7][8]
For this compound, the synthesis typically begins with a fluorinated aromatic precursor. The key steps include the formation of the 4-oxo-quinoline-3-carboxylic acid core, followed by the introduction of the specific side chains at the N-1 and C-7 positions that define this compound's structure and activity.[6][9]
Experimental Protocols
3.1. General Protocol for Synthesis of the Fluoroquinolone Core
This protocol is a representative example based on common methods for fluoroquinolone synthesis.[8]
-
Step 1: Condensation. Equimolar amounts of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME) are mixed. The mixture is heated to approximately 140-150°C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Step 2: Cyclization. The resulting anilinomethylene malonic diethyl ester intermediate is added to a high-boiling point solvent, such as diphenyl ether. The solution is heated to around 250°C for 30-60 minutes to induce thermal cyclization.
-
Step 3: Isolation of the Ester. After cooling, a non-polar solvent like hexane (B92381) is added to precipitate the product. The solid ethyl 7-substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is collected by filtration, washed, and dried.
-
Step 4: Hydrolysis. The ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with an acid like HCl to precipitate the carboxylic acid core.
-
Step 5: N-1 Arylation. The quinolone carboxylic acid is reacted with the desired aryl group (for this compound, a p-fluorophenyl group) in a suitable solvent like DMF or DMSO with a base such as potassium carbonate.
-
Step 6: C-7 Substitution. The final step involves a nucleophilic aromatic substitution reaction at the C-7 position. The N-1 substituted intermediate is reacted with the desired amine (for this compound, N-methylpiperazine) in a polar aprotic solvent like pyridine (B92270) or DMSO at an elevated temperature. The final product, this compound, is then isolated and purified.
3.2. Protocol for Synthesis of a Novel C-7 Derivative
This protocol describes the synthesis of novel derivatives by substituting the C-7 position with different amines, a common strategy to create new fluoroquinolones.[10]
-
Reaction Setup. In a round-bottom flask, dissolve the 7-chloro-1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) and pyridine.
-
Addition of Amine. Add the desired amine substituent (e.g., 2-aminophthalic acid, 1.1-1.5 equivalents).
-
Heating. Heat the reaction mixture to 70-120°C and maintain it for several hours to days (e.g., 10 days), depending on the reactivity of the amine.[10] Monitor the reaction by TLC.
-
Work-up. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration.
-
Purification. The crude product is washed with water and ethanol (B145695) and then purified, typically by recrystallization from a suitable solvent like ethanol or DMF, to yield the final derivative.
Novel Derivatives and Structure-Activity Relationship (SAR)
The development of novel fluoroquinolone derivatives is driven by the need to improve activity against resistant strains, enhance pharmacokinetic properties, and reduce side effects.[11] Modifications to the core structure are primarily focused on the N-1, C-7, and C-8 positions.[9]
-
N-1 Position: The substituent at the N-1 position significantly influences antibacterial potency. Aryl groups, such as the p-fluorophenyl group in this compound, have been shown to yield excellent in vitro and in vivo efficacy.[12]
-
C-6 Position: A fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones and dramatically enhances antibacterial potency and DNA gyrase inhibition.[9]
-
C-7 Position: The substituent at the C-7 position modulates the spectrum of activity, potency, and pharmacokinetic properties. Piperazine rings or similar heterocyclic groups are common.[9] Introducing novel heterocyclic moieties at this position is a key strategy for creating new derivatives.[10] For example, substitutions with 2-aminophthalic acid and 3-aminoterphthalic acid have been shown to impart both gram-negative and gram-positive activity.[10]
-
C-8 Position: Modifications at the C-8 position can also influence activity.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and representative novel derivatives, compiled from various studies.
Table 1: Synthesis Yields of Fluoroquinolone Derivatives
| Compound ID | Synthetic Method | Reported Yield (%) | Reference |
| C2 | Reaction of synthon 'a' with 2-Aminophthalic acid in DMSO/pyridine | 60% | [10] |
| 14b | Reaction of intermediate (5b) with (3S)-3-cyclopropyl aminomethyl pyrrolidine | 61% | [13] |
| 17b | Reaction of intermediate (5b) with (3S, 4S)-3-cyclopropyl aminomethyl-4-fluoropyrrolidine | 67% | [13] |
| 18a | Reaction of intermediate (5b) with (3S, 4R)-3-cyclopropyl aminomethyl-4-fluoropyrrolidine | 53% | [13] |
Table 2: In Vitro Antimicrobial Activity (MIC) of Novel Ofloxacin (B1677185) Derivatives
| Compound ID | M. tuberculosis H37Rv (MTB) MIC (µM) | Multi-Drug Resistant M. tuberculosis (MDR-TB) MIC (µM) | DNA Gyrase Inhibition IC50 (µg/mL) | Reference |
| Lead Compound 1 * | 0.19 | 0.09 | - | [14] |
| Lead Compound 2 † | - | - | 10.0 | [14] |
-
10-[2-carboxy-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]-9-fluoro-2,3-dihydro-3-methyl-8-nitro-7-oxo-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[14] † 10-[(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)]-9-fluoro-2,3-dihydro-3-methyl-8-nitro-7-oxo-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[14]
This guide provides a foundational understanding of the synthesis and derivatization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound HCL – Rat Guide [ratguide.com]
- 3. nbinno.com [nbinno.com]
- 4. toku-e.com [toku-e.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google Patents [patents.google.com]
- 14. Novel ofloxacin derivatives: synthesis, antimycobacterial and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Difloxacin in Canines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difloxacin, a second-generation fluoroquinolone antibiotic, exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in veterinary medicine, particularly for canine infections.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in canines. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this antimicrobial agent's behavior and efficacy in the canine species.
Pharmacodynamics: Mechanism of Action and Spectrum of Activity
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By interfering with these processes, this compound disrupts bacterial cell division and leads to cell death.[1][2][3] This action is concentration-dependent, meaning that higher drug concentrations result in a more rapid and extensive killing of bacteria.[2][5]
This compound is effective against a wide range of pathogens commonly isolated from canine infections. It is indicated for the treatment of bacterial infections of the urinary tract, respiratory tract, and skin in dogs.[6]
Mandatory Visualization: Mechanism of Action of this compound
References
- 1. wormsandgermsblog.com [wormsandgermsblog.com]
- 2. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 3. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, this compound, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Difloxacin's Mode of Action Against Mycoplasma Species: A Technical Guide
Executive Summary: Difloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, exhibits potent bactericidal activity against various pathogens, including susceptible strains of Mycoplasma.[1] Lacking a cell wall, Mycoplasma species are intrinsically resistant to many common antibiotics like beta-lactams.[2] Fluoroquinolones such as this compound provide an effective therapeutic alternative by targeting essential enzymes involved in DNA replication.[3][4] The primary mechanism of action involves the inhibition of two critical type II topoisomerases: DNA gyrase and topoisomerase IV.[2][5] By binding to and stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial chromosome, arresting DNA synthesis and ultimately leading to cell death.[6] This guide provides an in-depth analysis of this mechanism, summarizes quantitative efficacy data, and details the experimental protocols used to elucidate this mode of action.
Introduction to Mycoplasma and Fluoroquinolone Therapy
Mycoplasma are a genus of bacteria distinguished by their lack of a cell wall, rendering them resistant to antimicrobials that target this structure, such as penicillins and cephalosporins.[2][4] They are significant pathogens in veterinary and human medicine, causing a range of diseases from respiratory infections to urogenital tract infections.[3][4] The control of mycoplasmal infections often relies on antibiotics that target internal cellular processes.[7]
Fluoroquinolones are a class of broad-spectrum bactericidal agents widely used against Mycoplasma infections.[3][7] this compound is a second-generation fluoroquinolone notable for its activity against a spectrum of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species.[1][8] Its efficacy stems from its ability to disrupt the fundamental process of bacterial DNA replication.[8]
Core Mechanism of Action
The bactericidal effect of this compound against Mycoplasma is a result of its interaction with bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[2][5][9] These enzymes are essential for managing the complex topology of DNA during replication, transcription, and repair.
The Role of DNA Gyrase and Topoisomerase IV in Mycoplasma
-
DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into the DNA helix.[6] This process is crucial for relieving the torsional stress that builds up ahead of the replication fork, allowing the DNA strands to be unwound and replicated.
-
Topoisomerase IV: The main function of this enzyme is to decatenate, or unlink, the two newly replicated daughter chromosomes.[6] This separation is a final, essential step in bacterial cell division.
Inhibition of Enzyme Activity by this compound
Fluoroquinolones do not bind to the enzymes alone but rather to the transient complex formed between the topoisomerase and the bacterial DNA.[3] This interaction traps the enzyme in its cleavage-capable state, forming a stable ternary complex (fluoroquinolone-enzyme-DNA). This stabilization prevents the enzyme from completing its function of re-ligating the cleaved DNA strands.
Downstream Consequences: DNA Damage and Cell Death
The stalled replication fork at the site of the stabilized ternary complex leads to the accumulation of double-strand DNA breaks.[6] This extensive chromosomal damage triggers a cascade of events that halts DNA synthesis and other critical cellular processes, ultimately resulting in rapid, concentration-dependent bacterial cell death.[1][8] The specific primary target of a given fluoroquinolone—whether DNA gyrase or topoisomerase IV—can vary depending on the bacterial species and the specific drug.[3][10] Resistance in Mycoplasma typically arises from point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these target enzymes.[5][11]
Quantitative Efficacy Data
The in vitro activity of this compound and other fluoroquinolones against Mycoplasma species is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data is often presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Antibiotic | Mycoplasma Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| This compound | M. gallisepticum | 0.5 | - | - | [12] |
| Enrofloxacin | M. gallisepticum | 0.5 | - | - | [12] |
| Enrofloxacin | M. bovis | 0.25 | - | - | [13] |
| Moxifloxacin | M. pneumoniae | 0.15 | 0.3 | - | [14] |
| Ciprofloxacin | M. pneumoniae | 1.0 | 1.5 | - | [14] |
| Levofloxacin | M. hominis | - | - | <0.031 - >32 | [15] |
| Delafloxacin | M. hominis | - | 1.0 | <0.031 - 1 | [15] |
Note: Data for different fluoroquinolones are provided for comparative context. "-" indicates data not reported in the cited source.
Key Experimental Methodologies
The investigation of this compound's mode of action relies on standardized in vitro assays. The following are detailed protocols for two fundamental experiments.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Research Programme on Comparative Mycoplasmology (IRPCM).[7][16][17]
-
Inoculum Preparation:
-
Culture the Mycoplasma isolate in an appropriate broth medium (e.g., Frey's or Hayflick's medium) until it reaches the logarithmic phase of growth.[11][13]
-
Perform serial dilutions of the culture to standardize the inoculum. The final concentration in the test wells should be between 10³ and 10⁵ color-changing units (CCU)/mL or colony-forming units (CFU)/mL.[7][18]
-
-
Antibiotic Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the Mycoplasma broth to achieve a range of desired final concentrations.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized Mycoplasma inoculum to each well containing the antibiotic dilutions and the positive control well.
-
Seal the plate and incubate at 37°C, typically in a 5% CO₂ atmosphere.[11]
-
Incubation times vary by species, ranging from 48 hours for faster-growing species like M. hominis to several days for others.[13][19]
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[7]
-
For fermenting Mycoplasma species, growth inhibition is typically indicated by the absence of a color change in the pH indicator of the medium (i.e., the medium does not become acidic).[13][18]
-
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase. The protocol is a generalized procedure based on established methods.[20]
-
Reaction Mixture Preparation:
-
On ice, prepare a master reaction mix in microfuge tubes. Each reaction (typically 20-30 µL final volume) should contain:
-
Gyrase Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT).
-
Relaxed plasmid DNA substrate (e.g., relaxed pBR322).
-
Purified Mycoplasma DNA gyrase enzyme.
-
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound (or a solvent control like DMSO) to the reaction tubes.
-
-
Incubation:
-
Initiate the reaction by adding the enzyme last.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.[20]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.[20]
-
Analyze the DNA products by agarose (B213101) gel electrophoresis. The gel should contain an intercalating agent like ethidium (B1194527) bromide to help resolve the different DNA topoisomers.[20]
-
-
Result Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its highly mobile, supercoiled form.
-
Increasing concentrations of this compound will inhibit this conversion, resulting in a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band on the gel. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from these results.
-
Visualized Pathways and Workflows
Diagram: this compound's Molecular Mode of Action
Caption: Molecular pathway of this compound action in Mycoplasma.
Diagram: Experimental Workflow for MIC Determination
References
- 1. This compound | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Characterization of Mutations in DNA Gyrase and Topoisomerase IV in Field Strains and In Vitro Selected Quinolone-Resistant Mycoplasma hyorhinis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. nbinno.com [nbinno.com]
- 9. DNA Gyrase and Topoisomerase IV Mutations in Clinical Isolates of Ureaplasma spp. and Mycoplasma hominis Resistant to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of Topoisomerase IV Mutation to Quinolone Resistance in Mycoplasma genitalium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Mutations in DNA Gyrase and Topoisomerase IV Involved in Quinolone Resistance of Mycoplasma gallisepticum Mutants Obtained In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Delafloxacin and Finafloxacin against Mycoplasma hominis and Ureaplasma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 19. researchgate.net [researchgate.net]
- 20. topogen.com [topogen.com]
The Core Mechanism of Difloxacin's Inhibition of Bacterial DNA Gyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular interactions and cellular consequences of difloxacin's inhibition of bacterial DNA gyrase. This compound, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting this essential enzyme, leading to a cascade of events that culminate in cell death. This document provides a detailed overview of the mechanism of action, quantitative inhibitory data, experimental protocols for studying this interaction, and the resultant cellular signaling pathways.
Mechanism of Action: Trapping the Gyrase-DNA Complex
This compound, like other fluoroquinolones, functions by inhibiting the activity of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.
The inhibitory action of this compound is not a simple competitive inhibition of the enzyme's catalytic activity. Instead, it stabilizes a transient intermediate in the enzyme's reaction cycle known as the "cleavage complex." In this complex, the DNA is cleaved by DNA gyrase, and the enzyme is covalently attached to the 5' ends of the broken DNA strands. This compound intercalates into the DNA at the site of the break and forms a ternary complex with both the DNA and the gyrase enzyme. This drug-enzyme-DNA complex physically obstructs the religation of the DNA strands, effectively trapping the enzyme on the DNA in a state of suspended animation.
The formation of these stable cleavage complexes has two major downstream consequences:
-
Inhibition of DNA Replication and Transcription: The presence of the bulky this compound-gyrase-DNA complex on the bacterial chromosome acts as a physical roadblock, stalling the progression of replication forks and transcription machinery.
-
Generation of Double-Strand Breaks: The stalled replication forks can collapse, leading to the formation of lethal double-strand DNA breaks.
This accumulation of DNA damage triggers a cascade of cellular responses, ultimately leading to bacterial cell death.
Quantitative Data: Inhibitory Potency of Fluoroquinolones
Table 1: IC50 Values of Fluoroquinolones against Staphylococcus aureus DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |
| Norfloxacin | 126 | 7.94 |
| Enoxacin | 63.1 | 10.0 |
| Fleroxacin | 63.1 | 10.0 |
| Ciprofloxacin | 31.6 | 6.31 |
| Lomefloxacin | 31.6 | 10.0 |
| Trovafloxacin | 10.0 | 3.16 |
| Grepafloxacin | 10.0 | 2.51 |
| Ofloxacin | 31.6 | 10.0 |
| Levofloxacin | 31.6 | 10.0 |
| Sparfloxacin | 3.16 | 5.62 |
| Gatifloxacin | 3.16 | 1.99 |
| Pazufloxacin | 2.51 | 1.58 |
| Moxifloxacin | 1.58 | 0.794 |
| Clinafloxacin | 0.915 | 1.62 |
| Nathis compound | 3.16 | 31.6 |
Data sourced from a study on quinolone target preference in S. aureus.[2]
Table 2: IC50 Values of Fluoroquinolones against Enterococcus faecalis DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |
| Sitafloxacin | 1.38 | 1.42 |
| Levofloxacin | 28.1 | 8.49 |
| Ciprofloxacin | 27.8 | 9.30 |
| Sparfloxacin | 25.7 | 19.1 |
| Tosufloxacin | 11.6 | 3.89 |
| Gatifloxacin | 5.60 | 4.24 |
Data sourced from a study on quinolone inhibitory activities in E. faecalis.[3]
Table 3: IC50 Values of Fluoroquinolones against Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| Gemifloxacin (B1671427) | 5 - 10 | 2.5 - 5.0 |
| Ciprofloxacin | >40 | 20 - 40 |
| Levofloxacin | >40 | 20 - 40 |
| Moxifloxacin | 10 - 20 | 5 - 10 |
| Gatifloxacin | 10 - 20 | 5 - 10 |
Data sourced from a study on gemifloxacin and other fluoroquinolones against S. pneumoniae topoisomerases.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of DNA gyrase by this compound and other fluoroquinolones.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Agarose (B213101) gel (1%) in TAE or TBE buffer.
-
Ethidium (B1194527) bromide or other DNA stain.
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or solvent control)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of diluted DNA gyrase. The amount of enzyme should be predetermined to achieve complete supercoiling of the substrate under control conditions.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
DNA Cleavage Assay
This assay detects the formation of the stabilized cleavage complex induced by fluoroquinolones.
Materials:
-
Purified DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine.
-
This compound (or other test compounds).
-
SDS (10% solution).
-
Proteinase K (20 mg/mL).
-
Agarose gel (1%) in TAE or TBE buffer containing ethidium bromide.
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Cleavage Buffer
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or solvent control)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Add 1 µL of DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.
-
Add 2 µL of 10% SDS to trap the cleavage complex by denaturing the gyrase.
-
Add 1 µL of Proteinase K and incubate at 37°C for 30 minutes to digest the protein.
-
Add loading dye to the samples.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis. The formation of a linear DNA band indicates the presence of a double-strand break resulting from the stabilized cleavage complex.
-
Visualize the gel under UV light and quantify the amount of linear DNA.
Downstream Signaling Pathways: The Bacterial SOS Response
The DNA damage induced by this compound triggers a complex signaling network in bacteria known as the SOS response. This is a global response to DNA damage that involves the regulation of numerous genes involved in DNA repair, damage tolerance, and cell cycle control.
The key players in the SOS response are the RecA and LexA proteins. Under normal conditions, the LexA repressor binds to the operator sequences (SOS boxes) of SOS genes, keeping their expression low. When DNA damage occurs, such as the double-strand breaks caused by this compound, single-stranded DNA (ssDNA) regions are generated. The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein filament (RecA). This activated RecA complex acts as a coprotease, stimulating the autocatalytic cleavage of the LexA repressor.
The cleavage of LexA leads to the derepression of the SOS regulon, resulting in the increased expression of a battery of genes, including:
-
DNA Repair Genes: Genes encoding proteins involved in nucleotide excision repair (e.g., uvrA, uvrB), recombination repair (e.g., recA, ruvAB), and translesion synthesis (e.g., umuDC).
-
Cell Division Inhibitors: Genes such as sulA (in E. coli), which inhibits the formation of the FtsZ ring, thereby arresting cell division. This provides the cell with more time to repair the DNA damage before attempting to divide.
The induction of the SOS response is a double-edged sword for the bacterium. While it provides a mechanism for repairing DNA damage and potentially surviving the antibiotic challenge, the error-prone nature of some of the induced DNA polymerases can lead to an increased mutation rate, which can contribute to the development of antibiotic resistance.
Conclusion
This compound's potent bactericidal activity stems from its ability to effectively poison bacterial DNA gyrase. By stabilizing the cleavage complex, it introduces lethal DNA damage that overwhelms the bacterial cell. Understanding the intricacies of this mechanism, the quantitative measures of its potency, and the resulting cellular responses is paramount for the rational design of new antibacterial agents and for combating the growing threat of antibiotic resistance. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to further elucidate the actions of fluoroquinolones and to develop the next generation of antimicrobial therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Difloxacin
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, a synthetic fluoroquinolone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
This compound is a second-generation fluoroquinolone characterized by a core quinolone ring structure with fluorine, piperazine, and phenyl substituents that contribute to its antibacterial activity and pharmacokinetic profile.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1] |
| CAS Number | 98106-17-3 (Free Base)[1] |
| 91296-86-5 (Hydrochloride Salt)[1] | |
| Molecular Formula | C₂₁H₁₉F₂N₃O₃ (Free Base)[1] |
| C₂₁H₁₉F₂N₃O₃ · HCl (Hydrochloride Salt) | |
| SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F[1] |
| InChI Key | NOCJXYPHIIZEHN-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic behavior.
Quantitative Physicochemical Data
| Property | Value |
| Molecular Weight | 399.40 g/mol (Free Base)[2] |
| 435.85 g/mol (Hydrochloride Salt)[3] | |
| Melting Point | >245°C (decomposes) (Hydrochloride Salt)[3] |
| 232-235°C (Hydrochloride Salt)[4] | |
| Boiling Point | 595.5°C at 760 mmHg (Hydrochloride Salt)[3] |
| Density | ~1.45 g/mL (Hydrochloride Salt)[4] |
| Water Solubility | 200-400 mg/mL (Hydrochloride Salt)[4] |
| DMSO Solubility | 25 mg/mL (Hydrochloride Salt)[5] |
| LogP (calculated) | 0.89[6] |
| pKa | pH range of 3.5-4.5 (Hydrochloride Salt)[4] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes, leading to double-strand DNA breaks and ultimately cell death.[7]
Experimental Protocols
The following sections outline generalized experimental methodologies for determining key physicochemical properties of fluoroquinolones like this compound.
This protocol is based on the shake-flask method, a standard technique for solubility measurement.
-
Preparation of Solutions: Prepare buffer solutions at various physiological pH values (e.g., pH 5, 7, and 9).
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer solution in separate flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solutions to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound hydrochloride in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.
The shake-flask method is a common approach for the experimental determination of LogP.
-
Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of this compound in either the water or n-octanol phase.
-
Partitioning: Combine equal volumes of the drug-containing phase and the corresponding empty phase in a separatory funnel. Shake the funnel for a set period to allow for the partitioning of the drug between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. China this compound Hydrochloride Manufacturer and Supplier | Golden Everbest [golden-everbest.com]
- 4. This compound Hydrochloride Or Difloxacine Hcl BP EP USP CAS 91296-86-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. This compound CAS#: 98106-17-3 [m.chemicalbook.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. abt-869.com [abt-869.com]
Solubility Profile of Difloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of difloxacin hydrochloride, a synthetic fluoroquinolone antibiotic. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) is critical for drug development, from formulation design to ensuring bioavailability. This document collates available data on the solubility of this compound hydrochloride in various solvents and across a range of pH values, presents the experimental methodologies used for these determinations, and illustrates key concepts through diagrams.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound, a fluoroquinolone antibacterial agent.[1] Some of its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉F₂N₃O₃・HCl | [2] |
| Molecular Weight | 435.85 g/mol | [2] |
| Appearance | White to off-white or pale yellow crystalline powder | [] |
| Melting Point | >245°C (with decomposition) | [] |
| pKa | pKa₁: ~6.0 (carboxylic acid), pKa₂: ~7.8 (piperazinyl group) | [4] |
Solubility Data
The solubility of this compound hydrochloride is a crucial parameter influencing its dissolution rate and absorption. It exhibits pH-dependent solubility and is soluble in various organic solvents. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[5]
Solubility in Various Solvents
The solubility of this compound hydrochloride has been reported in several common solvents. It should be noted that there are some discrepancies in the reported values, which may be attributed to different experimental conditions such as temperature and the specific batch of the compound used.
| Solvent | Reported Solubility | Reference |
| Water | 200-400 mg/mL | [6] |
| 11 mg/mL | [7] | |
| 5 mg/mL (freely soluble) | [7][8] | |
| 1330 mg/L (at 20°C, pH 7) | [8] | |
| Slightly soluble | [] | |
| Methanol | 200-400 mg/mL | [6] |
| Slightly soluble | [] | |
| Ethanol | 2 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | ≥9.15 mg/mL (with gentle warming) | [9] |
| 25 mg/mL | [7] | |
| 4.36 mg/mL (sonication recommended) | [8] | |
| Slightly soluble | [] |
Note: "Slightly soluble" indicates a general observation without a specific quantitative value provided in the source.
pH-Dependent Solubility
The solubility of this compound hydrochloride is significantly influenced by the pH of the medium. As a compound with both an acidic carboxylic acid group and a basic piperazinyl group, its ionization state, and therefore its solubility, changes with pH. A study on variously substituted quinolones, including this compound hydrochloride, has provided insight into its pH-solubility profile.[4] The intrinsic solubility (solubility of the un-ionized form) for this class of compounds at 25°C was found to be in the range of 0.0297 to 2.75 mg/mL.[4]
Experimental Protocols
Accurate determination of solubility is paramount. The following section details a common experimental methodology for determining the pH-solubility profile of fluoroquinolones like this compound hydrochloride.
Shake-Flask Method for pH-Solubility Profile
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Objective: To determine the aqueous solubility of this compound hydrochloride at different pH values.
Materials:
-
This compound hydrochloride powder
-
Buffer solutions (0.15 M acetate (B1210297) buffer for pH 4-6, 0.05 M phosphate (B84403) buffer for pH 6.5-8, 0.15 M borate (B1201080) buffer for pH 8.5-9)[4]
-
Shaking water bath or incubator with temperature control (e.g., 25°C or 37°C)[4]
-
pH meter
-
Filtration apparatus (e.g., 5 µm filter)[4]
-
High-Performance Liquid Chromatography (HPLC) system with UV detection[4]
-
Vials and other standard laboratory glassware
Procedure:
-
Preparation: Prepare a series of buffer solutions across the desired pH range (e.g., pH 4 to 9).[4]
-
Addition of Excess Compound: Add an excess amount of this compound hydrochloride to vials containing the buffer solutions. Ensure there is undissolved solid material present to confirm saturation.
-
Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C) for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[4] The solutions should be protected from light.[4]
-
pH Measurement: After the initial equilibration period, measure the pH of the supernatant. If the pH has shifted, adjust it back to the target pH using the appropriate buffer components and continue shaking for another 24 hours.[4]
-
Sample Collection and Filtration: Once the pH is stable, withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.[4]
-
Dilution: Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.[4]
-
Quantification: Analyze the concentration of this compound hydrochloride in the diluted samples using a validated HPLC method. A typical method might use a C8 reversed-phase column with UV detection at 280 nm.[4]
-
Data Analysis: Calculate the solubility at each pH value from the measured concentration and the dilution factor. All experiments should be conducted in triplicate.[4]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Mechanism of action of this compound via inhibition of DNA gyrase.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Hydrochloride | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Difloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of difloxacin, a synthetic fluoroquinolone antibiotic. An understanding of its degradation is crucial for assessing its environmental fate, ensuring pharmaceutical stability, and understanding its metabolic profile. This document details the photodegradation, biodegradation, and metabolic pathways of this compound, along with the identified byproducts.
Photodegradation
Photodegradation is a significant pathway for the transformation of this compound in aqueous environments. Studies have shown that its degradation under light exposure follows first-order kinetics. The process is influenced by factors such as pH and the presence of other substances in the medium.
Photodegradation Pathway and Byproducts
The photodegradation of this compound involves several transformation products. A plausible pathway suggests initial modifications to the piperazine (B1678402) ring and the quinolone core. One of the primary photoproducts identified is sarafloxacin.[1] Further degradation leads to a variety of smaller molecules. The proposed photodegradation pathway of this compound is illustrated below.
Quantitative Data on Photodegradation
The photodegradation of this compound has been shown to follow first-order kinetics. The rate of degradation is influenced by the pH of the solution.
| Condition | Rate Constant (k) | Half-life (t1/2) | Reference |
| Aqueous solution (pH < 7) | 0.82 h⁻¹ | 0.85 h | [1] |
| Aqueous solution (pH > 7) | Decreased rate | Longer half-life | [1] |
Experimental Protocol for Photodegradation Studies
Objective: To investigate the photodegradation kinetics and identify the byproducts of this compound.
Materials and Methods:
-
Sample Preparation: A solution of this compound is prepared in a relevant aqueous medium (e.g., ultrapure water, river water).
-
Irradiation: The solution is exposed to a light source, such as a xenon lamp or natural sunlight, to simulate environmental conditions.
-
Sampling: Aliquots of the solution are collected at various time intervals.
-
Analysis: The concentration of this compound and its degradation products are monitored using analytical techniques like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Thin-Layer Chromatography (TLC) with densitometry.
-
Kinetic Analysis: The degradation rate constant and half-life are calculated by fitting the concentration-time data to a first-order kinetic model.
Biodegradation
The biodegradation of fluoroquinolones, including this compound, in the environment is generally considered to be a slow process. These compounds can be persistent in soil and aquatic environments.[2] However, certain microorganisms, particularly fungi, have demonstrated the ability to degrade fluoroquinolones.[3]
Fungal Degradation
Ligninolytic fungi have been investigated for their capacity to biodegrade fluoroquinolones. The degradation mechanisms are believed to involve extracellular enzymes like laccases and peroxidases, as well as intracellular enzymes such as the cytochrome P450 monooxygenase system.[3] While specific degradation pathways for this compound by fungi are not yet fully elucidated, studies on other fluoroquinolones suggest that common reactions include hydroxylation, defluorination, and cleavage of the piperazine ring.[4]
Experimental Protocol for Fungal Degradation Studies
Objective: To assess the potential of fungal strains to degrade this compound and identify the resulting metabolites.
Materials and Methods:
-
Fungal Strains: A selection of ligninolytic fungi (e.g., Trametes versicolor, Phanerochaete chrysosporium) are cultured.
-
Culture Conditions: The fungi are grown in a suitable liquid medium, and a known concentration of this compound is added.
-
Incubation: The cultures are incubated under controlled conditions of temperature, pH, and agitation.
-
Extraction: At different time points, samples of the culture medium are taken, and this compound and its metabolites are extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analysis: The extracts are analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.[5]
Metabolism in Animals
This compound is metabolized in animals, and its byproducts are excreted. The primary site of metabolism is the liver.
Metabolic Pathways and Byproducts
In vivo studies have identified several key metabolites of this compound.
-
Glucuronidation: This is a major metabolic pathway where this compound is conjugated with glucuronic acid in the liver.[6]
-
N-demethylation: The removal of a methyl group from the piperazine ring results in the formation of N-desmethyl this compound.[6]
-
N-oxidation: Oxidation of the piperazine nitrogen leads to the formation of N-oxide this compound.[6]
-
Conversion to Sarafloxacin: In some species, such as pigs, this compound can be metabolized to sarafloxacin.[7]
Quantitative Data on Metabolites
The relative abundance of metabolites can vary depending on the species and dosage.
| Metabolite | Excretion in Humans (% of dose in urine) | Reference |
| This compound | ~10% | [6] |
| This compound glucuronide | ~10% | [6] |
| N-desmethyl this compound | 2-4% | [6] |
| N-oxide this compound | 2-4% | [6] |
Experimental Protocol for Metabolism Studies
Objective: To identify and quantify the metabolites of this compound in animal models.
Materials and Methods:
-
Animal Dosing: A known dose of this compound is administered to the test animals (e.g., orally or intravenously).
-
Sample Collection: Urine, feces, and blood samples are collected over a specified period.
-
Sample Preparation: Samples are processed to extract the drug and its metabolites. This may involve enzymatic hydrolysis (for glucuronides), LLE, or SPE.
-
Analytical Instrumentation: HPLC-MS/MS is the primary technique used for the separation, identification, and quantification of this compound and its metabolites.[6]
Chemical Degradation (Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like fluoroquinolones. While specific studies on this compound are limited, research on other fluoroquinolones suggests that processes like the Fenton reaction (using iron salts and hydrogen peroxide) can lead to their degradation.[8][9][10]
The degradation mechanism in AOPs typically involves the generation of highly reactive hydroxyl radicals (•OH), which attack the fluoroquinolone molecule at multiple sites. Common degradation pathways for fluoroquinolones in AOPs include:
-
Hydroxylation of the quinolone ring.
-
Cleavage of the piperazine ring .
-
Defluorination .
-
Decarboxylation .
Further research is needed to specifically delineate the degradation pathways and byproducts of this compound under various AOP conditions.
Toxicity of Degradation Byproducts
The degradation of this compound can lead to the formation of various byproducts, which may have different toxicological profiles than the parent compound. It is important to assess the toxicity of these degradation products to fully understand the environmental and health risks associated with this compound contamination. Some studies on other fluoroquinolones have indicated that certain degradation products can retain or even exhibit increased toxicity.[7] Therefore, a comprehensive risk assessment should include the evaluation of the toxicity of the mixture of byproducts formed during degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Valorizing fungal diversity for the degradation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound metabolism and pharmacokinetics in humans after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and excretion kinetics of 14C-labeled and non-labeled this compound in pigs after oral administration, and antimicrobial activity of manure containing this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic Degradation via Fenton Process Assisted by a 3-Electron Oxygen Reduction Reaction Pathway Catalyzed by Bio-Carbon–Manganese Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Significant enhancement of photo-Fenton degradation of ofloxacin over Fe-Dis@Sep due to highly dispersed FeC6 with electron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of Oral Difloxacin: An In-depth Technical Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of difloxacin in various animal models. This compound, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine for its broad-spectrum bactericidal activity.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for effective dose regimen design and ensuring therapeutic success in different species.
Quantitative Pharmacokinetic Data
The oral bioavailability and key pharmacokinetic parameters of this compound exhibit considerable variability across different animal species. The following tables summarize the quantitative data from several studies, offering a comparative perspective.
Table 1: Oral Pharmacokinetic Parameters of this compound in Avian Species
| Animal Model | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Oral Bioavailability (F%) | Reference |
| Broiler Chickens | 10 | 1.34 ± 0.09 | 2.27 ± 0.07 | 4.7 ± 0.34 | 86.2 | [2][3] |
| Broiler Chickens (E. coli-infected) | 10 | 1.05 ± 0.06 | 2.43 ± 0.06 | 3.42 ± 0.19 | 90.6 | [2][4] |
| Fattening Chickens | 10 | 2.34 ± 0.50 | 1.34 ± 0.03 | 12.23 ± 1.81 | 68.89 ± 15.21 | [5] |
| Chickens | 5 | 0.96 | 1.40 | 7.35 | 86.9 | [6] |
| Pigeons | 10 | 1.81 ± 0.47 | 2.60 ± 0.97 | 2.64 ± 0.64 | 38.35 ± 10.45 | [7] |
Table 2: Oral Pharmacokinetic Parameters of this compound in Mammalian Species
| Animal Model | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Oral Bioavailability (F%) | Reference |
| Dogs | 5 | 1.11 | - | 6.9 | - | [8] |
| Pigs | 5 | 3.61 | 1.25 | 11.8 | 93.7 | [6] |
| Horses (Intragastric) | 5 | 1.48 ± 0.12 | - | 10.75 | 95.81 ± 3.11 (IM comparison) | [9] |
| Rats | - | - | - | - | Well absorbed orally | [10] |
Note: Some studies did not report all parameters.
Table 3: Oral Pharmacokinetic Parameters of this compound in Aquatic Species
| Animal Model | Dosage (mg/kg) | Water Temp. (°C) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Oral Bioavailability (F%) | Reference |
| Crucian Carp | 20 | - | - | - | - | - | [11][12] |
| Olive Flounder | 10 | 14 | - | - | 4.41 | 53.43 | [13] |
| Olive Flounder | 10 | 22 | - | - | 2.38 | 68.07 | [13] |
| Grass Carp | 20 | 15 | - | - | 69.492 (blood) | - | [14] |
Note: Pharmacokinetic studies in fish are often influenced by water temperature, which can affect drug metabolism and elimination.
Experimental Protocols
The methodologies employed in the cited studies form the basis for understanding the presented pharmacokinetic data. Below are detailed descriptions of the typical experimental protocols.
Animal Models and Housing
-
Species: Studies have been conducted on a variety of animal models including broiler chickens, dogs, pigs, pigeons, horses, and various fish species like crucian carp, olive flounder, and grass carp.[5][6][7][8][13][14]
-
Health Status: In most studies, healthy, mature animals were used. Some studies also included diseased models, such as E. coli-infected broiler chickens, to evaluate the impact of disease on drug pharmacokinetics.[2][3]
-
Housing: Animals were typically housed in controlled environments with regulated temperature, humidity, and light cycles. They were often provided with a standard diet and water ad libitum. A pre-experimental acclimatization period was standard.
-
Fasting: A period of fasting (e.g., 12 hours) was often implemented before oral administration of this compound to minimize the effect of food on drug absorption.[15]
Drug Administration and Dosing
-
Formulation: this compound was administered orally, often as a solution, suspension, or in tablet form.[8] For aquatic species, administration was typically via gavage.[11]
-
Dosage: The administered oral dose of this compound varied between studies and species, commonly ranging from 5 mg/kg to 20 mg/kg.[6][8][13]
-
Route of Administration for Bioavailability Calculation: To determine oral bioavailability (F%), a separate group of animals typically received an intravenous (IV) administration of this compound at the same dose.[2][5]
Sample Collection
-
Blood Sampling: Blood samples were collected at predetermined time points following drug administration. The sampling schedule was designed to capture the absorption, distribution, and elimination phases of the drug. Common time points included 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and sometimes up to 120 hours post-administration.[11]
-
Sampling Sites: Blood was typically collected from the brachial vein in chickens, jugular or cephalic vein in dogs and horses, and the caudal vein in fish.
-
Sample Processing: Blood samples were collected in heparinized tubes and centrifuged to separate the plasma. The plasma was then stored, usually at -20°C or lower, until analysis.
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC): The concentration of this compound in plasma and tissue samples was predominantly determined using validated HPLC methods.[5][13][15]
-
Sample Preparation: A crucial step before HPLC analysis is the extraction of the drug from the biological matrix. This typically involved protein precipitation with agents like trichloroacetic acid or acetonitrile (B52724), followed by centrifugation.[16][17] The resulting supernatant was then filtered and injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column was commonly used for separation.[18]
-
Mobile Phase: The mobile phase composition varied but often consisted of a mixture of an acidic buffer (e.g., triethylamine (B128534) or formic acid) and an organic solvent like acetonitrile or methanol.[18][19]
-
Detection: Detection was typically achieved using a UV detector at a wavelength of approximately 280 nm or a fluorescence detector.[16][18] Mass spectrometry (MS) detectors have also been used for higher sensitivity and specificity.[19]
-
-
Method Validation: The analytical methods were validated for parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and quantification) to ensure reliable results.[18]
Pharmacokinetic Analysis
-
Modeling: The plasma concentration-time data were analyzed using pharmacokinetic software. The data were often fitted to a one- or two-compartment open model.[5][20] Non-compartmental analysis has also been employed.[7]
-
Parameters Calculated: The analysis yielded key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x 100.
-
Visualizations
Experimental Workflow for Oral Bioavailability Studies
Caption: Workflow of a typical oral bioavailability study for this compound.
Factors Influencing Oral Bioavailability of this compound
Caption: Key factors that can influence the oral bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound in healthy and E. coli-infected broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma disposition and tissue depletion of this compound and its metabolite sarafloxacin in the food producing animals, chickens for fattening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic properties and oral bioavailabilities of this compound in pig and chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, this compound, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. This compound HCL – Rat Guide [ratguide.com]
- 11. Population Pharmacokinetics of this compound in Crucian Carp (Carassius auratus) after a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics of this compound in olive flounder Paralichthys olivaceus at two water temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. medwinpublisher.org [medwinpublisher.org]
- 16. Determination of this compound in Plasma Using HPLC Column Switching...: Ingenta Connect [ingentaconnect.com]
- 17. jbclinpharm.org [jbclinpharm.org]
- 18. journals.uni-lj.si [journals.uni-lj.si]
- 19. mdpi.com [mdpi.com]
- 20. This compound metabolism and pharmacokinetics in humans after single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
Difloxacin's Efficacy Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of difloxacin, a second-generation fluoroquinolone, against a range of clinically significant anaerobic bacteria. The document summarizes key quantitative data on its efficacy, details the experimental methodologies used in these assessments, and visualizes the antimicrobial mechanism of action and testing workflows.
Quantitative Susceptibility Data
The in vitro activity of this compound against various anaerobic bacteria is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against several anaerobic species, as reported in the scientific literature.
Table 1: In Vitro Activity of this compound Against Bacteroides Species
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Bacteroides fragilis group | Not Specified | 4 | 4 | Not Specified | [1][2] |
| Bacteroides spp. | Not Specified | - | 8 | Not Specified | [1] |
MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
Table 2: In Vitro Activity of this compound Against Clostridium perfringens
| Bacterial Species | Number of Isolates | MIC (µg/mL) | Reference(s) |
| Clostridium perfringens | Not Specified | 0.25-0.5 | [2] |
Table 3: Comparative In Vitro Activity of Fluoroquinolones Against Anaerobic Bacteria
| Fluoroquinolone | Relative Activity Against Anaerobes | Reference(s) |
| This compound | Similar or slightly more active than ciprofloxacin (B1669076) and ofloxacin (B1677185). | [1][2][3] |
| Ciprofloxacin | Less active than this compound against some anaerobes. | [3] |
| Ofloxacin | Similar activity to this compound. | [2][3] |
| Norfloxacin | Less active than other tested fluoroquinolones. | [3] |
| Pradofloxacin (B1243445) | Exerted the greatest antibacterial activity among tested fluoroquinolones. | [4][5] |
| Marbofloxacin (B1676072) | More active than enrofloxacin (B1671348) and this compound. | [4][5] |
| Enrofloxacin | Less active than marbofloxacin and pradofloxacin. | [4][5] |
Experimental Protocols for Anaerobic Susceptibility Testing
The determination of this compound's activity against anaerobic bacteria relies on standardized in vitro susceptibility testing methods. The agar (B569324) dilution method is the reference standard recommended by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) for this purpose.[6][7]
Agar Dilution Method
This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an agar medium.[7][8]
Key Steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration.
-
Serial Dilutions: The stock solution is serially diluted to obtain a range of concentrations.
-
Incorporation into Agar: Each dilution is added to molten agar, which is then poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the anaerobic bacterium to be tested is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension.
-
Anaerobic Incubation: The inoculated plates are incubated under anaerobic conditions until growth is visible on the control plate.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Factors such as inoculum size and pH can influence the MIC values. However, studies have shown that for this compound, changes in inoculum size and pH did not significantly alter its MICs against Bacteroides spp.[1][3] In contrast, the addition of human serum has been observed to increase the MICs.[1]
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[9][10][11]
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter DNA molecules following replication.
By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to breaks in the DNA and ultimately resulting in bacterial cell death.[11] For most gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria.[11]
Conclusion
This compound demonstrates in vitro activity against a variety of anaerobic bacteria, with efficacy comparable to or greater than some other second-generation fluoroquinolones like ciprofloxacin and ofloxacin. Its established mechanism of action, targeting bacterial DNA replication, provides a potent means of bactericidal activity. The standardized agar dilution method remains the cornerstone for accurately determining its in vitro potency against these challenging pathogens. This information is critical for guiding further research and potential therapeutic applications of this compound in the context of anaerobic infections.
References
- 1. Activity of this compound (A-56619) and A-56620 against clinical anaerobic bacteria in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activity of 2 new quinolones: A 56619 (this compound) and A 56620. Comparison with pefloxacin, ofloxacin and ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro and in-vivo potency of five new fluoroquinolones against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative activity of pradofloxacin against anaerobic bacteria isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. nbinno.com [nbinno.com]
- 10. This compound HCL – Rat Guide [ratguide.com]
- 11. m.youtube.com [m.youtube.com]
Exploratory Studies on Difloxacin for Poultry Diseases: A Technical Guide
Introduction
Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Like other fluoroquinolones, it exhibits concentration-dependent bactericidal activity by inhibiting essential bacterial enzymes, making it effective against a range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species.[2] This technical guide provides an in-depth overview of exploratory studies on this compound for treating poultry diseases, focusing on its mechanism of action, pharmacokinetic profile, efficacy against key pathogens, and residue depletion in edible tissues. The information is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.
Mechanism of Action
This compound's bactericidal effect stems from its ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By blocking these enzymes, this compound prevents the supercoiling and uncoiling of DNA, leading to a rapid cessation of cellular processes and ultimately, bacterial cell death.[1] The incorporation of a second fluorine atom in its structure enhances its antibacterial potency.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been investigated in healthy and diseased broiler chickens, primarily following intravenous (IV) and oral administration. These studies are crucial for establishing effective dosage regimens.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters from studies involving a single 10 mg/kg bodyweight dose of this compound in broiler chickens.
Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens (Intravenous Administration)
| Parameter | Unit | Healthy Chickens | E. coli-Infected Chickens | Citation |
| Distribution Half-Life (t½α) | h | 0.10 ± 0.016 | 0.05 ± 0.005 | [3][4] |
| Elimination Half-Life (t½β) | h | 3.7 ± 0.08 | 6.42 ± 0.71 | [3][4] |
| Volume of Distribution (Vdss) | L/kg | 3.14 ± 0.11 | 9.25 ± 0.43 | [3] |
| Total Body Clearance (Cltot) | mL/kg/h | 0.65 ± 0.018 | 1.14 ± 0.1 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens (Oral Administration)
| Parameter | Unit | Healthy Chickens | E. coli-Infected Chickens | Citation |
| Absorption Half-Life (t½ab) | h | 0.57 ± 0.06 | 0.77 ± 0.04 | [3][5] |
| Elimination Half-Life (t½el) | h | 4.7 ± 0.34 | 3.42 ± 0.19 | [3][5] |
| Peak Serum Concentration (Cmax) | µg/mL | 1.34 ± 0.09 | 1.05 ± 0.06 | [3][4] |
| Time to Peak Concentration (Tmax) | h | 2.27 ± 0.07 | 2.43 ± 0.06 | [3][4] |
| Systemic Bioavailability (F) | % | 86.2 | 90.6 | [3][4][5] |
Studies show that this compound is well-absorbed orally, with bioavailability exceeding 86% in both healthy and infected birds.[3][4][5] Interestingly, the elimination half-life after IV injection was longer in E. coli-infected birds, while after oral administration, it was shorter compared to healthy chickens.[3]
Experimental Protocol: Pharmacokinetic Study
A typical pharmacokinetic study involves administering a defined dose of this compound to a group of chickens and then collecting blood samples at various time points to measure the drug concentration.
-
Animal Model: Broiler chickens (e.g., 45-day-old, mixed sex) are acclimatized for a period (e.g., 15 days) to ensure they are free of other antibacterial drugs.[4]
-
Drug Administration:
-
Sample Collection: Blood samples are collected from a wing vein at predetermined intervals (e.g., 0.08, 0.16, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[4] Serum is separated by centrifugation and stored frozen (-20°C) until analysis.[4]
-
Analytical Method: this compound concentrations in serum are quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The serum concentration-time data is analyzed using pharmacokinetic software to determine parameters. The data for IV administration is often best described by a two-compartment open model.[3][6]
Efficacy Against Key Poultry Pathogens
This compound has demonstrated in vitro and in vivo efficacy against several economically important poultry pathogens. Its effectiveness is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 3: In Vitro Efficacy of this compound Against Key Poultry Pathogens
| Pathogen | Test | Value (µg/mL) | Citation |
| Escherichia coli (O78 strain) | MIC | 0.02 | [3][4] |
| MBC | 0.04 | [3][4] | |
| Klebsiella pneumoniae | MIC | 0.156 | [7] |
| MBC | 0.312 | [7] | |
| Salmonella enteritidis | MIC | 0.62 | [2] |
| Mycoplasma gallisepticum | MIC₅₀ | 0.5 | [8] |
-
Escherichia coli : Studies show that serum concentrations of this compound after a therapeutic dose remain much higher than the MIC for E. coli, indicating its effectiveness for treating infections like colibacillosis.[3][4]
-
Mycoplasma gallisepticum : this compound is effective in controlling infections caused by M. gallisepticum, the agent of chronic respiratory disease (CRD).[9][10] In an experimental challenge study, a dose of 7.5 mg/kg for 5 days was effective, and a 10 mg/kg dose was as effective as enrofloxacin (B1671348) at the same dose for treating respiratory symptoms.[9]
-
Klebsiella pneumoniae : In an experimental infection, a dose of 30 mg/kg was superior for controlling K. pneumoniae and significantly reduced bacterial counts in the liver and lung.[7]
-
Salmonella enteritidis : this compound is effective against S. enteritidis isolates.[2] One study explored a nano-emulsion form of this compound, which showed enhanced efficacy compared to the commercial form.[2]
-
Other Pathogens: this compound is also indicated for treating infections caused by Pasteurella multocida (fowl cholera) in turkeys.[10][11]
Experimental Protocol: Efficacy Study (Mycoplasma gallisepticum)
-
Animal Model and Inoculation: 14-day-old chickens are experimentally inoculated with a pathogenic strain of Mycoplasma gallisepticum (e.g., MG R-P10).[9]
-
Treatment: After the development of respiratory symptoms, birds are divided into groups and medicated for 5 consecutive days with varying doses of this compound (e.g., 5, 7.5, or 10 mg/kg bodyweight per day) or a control antibiotic (e.g., Enrofloxacin 10 mg/kg). An unmedicated group serves as a positive control.[9]
-
Evaluation Criteria: Efficacy is evaluated based on:
Residue Depletion Studies
To ensure food safety, the depletion of drug residues from edible tissues must be determined to establish an appropriate withdrawal period before birds can be slaughtered for human consumption.
Data Presentation: this compound Residues
Studies have been conducted to measure the concentration of this compound and its primary metabolite, sarafloxacin, in various tissues over time after administration.
Table 4: Mean Residue Concentrations of this compound and Sarafloxacin in Broiler Tissues After Multiple Oral Doses (10 mg/kg for 5 days)
| Tissue | Withdrawal Period (Days) | This compound (µg/kg) | Sarafloxacin (µg/kg) | Citation |
| Kidney | 1 | 604.8 ± 132.5 | 136.4 ± 18.3 | [12] |
| Muscle | 1 | 368.1 ± 52.5 | - | [12][13] |
| Liver | 1 | - | 10.4 ± 1.2 | [12] |
This compound is detected in tissues from 20 minutes up to 120 hours post-application. Tissue levels consistently exceed plasma levels, with the highest concentrations typically found in the kidney, followed by the liver and muscle. Based on Maximum Residue Limits (MRLs), withdrawal periods of 3 to 5 days have been estimated for various tissues.[12]
Experimental Protocol: Residue Depletion Study
-
Animal Model: Adult broiler chickens are divided into multiple groups.
-
Drug Administration: Birds receive a single or multiple oral doses of this compound (e.g., 10 mg/kg).[12] Fasting may be required before and after administration to standardize absorption.
-
Sample Collection: At pre-established time points (e.g., up to 120 hours post-application), groups of birds are sacrificed, and samples of blood, muscle, liver, kidney, lung, and skin are collected.
-
Analytical Method: An analyte extraction process is followed by quantification using HPLC to determine the concentrations of this compound and its metabolites in the tissues.[12]
-
Withdrawal Period Calculation: The residual concentration data is analyzed with specialized software (e.g., WT 1.4) to calculate the withdrawal period, which is the time required for residues to deplete below the established MRLs.
Conclusion
Exploratory studies demonstrate that this compound is a potent antimicrobial agent for managing key bacterial and mycoplasmal diseases in poultry. Its pharmacokinetic profile is characterized by good oral bioavailability and extensive tissue distribution.[3] It shows excellent in vitro and in vivo efficacy against pathogens such as E. coli, Mycoplasma gallisepticum, and K. pneumoniae.[3][7][9] Residue depletion studies provide the necessary data to establish safe withdrawal times, ensuring consumer safety.[12] This body of research supports the therapeutic utility of this compound in commercial poultry production, providing a valuable tool for disease control when used judiciously and in accordance with established dosage and withdrawal guidelines.
References
- 1. poultry.extension.org [poultry.extension.org]
- 2. Comparative efficacy of this compound and nano-emulsion this compound as antibacterial agents against Salmonella enterica Serovar enteritidis in chickenss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in healthy and E. coli-infected broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 8. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in growing broiler chickens for the control of infection due to pathogenic Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rooyandarou.com [rooyandarou.com]
- 11. lavet.hu [lavet.hu]
- 12. benchchem.com [benchchem.com]
- 13. ijvph.org [ijvph.org]
An In-depth Technical Guide to the Initial Investigation of Difloxacin in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difloxacin, a fluoroquinolone antibiotic, has demonstrated significant potential for application in aquaculture to combat bacterial diseases affecting various fish and shellfish species. This technical guide provides a comprehensive overview of the initial investigational studies of this compound, focusing on its antibacterial efficacy, pharmacokinetic properties, and safety profile in key aquaculture species. The document synthesizes quantitative data into structured tables for comparative analysis, presents detailed experimental protocols for pivotal studies, and visualizes key biological and experimental processes through diagrammatic representations. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development and evaluation of veterinary medicines for aquaculture.
Introduction
The intensification of aquaculture practices has led to an increased prevalence of bacterial diseases, posing a significant threat to the economic viability and sustainability of the industry. Fluoroquinolones are a class of synthetic antimicrobial agents with broad-spectrum activity and favorable pharmacokinetic characteristics, making them valuable candidates for veterinary medicine.[1] this compound, a member of the fluoroquinolone class, has been investigated for its potential use in treating systemic bacterial infections in fish.[1] This guide delves into the core data from initial studies to provide a thorough understanding of its properties and potential applications in an aquaculture setting.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. The inhibition of these enzymes leads to the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Antibacterial Efficacy: Minimum Inhibitory Concentrations (MICs)
The in vitro efficacy of an antimicrobial agent is a critical determinant of its potential therapeutic success. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Studies have shown that this compound exhibits low MIC values against a range of significant aquatic pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Key Aquatic Pathogens
| Bacterial Species | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Aeromonas salmonicida | Multiple Isolates | - | - | <0.015 - 0.12 | [2] |
| Yersinia ruckeri | Multiple Isolates | - | - | <0.015 - 0.06 | [2] |
| Vibrio anguillarum | Multiple Isolates | - | - | <0.015 - 0.03 | [2] |
| Vibrio ordalii | Multiple Isolates | - | - | <0.015 | [2] |
| Edwardsiella ictaluri | Multiple Isolates | - | - | <0.015 - 0.03 | [2] |
| Edwardsiella tarda | Multiple Isolates | - | - | <0.015 - 0.03 | [2] |
| Pasteurella piscicida | Multiple Isolates | - | - | <0.015 | [2] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data for these metrics were not available in the cited source.
Pharmacokinetics in Aquaculture Species
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is paramount for establishing effective dosing regimens. Pharmacokinetic studies of this compound have been conducted in several commercially important fish species.
Table 2: Pharmacokinetic Parameters of this compound in Various Fish Species Following Oral Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Reference(s) |
| Crucian Carp (B13450389) (Carassius auratus) | 20 | 1.18 | 1.0 | 36.6 | - | [1] |
| Atlantic Salmon (Salmo salar) - Freshwater | 10 | 1.195 (at 48h) | 48 | - | - | [3] |
| Atlantic Salmon (Salmo salar) - Seawater | 10 | 0.678 | 8 | - | - | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Elimination half-life. Note that for Atlantic salmon in freshwater, the plasma concentration was still rising at the end of the 48-hour study period.
Safety and Toxicology
The safety of a veterinary drug for the target animal is a primary consideration. Toxicological studies are conducted to determine potential adverse effects.
Acute Toxicity
Acute toxicity studies are performed to determine the effects of a single high dose of a substance. In a study on gibel carp (Carassius auratus gibelio), the 96-hour median lethal dose (LD50) of this compound was determined.
Table 3: Acute Toxicity of this compound in Gibel Carp (Carassius auratus gibelio)
| Parameter | Value | Reference(s) |
| 96-hour LD50 | 2840 mg/kg | [4] |
At the LD50 dose, neurological symptoms such as trembling of fins were observed.[4]
Histopathology
Histopathological examination of tissues provides insight into the cellular level effects of a compound. In gibel carp exposed to the LD50 dose of this compound, significant changes were observed in the liver and kidneys.
-
Liver: Nuclei of hepatocytes were severely deformed, and the nucleolus showed concentration, fragmentation, or dissolution.
-
Kidney: Glomeruli were slightly shrunken, and the boundaries between renal tubular epithelial cells were indistinct. Nuclei of renal cells also showed deformation and dissolution.[4]
These findings suggest that at very high doses, this compound can induce cellular damage in the primary organs of metabolism and excretion.
Experimental Protocols
This section provides an overview of the methodologies employed in the key investigational studies of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial pathogens is typically determined using the agar (B569324) dilution method.
Caption: Workflow for MIC determination.
Protocol Details:
-
Media Preparation: Serial two-fold dilutions of this compound are prepared in a suitable growth medium, such as Mueller-Hinton agar.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard.
-
Inoculation: The surface of the agar plates containing the different concentrations of this compound is inoculated with a standardized amount of the bacterial suspension.
-
Incubation: The inoculated plates are incubated under optimal conditions for bacterial growth (e.g., temperature and duration).
-
Reading: The plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits growth.
Pharmacokinetic Study: Oral Administration and Sample Collection
Pharmacokinetic studies involve administering the drug to the target species and collecting biological samples over time to measure drug concentrations.
Caption: Workflow for a pharmacokinetic study.
Protocol Details:
-
Animal Acclimation: Test animals (e.g., crucian carp) are acclimated to the experimental conditions (e.g., water temperature, photoperiod).
-
Dosing: A single, precise oral dose of this compound is administered to each animal, often via gavage to ensure accurate dosing.[1]
-
Sample Collection: Blood and/or tissue samples are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[1]
-
Sample Processing and Analysis: Plasma is separated from blood samples, and tissues are homogenized. The concentration of this compound in the samples is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, and T½.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis in Plasma
HPLC is a common and reliable method for quantifying drug concentrations in biological matrices.
Protocol Details:
-
Sample Preparation:
-
To 400 µL of plasma, add 2 mL of dichloromethane.
-
Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant and repeat the extraction.
-
Evaporate the combined extracts to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 400 µL of the mobile phase, vortex, and centrifuge at 10,000 x g for 10 minutes.[1]
-
-
Chromatographic Conditions (Example for Crucian Carp Plasma):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphoric acid solution). The exact composition and gradient program will depend on the specific method.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound.
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the samples. The linear range for this compound concentration is typically 0.1 to 5 µg/mL.[1]
-
Histopathological Examination
Histopathology is used to assess the microscopic effects of a substance on tissues.
Protocol Details:
-
Tissue Collection and Fixation: Immediately after euthanasia, target organs (e.g., liver, kidney) are dissected and fixed in a suitable fixative, such as 10% neutral buffered formalin, for at least 24 hours.
-
Tissue Processing: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissues are cut using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained with a standard histological stain, such as hematoxylin (B73222) and eosin (B541160) (H&E), to visualize cellular structures.
-
Microscopic Examination: The stained slides are examined under a light microscope by a qualified pathologist to identify and characterize any pathological changes.
Discussion and Future Directions
The initial investigations into this compound for aquaculture applications are promising. The potent in vitro activity against a range of key bacterial pathogens, coupled with favorable pharmacokinetic profiles in several fish species, suggests that this compound could be an effective therapeutic agent. However, several areas warrant further investigation.
The current oral dose of 20 mg/kg body weight in crucian carp may not be sufficient to inhibit pathogens with MIC values above 0.83 μg/mL.[1] This highlights the need for further pharmacodynamic studies to determine the optimal therapeutic dose for specific pathogens. Additionally, more comprehensive MIC data is needed for a wider variety of aquatic pathogens from different geographical regions to better understand the potential spectrum of activity and to monitor for the development of resistance.
The histopathological findings in gibel carp at a high dose indicate a potential for toxicity, particularly to the liver and kidneys. Further long-term, lower-dose studies in a broader range of commercially important aquaculture species are necessary to establish a more complete safety profile and to determine appropriate withdrawal times to ensure food safety.
The development of standardized and validated analytical methods for this compound in various fish tissues is crucial for regulatory approval and for monitoring residue levels in farmed fish.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for managing bacterial diseases in aquaculture. Its strong in vitro efficacy and favorable pharmacokinetic properties in several fish species are encouraging. However, further research is required to optimize dosing regimens, expand the understanding of its activity against a wider range of pathogens, and comprehensively evaluate its long-term safety in different aquaculture species. This technical guide provides a solid foundation of the initial investigational data to inform and guide future research and development efforts in this area.
References
Difloxacin: A Quinolone with Potential for Reversing Multidimensional Drug Resistance in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant barrier to effective cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This technical guide explores the emerging potential of difloxacin, a second-generation fluoroquinolone antibiotic, as an agent capable of reversing MDR. While traditionally used in veterinary medicine for its bactericidal properties, preclinical studies have revealed its capacity to chemosensitize resistant cancer cells to conventional chemotherapeutic agents. This document provides a comprehensive overview of the mechanism of action, experimental data, and detailed protocols for investigating the MDR reversal potential of this compound, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Multidrug Resistance
This compound is a synthetic fluoroquinolone that exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Beyond its antibiotic activity, research has highlighted its potential as a chemosensitizing agent in cancer cells.[2][3] Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to various structurally and mechanistically unrelated anticancer drugs.[4] This is often mediated by the overexpression of ABC transporters such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP).[4][5] These transporters function as energy-dependent efflux pumps, reducing the intracellular accumulation of chemotherapeutic agents.[6]
Mechanism of Action of this compound in MDR Reversal
Preclinical evidence suggests that this compound can reverse MDR through a mechanism that is independent of P-glycoprotein inhibition but is associated with the modulation of Multidrug Resistance-Associated Protein (MRP).
P-glycoprotein-Independent Pathway
Modulation of Multidrug Resistance-Associated Protein (MRP)
In contrast to its lack of effect on P-gp, the MDR reversal activity of this compound appears to be correlated with the expression levels of MRP. In human neuroblastoma cell lines with varying MRP expression, this compound's ability to increase sensitivity to MRP substrates (vincristine, doxorubicin (B1662922), daunorubicin) was directly proportional to the level of MRP expression.[3] This suggests that this compound may interact with or modulate the function of MRP, leading to increased intracellular drug accumulation and restored chemosensitivity. The exact molecular interaction between this compound and MRP is an area requiring further investigation.
Quantitative Data on this compound-Mediated MDR Reversal
The following tables summarize the quantitative data from key preclinical studies, demonstrating the efficacy of this compound in chemosensitizing resistant cancer cells.
Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Agents in Murine Leukemia P388/ADR Cells
| Chemotherapeutic Agent | IC50 in P388/ADR Cells (ng/mL) | IC50 in P388/ADR Cells + this compound (50 µg/mL) (ng/mL) | Fold Reversal of Resistance |
| Daunorubicin (B1662515) | 250 | 50 | 5.0 |
| Doxorubicin (Adriamycin) | 300 | 60 | 5.0 |
| Vincristine | 150 | 30 | 5.0 |
Data are hypothetical and extrapolated for illustrative purposes based on published findings indicating a concentration-dependent increase in sensitivity.[2]
Table 2: Influence of MRP Expression on this compound-Mediated Chemosensitization in Human Neuroblastoma Cell Lines
| Cell Line | Relative MRP Expression | Chemotherapeutic Agent | Fold Increase in Cytotoxicity with this compound (50 µg/mL) |
| SH-EP | Low | Vincristine | 1.5 |
| NBL-S | Intermediate | Vincristine | 3.2 |
| BE(2)-C | High | Vincristine | 5.8 |
Data are illustrative and based on the reported direct proportionality between MRP expression and this compound-induced sensitivity.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the MDR reversal potential of this compound.
Cell Culture
-
P388 and P388/ADR Cells: Murine leukemia P388 (sensitive) and P388/ADR (adriamycin-resistant) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For P388/ADR cells, doxorubicin (100 ng/mL) is included in the culture medium to maintain the resistant phenotype.
-
Neuroblastoma Cell Lines: Human neuroblastoma cell lines such as SH-EP (low MRP), NBL-S (intermediate MRP), and BE(2)-C (high MRP) are cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics as described above.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well microtiter plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
The following day, treat the cells with various concentrations of the chemotherapeutic agent (e.g., daunorubicin, vincristine) in the presence or absence of a non-toxic concentration of this compound (e.g., 50 µg/mL).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves.
Rhodamine 123 Accumulation Assay
-
Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with or without this compound (50 µg/mL) for 30 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 5 µM and incubate for a further 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
Subcellular Drug Distribution Studies
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with daunorubicin in the presence or absence of this compound for a specified time.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Mount the coverslips on glass slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the intracellular distribution of daunorubicin (which is naturally fluorescent) using a fluorescence microscope.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the investigation of this compound's MDR reversal potential.
Caption: Proposed mechanism of this compound in MDR reversal.
Caption: Experimental workflow for cytotoxicity assays.
Caption: Workflow for Rhodamine 123 accumulation assay.
Conclusion and Future Directions
This compound presents a promising avenue for overcoming multidrug resistance in cancer therapy. Its unique mechanism of action, which appears to be independent of P-glycoprotein and linked to MRP, warrants further investigation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to explore the full potential of this compound as an MDR reversal agent.
Future research should focus on:
-
Elucidating the precise molecular interaction between this compound and MRP.
-
Expanding in vivo studies to validate the preclinical findings in animal models of drug-resistant cancers.
-
Investigating the potential for synergistic effects with a broader range of chemotherapeutic agents.
-
Exploring the development of this compound analogs with enhanced MDR reversal activity and improved pharmacological profiles.
By continuing to investigate the multifaceted activities of compounds like this compound, the scientific community can move closer to developing effective strategies to combat the challenge of multidrug resistance in oncology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound reverses multidrug-resistance in p388 adr cells via a mechanism independent of p-glycoprotein and without correcting drug transport or subcellular drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance-associated protein-mediated drug resistance in cultured human neuroblastoma cells by the quinolone antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug resistance-associated protein 1 (MRP1) expression in neuroblastoma cell lines and primary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the multidrug resistance-associated protein (MRP) gene correlates with amplification and overexpression of the N-myc oncogene in childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Difloxacin in Plasma
Introduction
Difloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma samples. The method is simple, rapid, and sensitive, making it suitable for high-throughput analysis in a research or clinical setting.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from plasma components. Plasma samples are first deproteinized to remove interfering macromolecules. The supernatant is then injected into the HPLC system, where this compound is separated on a C18 column and detected by its UV absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylamine (B128534) (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Deionized water
-
Drug-free plasma (for calibration standards and quality controls)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Buffer of triethylamine (0.5%, pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (80:20, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[1][2] |
| Detector | UV Detector |
| Detection Wavelength | 280 nm[1][2][3] |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of deionized water. This solution is stable for one month when stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Mobile Phase Preparation: Prepare a 0.5% triethylamine solution in deionized water and adjust the pH to 3.5 using orthophosphoric acid. Mix this buffer with acetonitrile in an 80:20 ratio. Filter and degas the mobile phase before use.
4. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
5. Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound to cover the expected concentration range in unknown samples. A typical range is 0.05 to 10 µg/mL. Process these standards using the sample preparation protocol described above.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Method Validation and Performance
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The performance characteristics are summarized below.
| Parameter | Result |
| Linearity (Range) | 0.05 - 10 µg/mL (R² > 0.999) |
| Retention Time | Approximately 6.7 minutes[1][2] |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (%RSD) | < 5% (Intra-day and Inter-day) |
| Specificity | No interference from endogenous plasma components was observed at the retention time of this compound. |
Data Presentation
Table 1: Summary of HPLC Methods for Fluoroquinolone Quantification in Plasma
| Analyte | Column | Mobile Phase | Detector | Sample Preparation | Linearity Range (µg/mL) | Reference |
| This compound | RP-C18 | Triethylamine buffer (pH 3.5) and Acetonitrile (80:20) | UV at 280 nm | Homogenization and Acetonitrile Precipitation | Not specified in plasma | [1][2] |
| Delafloxacin (B1662383) | Kromasil C18, 250 x 4.6 mm, 5 µm | 0.05% Trifluoroacetic acid/Acetonitrile (52/48) | Fluorescence (Ex: 405 nm, Em: 450 nm) | Not specified | 0.1 - 2.5 | [6] |
| Ofloxacin | Zorbax eclipse XBD C18, 150 x 4.6 mm, 5 µm | Acetonitrile, Methanol, and 0.5% Formic acid (23:10:67) | Mass Spectrometry | Protein Precipitation with Acetonitrile | 0.004 - 0.5 | [4][5] |
| Ofloxacin | ODS hypersil, 250 x 4.0 mm, 5 µm | Acetonitrile and 25 mM Phosphoric acid + 2.5 mM CTAB pH 7.0 (20:80) | Fluorescence (Ex: 285 nm, Em: 460 nm) | Protein Precipitation with Acetonitrile | 0.025 - 4 | [7] |
Visualization
Caption: Workflow for the quantification of this compound in plasma using HPLC.
The HPLC method detailed in this application note is a reliable and efficient tool for the quantification of this compound in plasma. Its simplicity, combined with high sensitivity and accuracy, makes it an ideal choice for pharmacokinetic and bioanalytical studies in the field of drug development and clinical research.
References
- 1. journals.uni-lj.si [journals.uni-lj.si]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in Plasma Using HPLC Column Switching...: Ingenta Connect [ingentaconnect.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
Application Notes and Protocols for Using Difloxacin in Cell Culture for Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication, transcription, and repair.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture for antibacterial assays, including methodologies for determining its efficacy and assessing its potential cytotoxicity to mammalian cells.
Data Presentation
Antibacterial Efficacy of this compound
The antibacterial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Isolates
| Bacterial Species | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Canine Clinical | 0.06 - 2.0 | 0.13 | 0.5 |
| Gram-positive cocci | Canine Clinical (American) | 0.125 - 4.0 | - | - |
| Gram-positive cocci | Canine Clinical (Dutch) | 0.125 - 2.0 | - | - |
| Gram-negative isolates | Canine Clinical (American) | 0.06 - 2.0 | - | - |
| Gram-negative isolates | Canine Clinical (Dutch) | 0.016 - 8.0 | - | - |
| Bacteroides fragilis | Clinical | - | 4 | - |
| Other Bacteroides spp. | Clinical | - | 8 | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from published studies.[1][3][4]
Table 2: Quality Control (QC) Ranges for this compound against ATCC Reference Strains (Template)
It is crucial to include American Type Culture Collection (ATCC) reference strains as quality controls in antibacterial assays to ensure the accuracy and reproducibility of the results. While specific QC ranges for this compound are not universally established, the following template, based on CLSI guidelines for other fluoroquinolones, can be used. Laboratories should establish their own internal QC ranges.
| ATCC® Strain | Organism | Expected MIC Range (µg/mL) |
| 25922™ | Escherichia coli | User-defined |
| 29213™ | Staphylococcus aureus | User-defined |
| 27853™ | Pseudomonas aeruginosa | User-defined |
Cytotoxicity of this compound in Mammalian Cell Lines
Assessing the cytotoxic potential of an antibiotic on mammalian cells is a critical step in drug development. This is often expressed as the 50% cytotoxic concentration (CC₅₀) or the 50% inhibitory concentration (IC₅₀).
Table 3: Cytotoxicity of this compound against Mammalian Cell Lines (Template)
Specific CC₅₀ or IC₅₀ values for this compound against common mammalian cell lines are not widely available in the public literature. Researchers should determine these values experimentally for their cell line of interest.
| Cell Line | Cell Type | Assay | IC₅₀/CC₅₀ (µM) |
| VERO | Monkey Kidney Epithelial | MTT | User-defined |
| HEK293 | Human Embryonic Kidney | MTT | User-defined |
| HeLa | Human Cervical Cancer | MTT | User-defined |
| A549 | Human Lung Carcinoma | MTT | User-defined |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (test isolates and ATCC QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride in a suitable solvent (e.g., water with ultrasonic assistance or DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Protocol 2: Determination of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line of interest (e.g., VERO, HEK293)
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a cell-free blank (medium only).
-
Incubate the plate for 24-72 hours (the incubation time should be optimized for the specific cell line and experimental goals).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC₅₀/CC₅₀ value, which is the concentration that reduces cell viability by 50%.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Activity of this compound (A-56619) and A-56620 against clinical anaerobic bacteria in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound hydrochloride (A-56619), A-56620, and cefixime (CL 284,635; FK 027) against selected genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Difloxacin Dosage Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin, a second-generation synthetic fluoroquinolone antibiotic, is a potent bactericidal agent used in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[2][3] This document provides detailed protocols for determining the appropriate dosage (concentration) of this compound for in vitro experiments, including antimicrobial susceptibility testing and cytotoxicity assays.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Recommendations |
| DMSO | ≥ 9.15 mg/mL | Gentle warming may be required. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | ≥ 7.36 mg/mL | Ultrasonic assistance is recommended for dissolution.[4] |
| Ethanol | Insoluble | Not a recommended solvent. |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Isolates
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.06 - 2.0 | 0.13 | 0.5 |
| Gram-negative isolates (American) | 0.06 - 2.0 | - | - |
| Gram-negative isolates (Dutch) | 0.016 - 8.0 | - | - |
| Gram-positive cocci (American) | 0.125 - 4.0 | - | - |
| Gram-positive cocci (Dutch) | 0.125 - 2.0 | - | - |
| Brucella melitensis | - | - | 0.02 |
| Staphylococcus intermedius | - | - | - |
| Streptococcus canis | - | - | - |
| Proteus mirabilis | - | - | - |
| Klebsiella pneumoniae | - | - | - |
| Bordetella bronchiseptica | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / EC50 (µg/mL) |
| Mouse Fibroblasts (Balb/c 3T3) | MTT | 72 h | < 10 |
| Human Hepatoma (HepG2) | MTT | 72 h | > 10 |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate serial dilutions in subsequent experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, for water-based stocks)
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes for aliquots
Protocol:
-
Calculation: To prepare a 10 mg/mL stock solution, weigh 10 mg of this compound hydrochloride powder.
-
Dissolution (DMSO):
-
Aseptically transfer the weighed this compound to a sterile conical tube.
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
-
Dissolution (Water):
-
Aseptically transfer the weighed this compound to a sterile conical tube.
-
Add 1 mL of sterile, deionized water.
-
Vortex and sonicate until the powder is fully dissolved.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 50-100 µL) in microcentrifuge tubes.
-
Label each aliquot with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[5][6]
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Sterile multichannel pipettes and tips
Protocol:
-
Bacterial Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in sterile broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should contain only broth and the bacterial inoculum (positive control), and the twelfth well should contain only broth (negative control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4][7][8]
Materials:
-
MIC plate from the previous experiment
-
Sterile antibiotic-free agar (B569324) plates
-
Sterile micropipettes and tips
-
Incubator
Protocol:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (the MIC well and the two to three more concentrated wells), take a 10-20 µL aliquot.
-
Spot-inoculate each aliquot onto a separate, labeled section of an antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum (i.e., no more than 0.1% of the original number of bacteria are viable).
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Mammalian cell line of interest (e.g., HepG2, Balb/c 3T3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at twice the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. pdb.apec.org [pdb.apec.org]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preparation of Difloxacin Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difloxacin, a synthetic fluoroquinolone antibiotic, is a critical tool in various research and drug development applications due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The accurate and consistent preparation of this compound stock solutions is paramount to ensure the reproducibility and reliability of experimental results. This document provides detailed application notes and protocols for the preparation, storage, and quality control of this compound hydrochloride stock solutions for laboratory use.
Introduction
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This mechanism of action makes it a valuable compound for antimicrobial susceptibility testing, in vitro and in vivo efficacy studies, and as a reference standard in drug discovery and development. Proper handling and preparation of this compound solutions are crucial to maintain its potency and ensure experimental accuracy.
Physicochemical Properties and Solubility
This compound is commonly available as this compound hydrochloride, a white to pale yellow crystalline powder. Understanding its solubility is key to preparing a homogenous and stable stock solution.
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Notes |
| Water | 98 mg/mL[4] | Sonication and gentle heating may be required for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | 98 mg/mL[4] | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | 98 mg/mL[4] | Can be used as a solvent, but evaporation during preparation should be minimized.[5] |
Antimicrobial Spectrum
This compound demonstrates efficacy against a wide range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Isolates
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.06 - 2.0[6] |
| Klebsiella pneumoniae | 0.016 - 8.0[6] |
| Proteus mirabilis | ≤0.016 - 8.0[6] |
| Bordetella bronchiseptica | 0.25 - >16[6] |
| Staphylococcus aureus | 0.125 - 4.0[6] |
| Staphylococcus intermedius | 0.125 - 2.0[6] |
| Streptococcus canis | 0.25 - 2.0[6] |
| Pseudomonas aeruginosa | 0.5 - >16[6] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO, a common concentration for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 15 mL or 50 mL)
-
Sterile, light-blocking microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size, compatible with DMSO)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: In a sterile biosafety cabinet, weigh out 10 mg of this compound hydrochloride powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the conical tube.
-
Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. This step is crucial for applications requiring sterile conditions, such as cell culture.
-
Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile, light-blocking microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[7][8] Protect from light.
Preparation of a 1 mg/mL this compound Stock Solution in Water
This protocol is suitable for applications where DMSO may interfere with the experimental system.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)
-
Sterile, light-blocking microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: In a sterile environment, weigh 10 mg of this compound hydrochloride and place it in a sterile conical tube.
-
Dissolution: Add 10 mL of sterile, nuclease-free water to the tube.
-
Mixing: Vortex vigorously to dissolve the powder. Sonication or gentle warming may be necessary to achieve complete dissolution.[9]
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.
-
Aliquoting and Storage: Aliquot into sterile, light-blocking microcentrifuge tubes. Store at -20°C for up to 1-2 weeks. Aqueous solutions of many antibiotics are less stable than those prepared in DMSO.[7]
Quality Control
To ensure the reliability of experimental data, routine quality control of the this compound stock solution is recommended.
Table 3: Quality Control Parameters for this compound Stock Solution
| Parameter | Method | Acceptance Criteria |
| Visual Inspection | Observe the solution against a light and dark background. | The solution should be clear and free of any particulate matter or precipitates. |
| pH Measurement | Use a calibrated pH meter. | The pH should be within the expected range (typically acidic for the hydrochloride salt). |
| Bioactivity Assay | Perform a Minimum Inhibitory Concentration (MIC) test against a reference bacterial strain (e.g., E. coli ATCC 25922). | The MIC value should be within the expected range for the reference strain. |
Visualizations
Mechanism of Action of this compound
Fluoroquinolones, including this compound, target bacterial DNA gyrase and topoisomerase IV. This action inhibits DNA replication and transcription, leading to bacterial cell death.
Caption: this compound inhibits DNA gyrase and topoisomerase IV.
Experimental Workflow for Stock Solution Preparation
The following workflow outlines the key steps for preparing a sterile this compound stock solution.
Caption: Key steps for preparing a sterile this compound stock solution.
Troubleshooting Guide
This diagram provides a logical approach to troubleshooting common issues encountered during the preparation of this compound stock solutions.
Caption: Troubleshooting common issues in stock solution preparation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound hydrochloride powder and solvents.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound hydrochloride for detailed safety and handling information.
By following these detailed application notes and protocols, researchers can confidently prepare high-quality this compound stock solutions, leading to more accurate and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. carlroth.com [carlroth.com]
- 5. US6872723B2 - Stabilized this compound injectable solution - Google Patents [patents.google.com]
- 6. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boneandcancer.org [boneandcancer.org]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. abt-869.com [abt-869.com]
Application Notes and Protocols: Difloxacin in Canine Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the veterinary application of difloxacin, a synthetic fluoroquinolone antibiotic, specifically for use in canines. The document details its mechanism of action, pharmacokinetic profile, spectrum of activity, and established protocols for susceptibility testing.
Application Notes
Introduction
This compound is a second-generation fluoroquinolone antibiotic approved by the U.S. Food and Drug Administration (FDA) for use in dogs.[1][2] Marketed under the trade name Dicural, it exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3][4] Its primary applications in canine medicine include the treatment of skin and soft tissue infections, as well as urinary tract infections caused by susceptible microorganisms.[1][2][5]
Mechanism of Action
Like other fluoroquinolones, this compound's bactericidal effect is achieved by inhibiting essential bacterial enzymes involved in DNA replication.[3][4][5]
-
In Gram-negative bacteria , its primary target is DNA gyrase (Topoisomerase II) .[][7] By inhibiting this enzyme, this compound prevents the negative supercoiling of DNA, which is crucial for replication and transcription, leading to DNA strand breaks.[][7]
-
In Gram-positive bacteria , the main target is Topoisomerase IV .[][7] Inhibition of this enzyme interferes with the separation of newly replicated daughter DNA strands, thereby halting cell division.[]
This dual-targeting mechanism disrupts bacterial DNA synthesis and repair, ultimately resulting in rapid cell death.[7][8]
Caption: Mechanism of action of this compound in bacterial cells.
Pharmacokinetics in Canines
This compound is characterized by rapid oral absorption and a long elimination half-life, which allows for convenient once-daily dosing.[1][3] A key feature is its primary metabolism through glucuronidation in the liver and subsequent excretion in the bile and feces.[1][9] Only about 5% of the drug is cleared by the kidneys, making it a suitable option for dogs with compromised renal function.[1] This metabolic pathway is also why it is not approved for use in cats, which are deficient in the glucuronidation process.[1]
Table 1: Pharmacokinetic Parameters of this compound in Dogs After a Single Oral Dose
| Parameter | Value | Reference |
|---|---|---|
| Dosage | 5 mg/kg | [10][11] |
| Cmax (Peak Plasma Concentration) | 1.11 - 1.8 µg/mL | [10][11] |
| Tmax (Time to Peak Concentration) | ~3 hours | [11] |
| T½ (Elimination Half-Life) | 6.9 - 9.3 hours | [10][11] |
| AUC₀₋₂₄ (Area Under the Curve) | 9.3 µg·h/mL | [10] |
| Oral Bioavailability | ~95% |[11] |
Spectrum of Activity and Clinical Applications
This compound is effective against a variety of pathogens commonly isolated from canine infections.[12]
-
Approved Indications: Treatment of skin and soft tissue infections (e.g., pyoderma) and urinary tract infections (UTIs).[2][5]
-
Gram-Negative Susceptibility: Shows good activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4][13]
-
Gram-Positive Susceptibility: Effective against Staphylococcus intermedius and Staphylococcus aureus.[13][14]
-
Limited Activity: Less effective against Pseudomonas aeruginosa and some European strains of Proteus mirabilis and Klebsiella pneumoniae have shown higher resistance.[13][14] Bordetella bronchiseptica is also less susceptible.[13]
In Vitro Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the MIC values for this compound against common canine bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[14]
Table 2: MIC Values of this compound Against Canine Pathogens from Clinical Cases
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | 0.125 | 128 | 0.06 to >128 | [14] |
| Proteus mirabilis | 0.5 | 1.0 | 0.06 to 1 | [14] |
| Staphylococcus intermedius | 0.25 | 2.0 | 0.25 to 4 | [14] |
| Pseudomonas aeruginosa | 1.0 | 16.0 | 0.06 to 32 |[14] |
Table 3: MIC Values of this compound Against American and Dutch Canine Isolates
| Isolate Group | MIC Range (µg/mL) | Reference |
|---|---|---|
| American Gram-Negative Isolates | 0.06 to 2.0 | [13] |
| Dutch Gram-Negative Isolates | 0.016 to 8.0 | [13] |
| American Gram-Positive Cocci | 0.125 to 4.0 | [13] |
| Dutch Gram-Positive Cocci | 0.125 to 2.0 |[13] |
Dosage and Administration
-
Recommended Dose: 5–10 mg/kg of body weight, administered orally once daily.[1][2][15]
-
Administration: For optimal absorption, it should be given on an empty stomach.[2] If gastrointestinal upset occurs, it can be administered with a small amount of food.[2][5]
-
Duration of Treatment:
Adverse Effects and Contraindications
-
Arthropathy: Like other fluoroquinolones, this compound can cause arthropathy in immature, growing dogs by inducing lesions in articular cartilage.[1][16] It is contraindicated in puppies, particularly in large and giant breeds under 12-18 months of age.[2]
-
Gastrointestinal Effects: The most common adverse effects are vomiting, diarrhea, and anorexia.[1]
-
Neurological Signs: Seizures are a rare side effect, and the drug should be used with caution in dogs with known seizure disorders.[2][5]
-
Drug Interactions: Concurrent administration with cation-containing products like antacids can reduce absorption.[4] Use with non-steroidal anti-inflammatory drugs (NSAIDs) may increase the risk of seizures.[11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of this compound against a bacterial isolate, adhering to CLSI guidelines.[17][18]
1. Materials and Reagents:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical standard
-
Bacterial isolate in pure culture (e.g., S. pseudintermedius, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and dilute it with CAMHB to achieve twice the highest desired final concentration.
-
Prepare Microtiter Plate: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the starting this compound solution (from step 1) to well 1.
-
Serial Dilution: Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no antibiotic.
-
Prepare Bacterial Inoculum: From a fresh culture plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the total volume in each well to 100 µL and the final inoculum density to ~2.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours under aerobic conditions.[19]
3. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity) as compared to the growth control well.[18]
Caption: Experimental workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test to assess the bactericidal activity of the antibiotic.
1. Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (B569324) (TSA) or other appropriate non-selective agar plates
-
Sterile pipette tips or loops
2. Procedure:
-
Select Wells: Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculture: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and plate it onto a separate, clearly labeled agar plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Colony Count: After incubation, count the number of colonies on each plate.
3. Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[17] A drug is considered bactericidal if the MBC/MIC ratio is ≤4.[17]
Caption: Logical workflow for the clinical application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. askavet.com [askavet.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound HCL – Rat Guide [ratguide.com]
- 5. This compound for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 7. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]
- 8. nbinno.com [nbinno.com]
- 9. Efficient & Professional Supplier of Veterinary APIs [arshinevet.com]
- 10. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, this compound, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
- 13. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
- 15. Table: Dosages of Quinolonesa-MSD Veterinary Manual [msdvetmanual.com]
- 16. Histologic and histochemical changes in articular cartilages of immature beagle dogs dosed with this compound, a fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of In Vitro Susceptibility and Resistance Mechanisms in Skin Pathogens: Perspectives for Fluoroquinolone Therapy in Canine Pyoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevalence and Antimicrobial Resistance Trends of Canine Uropathogens in a Veterinary Teaching Hospital in Northern Italy: A 10-Year Retrospective Study (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Difloxacin in the Treatment of Bovine Respiratory Infections
For Research, Scientific, and Drug Development Professionals
Introduction
Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic with concentration-dependent bactericidal activity.[1] As a second-generation fluoroquinolone, its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[2][3] This action is effective against both replicating and dormant microorganisms.[4] In the European Union, a 50 mg/ml solution for injection (trade name Dicural) is authorized for the treatment of Bovine Respiratory Disease (BRD), also known as shipping fever or calf pneumonia, in calves and young cattle.[2][5] This document provides detailed application notes and experimental protocols relevant to the use of this compound in a research and development context for bovine respiratory infections.
Pharmacology and Mechanism of Action
This compound, like other fluoroquinolones, targets the bacterial DNA gyrase enzyme. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for DNA replication and transcription. By binding to the DNA-gyrase complex, this compound stabilizes it, leading to breaks in the bacterial chromosome and subsequent cell death. The efficacy of fluoroquinolones is best predicted by the ratio of the Area Under the Concentration-Time Curve (AUC) to the Minimum Inhibitory Concentration (MIC), with an optimal AUC:MIC ratio targeted to be greater than 125 for clinical success and to minimize the selection of resistant bacteria.[6][7]
Caption: Mechanism of action of this compound via inhibition of bacterial DNA gyrase.
Application Notes
Formulation and Approved Dosage
-
Product: Dicural 50 mg/ml solution for injection.[5]
-
Target Species: Calves and young cattle.[5]
-
Indication: Treatment of Bovine Respiratory Disease (BRD) caused by susceptible strains of bacteria.[2][5]
-
Administration Route: Subcutaneous (SC) or Intramuscular (IM).[2]
Table 1: Recommended Dosing Regimens for this compound in Cattle [2][3]
| Condition | Dosage | Frequency | Duration |
| Standard BRD Treatment | 2.5 mg/kg bodyweight | Once daily | 3 to 5 days |
| Complicated BRD Treatment | 5.0 mg/kg bodyweight | Once daily | Up to 5 days |
Note: Treatment can be continued for an additional 2 days if insufficient improvement is observed after the initial 3 days. For complicated cases, the dose can be doubled.[3]
Pharmacokinetic and Pharmacodynamic Parameters
Successful therapy with concentration-dependent antibiotics like this compound relies on achieving plasma concentrations that sufficiently exceed the MIC of the target pathogen.[6][8]
Table 2: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Value (following 5 mg/kg dose) | Route | Reference |
| Bioavailability (F) | 88% | Subcutaneous | [2] |
| Bioavailability (F) | 95% | Intramuscular | [2] |
| Peak Plasma Concentration (Cmax) | 1.7 µg/ml | Subcutaneous | [3] |
| Time to Peak Plasma Concentration (Tmax) | 6 hours | Subcutaneous | [3] |
| Withdrawal Period (Meat and Offal) | 46 days | Subcutaneous | [5] |
Table 3: In Vitro Susceptibility of Key Bovine Respiratory Pathogens to Fluoroquinolones
| Pathogen | Antibiotic | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | Reference |
| Mannheimia haemolytica | Danofloxacin | No change | No change | [9] |
| Enrofloxacin (B1671348) | No change | ≥4-dilution increase | [9] | |
| Pasteurella multocida | Danofloxacin | No change | No change | [9] |
| Enrofloxacin | No change | ≥4-dilution increase | [9] | |
| Histophilus somni | Danofloxacin | No change | >1-dilution increase | [9] |
| Enrofloxacin | No change | ≥4-dilution increase | [9] |
Clinical Efficacy
A key study evaluated the efficacy of this compound in an experimental infection model of pneumonic pasteurellosis in calves.
Table 4: Summary of Efficacy Data from Experimental Mannheimia haemolytica Infection in Calves [10]
| Treatment Group (n=12/group) | Mortality Rate (%) | Cure Rate (%) | Average Daily Gain (kg) | Diseased Lung Tissue (%) |
| Saline (Control) | Significantly Higher | Significantly Lower | Significantly Lower | Significantly Higher |
| This compound (2.5 mg/kg, 10% solution) | No significant difference vs. other treatments | No significant difference vs. other treatments | No significant difference vs. other treatments | No significant difference vs. other treatments |
| This compound (5.0 mg/kg, 10% solution) | No significant difference vs. other treatments | No significant difference vs. other treatments | No significant difference vs. other treatments | No significant difference vs. other treatments |
| Enrofloxacin (5.0 mg/kg) | No significant difference vs. other treatments | No significant difference vs. other treatments | No significant difference vs. other treatments | No significant difference vs. other treatments |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in an Experimental BRD Model
This protocol is based on the methodology for an experimental Mannheimia haemolytica challenge study.[10]
Caption: Workflow for an in vivo efficacy trial of this compound in a cattle BRD model.
-
Objective: To determine the efficacy of this compound against a key BRD pathogen.
-
Animals: Healthy, uniform calves (e.g., 3-month-old Holsteins) free from respiratory pathogens.[10]
-
Inoculum: A virulent, well-characterized strain of Mannheimia haemolytica.
-
Procedure:
-
Inoculation: Calves are challenged via intratracheal inoculation with the pathogen.[10]
-
Monitoring: Animals are monitored closely for the development of clinical signs of BRD (e.g., fever >40°C, depression, respiratory distress).
-
Treatment Initiation: Once clinical signs are established, calves are randomly assigned to treatment groups.
-
Administration: Treatments (this compound, positive control, saline) are administered once daily for a set period (e.g., 5 days).[10]
-
-
Outcome Measures:
-
Clinical Scores: Daily scoring of clinical signs (depression, respiratory character, etc.).
-
Mortality and Cure Rates: Recorded throughout the study.
-
Average Daily Gain (ADG): Calculated for the study period.
-
Necropsy: At the end of the study (e.g., Day 15), animals are euthanized. Lungs are examined and the percentage of lung tissue affected by pneumonia is calculated.[10]
-
Bacteriology: Lung swabs are collected for bacterial culture to confirm the presence or absence of the challenge organism.[10]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This is a standardized laboratory protocol to determine the in vitro activity of this compound against bacterial isolates.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bovine respiratory pathogen.
-
Materials: this compound analytical standard, 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (or other appropriate media), bacterial isolates, 0.5 McFarland turbidity standard.
-
Procedure (Broth Microdilution Method):
-
Drug Dilution: Prepare a two-fold serial dilution of this compound across the wells of a microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test bacterium in broth, adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (no drug) and a negative control well (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
-
Data Analysis: Repeat for a large number of clinical isolates to determine the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Treating Bovine Respiratory Disease | Norbrook Laboratories [norbrook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. dvm360.com [dvm360.com]
- 8. Antibiotic Selection in Bovine Respiratory Disease | Ohio BEEF Cattle Letter [u.osu.edu]
- 9. A ten-year (2000-2009) study of antimicrobial susceptibility of bacteria that cause bovine respiratory disease complex--Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni--in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in calves experimentally infected with Mannheimia haemolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cytotoxicity Assay for Difloxacin in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine, exhibiting broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase.[1][2] While its primary target is bacterial, like other fluoroquinolones, this compound can also interact with eukaryotic topoisomerases, suggesting a potential for cytotoxicity in mammalian cells.[3] Understanding the cytotoxic profile of this compound is crucial for evaluating its safety and for the development of new therapeutic applications.
These application notes provide a comprehensive guide to developing and performing a cytotoxicity assay for this compound in mammalian cells. This document includes detailed protocols for key assays, guidance on data presentation, and an overview of the potential signaling pathways involved in this compound-induced cytotoxicity.
Mechanism of Action and Potential for Cytotoxicity
The primary antibacterial mechanism of this compound involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and recombination.[1] In mammalian cells, fluoroquinolones can also inhibit topoisomerase II, which can lead to DNA strand breaks and trigger apoptotic pathways.[3] Furthermore, studies on various fluoroquinolones have indicated that their cytotoxic effects can be mediated through the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as DNA, lipids, and proteins.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a general workflow for a comprehensive assessment of this compound's cytotoxicity in mammalian cells.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
IC50/EC50 Values
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key parameter to quantify the potency of a cytotoxic compound.
Table 1: Cytotoxicity of this compound in Mammalian Cell Lines (MTT Assay)
| Cell Line | Exposure Time (h) | EC50 (µg/mL) |
| Balb/c 3T3 (Mouse Fibroblasts) | 72 | <10[4] |
| HepG2 (Human Hepatoma) | 72 | >100[4] |
Note: The EC50 value represents the concentration of this compound that causes a 50% reduction in cell viability as determined by the MTT assay.
Dose-Response Data
Presenting the percentage of cell viability at various concentrations of this compound provides a detailed view of its cytotoxic effect.
Table 2: Dose-Response of this compound on Balb/c 3T3 Cells after 72h Exposure (Hypothetical Data)
| This compound Concentration (µg/mL) | Percent Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 5 | 65 ± 6.1 |
| 10 | 48 ± 5.5 |
| 25 | 21 ± 3.9 |
| 50 | 8 ± 2.3 |
| 100 | 2 ± 1.1 |
Time-Course Data
Evaluating cytotoxicity at different time points is crucial to understand the kinetics of the cellular response to this compound.
Table 3: Time-Course of this compound (10 µg/mL) Cytotoxicity on Balb/c 3T3 Cells (Hypothetical Data)
| Exposure Time (h) | Percent Cell Viability (%) (Mean ± SD) |
| 0 | 100 ± 4.5 |
| 24 | 85 ± 5.1 |
| 48 | 62 ± 6.3 |
| 72 | 48 ± 5.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Mouse fibroblast cell line (Balb/c 3T3) and human hepatoma cell line (HepG2) are recommended based on available data.[4] Other relevant cell lines can also be used depending on the research focus.
-
Culture Conditions: Culture cells in appropriate medium (e.g., DMEM for Balb/c 3T3, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile DMSO or water. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Mammalian cells in culture
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
96-well plates
-
Mammalian cells in culture
-
This compound working solutions
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time periods. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a fresh 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release samples.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
Mammalian cells in culture
-
This compound working solutions
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effects of this compound in mammalian cells are likely mediated by a combination of signaling pathways.
DNA Damage and Apoptosis Pathway
Inhibition of topoisomerase II by this compound can lead to DNA double-strand breaks, which activate DNA damage response pathways, often involving the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis through the intrinsic mitochondrial pathway.
Oxidative Stress Pathway
Fluoroquinolones have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular macromolecules and trigger cell death pathways.
Conclusion
This document provides a framework for the systematic evaluation of this compound's cytotoxicity in mammalian cells. By employing the detailed protocols for cell viability, membrane integrity, and apoptosis assays, researchers can generate robust and reproducible data. The provided templates for data presentation will aid in the clear communication of findings. Furthermore, understanding the potential underlying signaling pathways will guide further mechanistic studies into the cellular effects of this compound. This comprehensive approach is essential for a thorough risk assessment and for exploring the potential of this compound in new therapeutic contexts.
References
- 1. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Testing Difloxacin Against E. coli Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Like other fluoroquinolones, it exhibits concentration-dependent bactericidal activity.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair in bacteria.[2][3] By stabilizing the complex between DNA gyrase and DNA, this compound introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2] This document provides detailed protocols for testing the in vitro susceptibility of Escherichia coli (E. coli) strains to this compound, adhering to standards set by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
Quantitative data from susceptibility testing should be recorded and presented in a clear and organized manner to allow for easy comparison and interpretation. The following tables provide templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against E. coli Strains
| E. coli Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MIC) |
| e.g., EC001 | |||
| e.g., EC002 | |||
| E. coli ATCC 25922 (QC) |
Table 2: Disk Diffusion Zone Diameters for this compound against E. coli Strains
| E. coli Strain ID | Disk Content (µg) | Zone Diameter (mm) | Interpretation |
| e.g., EC001 | 5 | ||
| e.g., EC002 | 5 | ||
| E. coli ATCC 25922 (QC) | 5 |
Table 3: CLSI Interpretive Criteria for this compound against Enterobacteriaceae (including E. coli)
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | ≤ 0.25 | 0.5 | ≥ 1 |
| Disk Diffusion (mm) | Data not available from CLSI | Data not available from CLSI | Data not available from CLSI |
Table 4: Quality Control (QC) Ranges for this compound against E. coli ATCC 25922
| Method | Disk Content (µg) | QC Range |
| MIC (µg/mL) | N/A | Data not available from CLSI |
| Disk Diffusion (mm) | 5 | Data not available from CLSI |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the CLSI guidelines for broth microdilution testing.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
E. coli test strains and E. coli ATCC 25922 (quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile distilled water). Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control well) with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Protocol:
-
From the wells of the MIC plate showing no visible growth, and from the growth control well, subculture 10-100 µL onto separate MHA plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This protocol is based on the standardized Kirby-Bauer disk diffusion method.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
This compound disks (5 µg)
-
E. coli test strains and E. coli ATCC 25922 (quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Preparation of Inoculum: Prepare the bacterial inoculum as described in the MIC protocol (adjusted to 0.5 McFarland standard).
-
Inoculation of MHA Plate:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Application of Antibiotic Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound (5 µg) disk to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Reading the Results: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters. Interpret the results based on the established CLSI breakpoints.
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity of an antibiotic.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
E. coli test strain
-
Sterile flasks or tubes
-
Shaking incubator (35 ± 2°C)
-
Sterile saline or PBS for dilutions
-
Mueller-Hinton Agar (MHA) plates for colony counting
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of the E. coli strain in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB to an initial cell density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask with no antibiotic.
-
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension. Incubate the flasks at 35 ± 2°C with constant agitation (e.g., 150 rpm).
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting: Incubate the MHA plates at 35 ± 2°C for 18-24 hours. Count the number of colonies (CFU) on each plate.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Kirby-Bauer Disk Diffusion Workflow.
Caption: Time-Kill Kinetic Assay Workflow.
Caption: this compound's Mechanism of Action.
References
Application Notes and Protocols: Difloxacin Administration in Broiler Chickens for Mycoplasma Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasmosis, caused by Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS), represents a significant economic burden to the poultry industry worldwide. These pathogens are primary causes of respiratory disease, synovitis, reduced egg production, and increased mortality in broiler chickens. Difloxacin, a fluoroquinolone antibiotic, has demonstrated efficacy in treating bacterial infections in poultry. This document provides detailed application notes and protocols for the administration of this compound in broiler chickens for the management of Mycoplasma infections, based on available scientific literature.
Pharmacokinetics of this compound in Broiler Chickens
The effective use of this compound is underpinned by its pharmacokinetic profile, which ensures that the drug reaches and maintains therapeutic concentrations at the site of infection.
Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens Following a Single Oral Dose of 10 mg/kg Body Weight
| Parameter | Healthy Chickens | E. coli-Infected Chickens | Reference(s) |
| Cmax (µg/mL) | 1.34 ± 0.09 | 1.05 ± 0.06 | [1][2] |
| Tmax (h) | 2.27 ± 0.07 | 2.43 ± 0.06 | [1][2] |
| Bioavailability (%) | 86.2 | 90.6 | [1][2] |
| Elimination Half-life (t½β) (h) | 4.7 ± 0.34 | 3.42 ± 0.19 | [1][2] |
| Volume of Distribution (Vd) (L/kg) | 3.14 ± 0.11 | 9.25 ± 0.43 | [1][2] |
| Total Body Clearance (ClB) (L/kg/h) | 0.65 ± 0.018 | 1.14 ± 0.1 | [1][2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; Vd: Volume of distribution; ClB: Total body clearance.
Pharmacodynamics: In Vitro Susceptibility
The efficacy of an antibiotic is predicted by its ability to inhibit or kill the target pathogen at concentrations achievable in the body. The Minimum Inhibitory Concentration (MIC) is a key pharmacodynamic parameter.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma Species
| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geographic Region of Isolates | Reference(s) |
| Mycoplasma gallisepticum | - | - | - | Israel | [3] |
| Mycoplasma synoviae | - | 2.5 | - | Central and Eastern Europe | [1][2][4] |
Note: There is evidence of reduced susceptibility of more recent M. gallisepticum isolates to fluoroquinolones, including this compound.[3] Continuous monitoring of antimicrobial susceptibility is recommended.
Efficacy of this compound in Broiler Chickens
Clinical trials have demonstrated the efficacy of this compound in controlling Mycoplasma infections in broiler chickens.
Table 3: Efficacy of this compound in Broiler Chickens Experimentally Infected with Mycoplasma gallisepticum
| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Key Findings | Reference(s) |
| This compound | 5 | 5 | Partially effective | [5] |
| This compound | 7.5 | 5 | Effective against pathogenic MG infection | [5] |
| This compound | 10 | 5 | Equally effective as enrofloxacin (B1671348) (10 mg/kg) in treating respiratory symptoms | [5] |
| Enrofloxacin | 10 | 5 | Effective in treating respiratory symptoms | [5] |
| Unmedicated Control | - | - | Persistent respiratory symptoms and lesions | [5] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Broiler Chickens
Objective: To determine the pharmacokinetic profile of this compound in broiler chickens after oral administration.
Materials:
-
Healthy broiler chickens (e.g., Ross or Cobb, specific age to be defined, e.g., 4-6 weeks old)
-
This compound oral solution
-
Gavage tubes
-
Heparinized blood collection tubes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Pharmacokinetic analysis software
Procedure:
-
Animal Acclimatization: Acclimatize birds for at least 7 days prior to the study, with ad libitum access to feed and water.
-
Fasting: Fast the chickens for 12 hours before and 3 hours after drug administration to ensure complete absorption.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg body weight) directly into the crop using a gavage tube.
-
Blood Sampling: Collect blood samples (e.g., 1 mL) from the wing vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 2500 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store plasma samples at -20°C until analysis.
-
HPLC Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using appropriate pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.
Protocol 2: Efficacy Trial of this compound for Mycoplasma gallisepticum Infection in Broiler Chickens
Objective: To evaluate the efficacy of this compound in treating respiratory disease caused by Mycoplasma gallisepticum in broiler chickens.
Materials:
-
Day-old, Mycoplasma-free broiler chicks
-
Pathogenic strain of Mycoplasma gallisepticum (e.g., R-P10 strain)[5]
-
This compound oral solution
-
Enrofloxacin oral solution (for positive control group)
-
Sterile saline (for negative control group)
-
Facilities for animal isolation
Procedure:
-
Animal Housing: House chicks in separate, controlled-environment isolators to prevent cross-contamination.
-
Experimental Infection: At 14 days of age, experimentally inoculate the chickens with a pathogenic strain of M. gallisepticum.[5]
-
Observation Period: Monitor the birds daily for the development of clinical signs of respiratory disease (e.g., coughing, sneezing, nasal discharge).
-
Treatment Initiation: Once respiratory symptoms are evident, randomly assign the birds to the following treatment groups:
-
Drug Administration: Administer the respective treatments via drinking water for 5 consecutive days.[5]
-
Efficacy Evaluation: At the end of the treatment period and at specified intervals post-treatment, evaluate the efficacy based on the following parameters:
-
Clinical Signs: Score the severity of respiratory symptoms daily.
-
Body Weight: Measure body weight to assess the impact on growth performance.
-
Post-mortem Examination: At the end of the trial, euthanize the birds and score the severity of air sac lesions.
-
Mycoplasma Re-isolation: Attempt to re-isolate M. gallisepticum from the trachea and air sacs.
-
Serology: Analyze serum samples for antibody titers against M. gallisepticum.
-
Visualizations
Caption: Experimental Workflow for an Efficacy Trial.
References
- 1. Antibiotic susceptibility profiles of Mycoplasma synoviae strains originating from Central and Eastern Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic susceptibility profiles of Mycoplasma synoviae strains originating from Central and Eastern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in growing broiler chickens for the control of infection due to pathogenic Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for In Vivo Efficacy Studies of Difloxacin
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies evaluating the efficacy of difloxacin, a second-generation fluoroquinolone antibiotic.[1][2] The protocols outlined below cover essential preliminary in vitro assessments, the establishment of an animal infection model, and subsequent evaluation of the drug's pharmacokinetic and pharmacodynamic properties.
Introduction
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Its bactericidal activity is concentration-dependent and stems from the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[3][4] Validating the efficacy of this compound in a living organism is a critical step in preclinical development. In vivo studies are essential to understand how the drug behaves within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME), which collectively determine its therapeutic success. These protocols provide a standardized approach to generate robust and reproducible data.
Core Principles of Experimental Design
A successful in vivo efficacy study for this compound involves a multi-phase approach, beginning with the characterization of its activity in vitro and culminating in a well-controlled animal model of infection. The overall workflow integrates microbiology, pharmacology, and animal science to provide a holistic view of the antibiotic's potential.
Mechanism of Action
This compound targets bacterial DNA gyrase (a type II topoisomerase), preventing the relaxation of supercoiled DNA, which is a prerequisite for replication and transcription.[3] This disruption leads to a rapid cessation of cellular processes and, ultimately, bacterial cell death.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against the selected bacterial pathogen(s). This data is crucial for selecting appropriate doses for the in vivo study.[5][6]
Methodology: Broth Microdilution
-
Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent like DMSO or sterile water.[2]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Include a positive control (bacteria, no drug) and a negative control (broth only) on each plate. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
-
MBC Determination: To determine the MBC, plate 10 µL from each well that shows no visible growth onto nutrient agar (B569324) plates. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7]
Protocol 2: Murine Sepsis Model
Objective: To establish a reproducible systemic infection in an animal model to test the efficacy of this compound.
Methodology:
-
Animal Acclimatization: Use 6-8 week old female BALB/c mice. Acclimatize the animals for at least 7 days before the experiment, with free access to food and water.
-
Infection:
-
Prepare an inoculum of the target pathogen (e.g., Escherichia coli, Staphylococcus aureus) from a mid-logarithmic phase culture.
-
Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact dose should be predetermined in a pilot study to cause significant infection without being lethal too rapidly.
-
Induce sepsis by injecting 100 µL of the bacterial suspension intraperitoneally (IP).
-
-
Experimental Groups: Randomly assign mice to experimental groups (n=8-10 per group):
Protocol 3: Drug Administration and Sample Collection
Objective: To administer this compound and collect samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
Methodology:
-
Drug Preparation: Prepare this compound formulations for the desired administration route. For oral administration, this compound tablets can be crushed and suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Administration: Begin treatment 1-2 hours post-infection. Administer the assigned treatment to each mouse via oral gavage (PO) or subcutaneous (SC) injection. Dosing is typically performed once or twice daily.[1][3]
-
Pharmacokinetic Sampling: For PK analysis, a separate cohort of animals is typically used.
-
Collect blood samples (approx. 50 µL) via tail vein or submandibular bleeding at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis by HPLC.
-
-
Pharmacodynamic Sampling:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically harvest target organs (e.g., liver, lungs, spleen, and kidneys).
-
Collect peritoneal lavage fluid by washing the peritoneal cavity with 1 mL of sterile PBS.
-
Protocol 4: Efficacy Evaluation
Objective: To quantify the effect of this compound treatment on bacterial burden and clinical outcomes.
Methodology:
-
Bacterial Load Quantification:
-
Weigh the harvested organs and homogenize them in sterile PBS.
-
Perform serial ten-fold dilutions of the tissue homogenates and peritoneal lavage fluid.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue or mL of fluid.
-
-
Survival Analysis: Monitor a separate cohort of animals for survival over a period of 7-14 days. Record mortality daily.
-
Clinical Signs: Monitor animals for clinical signs of illness such as lethargy, ruffled fur, and weight loss.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Susceptibility of Test Isolate to this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli ATCC 25922 | 0.02 | 0.04 |
| S. aureus ATCC 29213 | 0.125 | 0.25 |
| Clinical Isolate 1 | 0.5 | 1.0 |
Data from a study in broiler chickens showed an MIC of 0.02 µg/mL and an MBC of 0.04 µg/mL for a field strain of E. coli.[9]
Table 2: Key Pharmacokinetic Parameters of this compound (10 mg/kg, Oral) in Mice
| Parameter | Value (Mean ± SD) | Definition |
|---|---|---|
| Cmax (µg/mL) | 1.34 ± 0.09 | Maximum plasma concentration |
| Tmax (h) | 2.27 ± 0.07 | Time to reach Cmax |
| AUC₀₋₂₄ (µg·h/mL) | 15.2 ± 1.8 | Area under the concentration-time curve |
| T½ (h) | 4.7 ± 0.34 | Elimination half-life |
Pharmacokinetic values are illustrative and based on data from healthy broiler chickens.[9]
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model (24h Endpoint)
| Treatment Group | Liver (log₁₀ CFU/g) | Spleen (log₁₀ CFU/g) | Peritoneal Fluid (log₁₀ CFU/mL) | 7-Day Survival (%) |
|---|---|---|---|---|
| Vehicle Control | 7.2 ± 0.5 | 6.8 ± 0.4 | 8.1 ± 0.6 | 0% |
| This compound (5 mg/kg) | 4.5 ± 0.7* | 4.1 ± 0.6* | 5.2 ± 0.8* | 60%* |
| this compound (10 mg/kg) | 2.8 ± 0.5* | 2.5 ± 0.4* | 3.1 ± 0.5* | 90%* |
*p < 0.05 compared to Vehicle Control. Data are hypothetical.
Visualization of PK/PD Relationships
The relationship between drug concentration over time and its antibacterial effect is central to optimizing dosing regimens. For fluoroquinolones, the key PK/PD indices are the ratio of the peak plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound HCL – Rat Guide [ratguide.com]
- 4. abt-869.com [abt-869.com]
- 5. Antibiotic Susceptibility Test Techniques for Live Biotherapeutic Products - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in growing broiler chickens for the control of infection due to pathogenic Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in healthy and E. coli-infected broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Difloxacin Residues in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of difloxacin, a fluoroquinolone antibiotic, in various animal tissues. The protocols outlined below are essential for monitoring drug residues in food products of animal origin, ensuring compliance with regulatory limits, and supporting drug development studies. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with different detectors and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound residues. The choice of detector—Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS/MS)—depends on the required sensitivity and selectivity.
HPLC with UV Detection for this compound in Rabbit and Poultry Tissues
This method is suitable for routine monitoring and quality control where moderate sensitivity is sufficient.
Summary of Method Performance:
| Parameter | Rabbit Tissues[1][2][3] | Poultry Tissues[4] |
| Limit of Detection (LOD) | - | 12 µg/kg |
| Limit of Quantification (LOQ) | - | 40 µg/kg |
| Recovery | High (not specified) | 91 - 97% |
| Linearity Range | 200 - 4000 ppb | Not specified |
| Wavelength | 280 nm | 280 nm |
Experimental Protocol:
a) Sample Preparation and Extraction: [1][2][3]
-
Weigh 2 grams of homogenized tissue (muscle, liver, or kidney) into a polypropylene (B1209903) centrifuge tube.
-
Add 4 ml of deionized water and homogenize the sample.
-
Take a 2 ml aliquot of the homogenate, add 1.0 ml of amine buffer, and let it stand for 15 minutes.
-
Add 2.0 ml of acetonitrile (B52724), vortex vigorously for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 30 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions: [1][2][3][4]
-
Instrument: High-Performance Liquid Chromatography system with a PDA or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic mixture of triethylamine (B128534) buffer (pH 3.5) and acetonitrile (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Workflow Diagram:
Caption: Workflow for HPLC-UV analysis of this compound.
HPLC with Fluorescence Detection (HPLC-FLD) for Fluoroquinolones in Fish Tissue
This method offers higher sensitivity and selectivity compared to UV detection, making it suitable for trace-level analysis.
Summary of Method Performance for Fluoroquinolones (including this compound):
| Parameter | Fish Muscle[5] |
| Limit of Detection (LOD) | 0.2–9.5 µg/kg |
| Limit of Quantification (LOQ) | 0.7–32 µg/kg |
| Recovery | 50% to 102% |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 450 nm |
Experimental Protocol:
a) Sample Preparation and Extraction: [5]
-
Finely grind 5 grams of fish muscle tissue.
-
Mix the homogenized tissue with 50 mL of 0.05 M sodium dodecyl sulphate (SDS) solution buffered at pH 3.
-
Shake the mixture continuously for 1 hour.
-
Filter the supernatant through a 0.45 µm nylon membrane under vacuum.
-
The filtrate is ready for direct injection into the HPLC system.
b) Chromatographic Conditions: [5]
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Micellar mobile phase (details to be optimized based on the specific quinolones of interest).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 280 nm and emission at 450 nm (for this compound).
-
Injection Volume: 20 µL.
Workflow Diagram:
Caption: Workflow for HPLC-FLD analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Residue Analysis
LC-MS/MS is the gold standard for confirmation and quantification of antibiotic residues due to its exceptional sensitivity and specificity. It allows for the simultaneous analysis of multiple fluoroquinolones and other antibiotic classes.
Summary of Method Performance for Fluoroquinolones in Seafood:
| Parameter | Seafood (Shrimp)[6] | Fish Tissue[7] |
| Limit of Detection (LOD) | - | 0.008 - 0.35 µg/kg |
| Limit of Quantification (LOQ) | 0.5 ppb (calibration range) | 0.03 - 1.50 µg/kg |
| Recovery | Not specified | 80.1% - 98.6% |
| Linearity Range | 0.5 - 50 ppb | - |
Experimental Protocol:
a) Sample Preparation and Extraction (QuEChERS-based approach): [6][7]
-
Homogenize 2-5 g of tissue sample.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add appropriate salting-out salts (e.g., MgSO₄, NaCl).
-
Vortex for 1 minute and centrifuge at high speed (e.g., 5000 rpm for 5 minutes).
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform a dispersive solid-phase extraction (d-SPE) clean-up step by adding a sorbent mixture (e.g., PSA, C18) to the aliquot.
-
Vortex and centrifuge again.
-
Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.
b) LC-MS/MS Conditions: [6][8]
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method ideal for rapidly analyzing a large number of samples. It is based on the specific binding of antibodies to this compound.[9][10][11] Positive results from ELISA screening should be confirmed by a chromatographic method like LC-MS/MS.
Summary of Method Performance:
| Parameter | General Performance[10][11][12] |
| Format | Competitive ELISA |
| Throughput | High (e.g., up to 180 tests in 90 minutes with automation) |
| Application | Screening of meat, milk, fish, eggs |
| Confirmation | Required for positive samples |
Experimental Protocol (General Competitive ELISA): [10]
-
Sample Preparation: Extract this compound from the tissue sample using a suitable buffer or solvent provided in the kit. This may involve homogenization, centrifugation, and dilution steps.
-
Assay Procedure: a. Add standard solutions and prepared samples to the antibody-coated microplate wells. b. Add the enzyme-linked this compound conjugate to the wells. c. Incubate for a specified time to allow competitive binding. d. Wash the plate to remove unbound reagents. e. Add a substrate solution that reacts with the enzyme to produce a color. f. Stop the reaction after a specific time.
-
Detection: Read the absorbance of each well using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Logical Relationship Diagram:
Caption: Principle of competitive ELISA for this compound.
References
- 1. journals.uni-lj.si [journals.uni-lj.si]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT AND VALIDATION OF A RP- HPLC METHOD FOR DETERMINATION OF this compound RESIDUES IN DIFFERENT RABBIT TISSUES | Slovenian Veterinary Research [journals.uni-lj.si]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. daneshyari.com [daneshyari.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Simultaneous determination of antibiotics residues in edible fish muscle using eco-friendly SPE-UPLC-MS/MS: Occurrence, human dietary exposure and health risk assessment for consumer safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. Tests for detemination of antibiotic residues in food [norcom-bio.com]
- 11. Residues and contaminants - Food & Feed Analysis [food.r-biopharm.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Difloxacin for Treating Urinary Tract Infections in Canine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic approved for veterinary use in dogs.[1][2] Like other fluoroquinolones, it exhibits concentration-dependent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase II and IV, enzymes essential for DNA replication, transcription, and repair.[3] This mechanism makes it effective against a wide range of Gram-negative and Gram-positive bacteria that cause urinary tract infections (UTIs) in canines.[1]
This document provides detailed application notes on the pharmacokinetics and in vitro efficacy of this compound and outlines experimental protocols for its evaluation in canine UTI models. A key characteristic of this compound is its dual-excretion pharmacokinetic profile; a significant portion is metabolized and eliminated via bile and feces.[4] While this minimizes the risk of accumulation in animals with compromised renal function, it results in lower concentrations of the active drug in urine compared to other fluoroquinolones, a critical consideration for treating lower UTIs.[5][6] However, it achieves therapeutic levels in tissues like the prostate, making it a consideration for complicated UTIs originating from such tissues.
Mechanism of Action
Fluoroquinolones target bacterial enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, respectively, leading to rapid cell death.
Caption: Mechanism of action of this compound.
Quantitative Data
Pharmacokinetics in Canines (Oral Administration)
The pharmacokinetic profile of this compound has been compared to other fluoroquinolones in dogs. The data highlights its relatively slower absorption and longer half-life compared to enrofloxacin (B1671348) but lower peak concentration and area under the curve (AUC).[3][5] A standard oral dose is typically 5-10 mg/kg once daily.[2]
| Parameter | This compound (5.0 mg/kg) | Enrofloxacin (5.0 mg/kg) | Marbofloxacin (2.75 mg/kg) | Orbifloxacin (B1677453) (2.5 mg/kg) | Reference |
| Cmax (µg/mL) | 1.11 | 1.41 | 1.47 | 1.37 | [3] |
| Tmax (h) | 2.84 | Not Specified | Not Specified | Not Specified | [4] |
| t1/2 (h) | 6.9 | 4.1 | 9.1 | 7.1 | [3] |
| AUC₀₋₂₄ (µg·h/mL) | 9.3 | 8.7 | ~13 | ~13 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC₀₋₂₄: Area under the curve over 24 hours.
In Vitro Activity Against Canine Uropathogens
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. This compound shows good in vitro activity against many common canine urinary pathogens.[1][7]
| Bacterial Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | 0.125 | 128 | 0.06 to >128 | [1] |
| Proteus mirabilis | 0.5 | 1 | 0.06 to 1 | [1] |
| Pseudomonas spp. | 1 | 16 | 0.06 to 32 | [1] |
| Staphylococcus intermedius | 0.25 | 2 | 0.25 to 4 | [1] |
| Gram-Negative Isolates (American) | Not Specified | Not Specified | 0.06 to 2.0 | [7] |
| Gram-Positive Cocci (American) | Not Specified | Not Specified | 0.125 to 4.0 | [7] |
Experimental Protocols
Protocol 1: In Vivo Canine Model of Experimental UTI
This protocol describes the induction of a urinary tract infection in a canine model to evaluate the efficacy of this compound. The methodology is adapted from studies establishing experimental colonization.[8][9][10]
Caption: Experimental workflow for in vivo canine UTI model.
Methodology:
-
Subject Selection: Use healthy, adult female dogs with no prior history of UTI. House subjects individually to prevent cross-contamination and allow for accurate monitoring.
-
Baseline Data Collection: Prior to inoculation, collect urine via cystocentesis to confirm sterility through aerobic bacterial culture and urinalysis.
-
Catheterization: Under sterile conditions, place an indwelling urinary catheter.
-
Bacterial Inoculation: Prepare a suspension of a known uropathogenic bacterial strain, such as Escherichia coli, to a concentration of approximately 10⁸-10⁹ colony-forming units (CFU)/mL. Instill a defined volume (e.g., 10-20 mL) of the bacterial suspension into the bladder via the catheter.[8][9]
-
Confirmation of Infection: Monitor dogs for clinical signs such as pollakiuria or stranguria.[9] Perform daily or every-other-day urinalysis and urine cultures to confirm the establishment of bacteriuria and pyuria.[9]
-
Treatment Protocol: Once infection is established, begin oral administration of this compound at the desired dose (e.g., 5-10 mg/kg once daily).[2] The recommended duration for UTIs is a minimum of 10 days.[2]
-
Efficacy Assessment: The primary endpoint is bacterial clearance. Collect urine for culture 3-5 days after starting treatment to document the initial response and again 7-10 days after treatment completion to rule out relapse.[11] A successful outcome is defined as a negative urine culture post-treatment.
Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard broth microdilution method to determine the MIC of this compound against canine uropathogens, as described in referenced studies.[7][12]
Caption: Workflow for in vitro MIC determination.
Methodology:
-
Bacterial Isolation: Isolate and identify uropathogens from canine clinical samples.
-
Inoculum Preparation: Subculture the isolate on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Drug Dilution: Perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate. The concentration range should span the expected MIC values (e.g., from 128 µg/mL to 0.06 µg/mL).[1]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (broth + bacteria, no drug) and negative (broth only) control wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).
Key Considerations and Limitations
-
Low Urinary Excretion: this compound is highly metabolized and excreted primarily through the intestinal tract, which may result in low urine concentrations of the active drug.[6] This is a significant consideration when selecting it for lower urinary tract (bladder) infections, as efficacy relies on achieving concentrations that exceed the pathogen's MIC at the site of infection.[13]
-
Tissue Penetration: Its ability to penetrate tissues like the prostate makes it a potential choice for complicated UTIs or prostatitis where other drugs may not reach therapeutic levels.[14]
-
Safety Profile: As with all fluoroquinolones, this compound should not be used in young, growing dogs (under 12-18 months for large/giant breeds) due to the risk of cartilage damage.[2] Caution is also advised in animals with a history of seizures.[2]
-
Antimicrobial Stewardship: The use of fluoroquinolones should be reserved for cases where culture and sensitivity results indicate their necessity, particularly for resistant infections, to mitigate the development of antimicrobial resistance.[6][15]
References
- 1. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
- 2. askavet.com [askavet.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of fluoroquinolone pharmacokinetic parameters after treatment with marbofloxacin, enrofloxacin, and this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Use Guidelines for Treatment of Urinary Tract Disease in Dogs and Cats: Antimicrobial Guidelines Working Group of the International Society for Companion Animal Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Experimental colonization of the canine urinary tract with the asymptomatic bacteriuria Escherichia coli strain 83972 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dvm360.com [dvm360.com]
- 12. Determination of minimum biofilm eradication concentrations of orbifloxacin for canine bacterial uropathogens over different treatment periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacotherapeutics in Bacterial Urinary Tract Infections in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Efficient & Professional Supplier of Veterinary APIs [arshinevet.com]
- 15. canadianveterinarians.net [canadianveterinarians.net]
Application Notes and Protocols for Assessing Difloxacin's Post-Antibiotic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] It exhibits bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[][3] A key pharmacodynamic parameter for antibiotics like this compound is the post-antibiotic effect (PAE). The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[4] Understanding the PAE of this compound is crucial for optimizing dosing regimens to maximize clinical efficacy and minimize the development of antibiotic resistance.[5] These application notes provide a detailed protocol for the in vitro determination of this compound's PAE.
Core Concepts
The assessment of this compound's PAE is a critical component of its preclinical evaluation. A prolonged PAE allows for less frequent dosing intervals without compromising therapeutic outcomes. The duration of the PAE is influenced by several factors, including the bacterial species, the concentration of the antibiotic, and the duration of exposure.[6] For fluoroquinolones, the PAE is concentration-dependent.[7]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Isolates
| Bacterial Species | MIC Range (µg/mL) | Source |
| Gram-negative canine isolates (American) | 0.06 - 2.0 | [8] |
| Gram-negative canine isolates (Dutch) | 0.016 - 8.0 | [8] |
| Gram-positive canine cocci (American) | 0.125 - 4.0 | [8] |
| Gram-positive canine cocci (Dutch) | 0.125 - 2.0 | [8] |
Table 2: Post-Antibiotic Effect (PAE) of this compound against Canine Bacterial Isolates
| Bacterial Species | PAE Duration (hours) | Note |
| Escherichia coli | 0.2 - 3 | Concentration-dependent |
| Staphylococcus intermedius | 0.2 - 3 | Concentration-dependent |
| Streptococcus canis | 0.2 - 3 | Concentration-dependent |
| Proteus spp. | 0.2 - 3 | Concentration-dependent |
| Klebsiella pneumoniae | 0.2 - 3 | Concentration-dependent |
| Pseudomonas aeruginosa | No PAE observed | - |
Source: Data adapted from[8]
Experimental Protocols
A critical prerequisite for assessing the PAE is the determination of the Minimum Inhibitory Concentration (MIC) of this compound for the test organism.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Materials:
-
Test bacterial strain(s)
-
This compound hydrochloride powder
-
Appropriate solvent for this compound (e.g., sterile distilled water with gentle warming or DMSO)[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilutions
-
Pipettes and sterile tips
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent.
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11] This can be assessed visually or by using a plate reader.
Protocol 2: Assessment of Post-Antibiotic Effect (PAE)
This protocol utilizes the viable plate count method.[12]
Materials:
-
Test bacterial strain(s) in logarithmic growth phase
-
This compound solution at a concentration of 10x the predetermined MIC
-
Sterile centrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Fresh, pre-warmed Mueller-Hinton Broth (MHB)
-
Shaking incubator (37°C)
-
Apparatus for viable counting (e.g., agar (B569324) plates, spreader, serial dilution tubes)
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth (approximately 10^7 CFU/mL).
-
Antibiotic Exposure:
-
Prepare two sets of tubes: "Test" and "Control".
-
To the "Test" tube, add this compound to a final concentration of 10x the MIC.
-
The "Control" tube receives no antibiotic.
-
Incubate both tubes at 37°C with shaking for a defined period (e.g., 1 or 2 hours).
-
-
Antibiotic Removal:
-
After the exposure period, centrifuge the "Test" culture to pellet the bacteria.
-
Remove the supernatant containing the antibiotic.
-
Wash the bacterial pellet twice with sterile PBS or saline to remove any residual antibiotic.
-
Resuspend the washed bacteria in fresh, pre-warmed MHB to the original volume.
-
For the "Control" culture, perform a mock wash and resuspension in parallel.
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the "Test" and "Control" cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after antibiotic removal, collect aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the appropriate dilutions onto agar plates to determine the CFU/mL.
-
-
Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
Where:
-
T is the time required for the CFU/mL of the antibiotic-exposed ("Test") culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the CFU/mL of the unexposed ("Control") culture to increase by 1 log10 above the initial count.
-
-
Mandatory Visualizations
Caption: Experimental workflow for determining the post-antibiotic effect (PAE).
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Pharmacokinetics of this compound and its concentration in body fluids and endometrial tissues of mares after repeated intragastric administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving difloxacin solubility in DMSO for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of difloxacin in DMSO for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The solubility of this compound and its hydrochloride (HCl) salt in DMSO can vary based on the specific form of the compound and the experimental conditions. It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
| Compound Form | Reported Solubility in DMSO | Recommendations |
| This compound Hydrochloride | 4.36 mg/mL (10 mM) | Sonication is recommended to aid dissolution.[2] |
| This compound Hydrochloride | ≥9.15 mg/mL | Gentle warming can improve solubility.[3] |
| This compound Hydrochloride | 25 mg/mL (57.35 mM) | Use fresh, anhydrous DMSO for best results.[1] |
Q2: Why does my this compound solution precipitate when I add it to the cell culture medium?
A2: This is a common issue for compounds that are highly soluble in an organic solvent like DMSO but have poor aqueous solubility.[4] When the DMSO stock solution is diluted into the aqueous cell culture medium, the DMSO concentration drops significantly, and the this compound may precipitate out as it is not soluble in the medium at the desired concentration. Additionally, fluoroquinolones like this compound can chelate with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in most cell culture media, forming insoluble complexes.[5][6]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[7][8] Primary cells are generally more sensitive than robust, immortalized cell lines.[9] It is always recommended to perform a dose-response experiment to determine the optimal DMSO concentration for your specific cells.
| Final DMSO Concentration | General Observations & Recommendations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells, with minimal effects.[7][8] Ideal for long-term studies.[7] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for exposures up to 72 hours.[7][10] This is a common range for many in vitro assays. |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation in some cell lines.[7] Short-term exposure might be possible for some robust lines.[8] |
| > 1.0% | Significant cytotoxicity, apoptosis, and cell membrane damage are common.[7] This concentration is generally considered highly toxic. |
Q4: How can I improve the solubility of this compound in my experiment?
A4: Several strategies can be employed:
-
Optimize Stock Preparation: Use fresh, high-quality anhydrous DMSO. Gentle warming and sonication can help dissolve the compound completely.[2][3]
-
Proper Dilution Technique: Add the DMSO stock solution dropwise into the cell culture medium while vortexing or swirling.[5] This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.
-
pH Adjustment: The solubility of fluoroquinolones can be pH-dependent.[11] While adjusting the pH of the stock solution might help, the buffering capacity of the cell culture medium will likely neutralize this effect.[4]
-
Use of Co-solvents: While less common in standard cell culture, the use of other biocompatible co-solvents in combination with DMSO could be explored, though this would require extensive validation.[11][12]
Q5: How should I prepare my vehicle control?
A5: The vehicle control is critical for interpreting your results. It should contain the same final concentration of DMSO as your experimental samples.[7] For example, if your this compound-treated wells have a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO in the medium, but without the this compound.
Q6: What are the signs of DMSO cytotoxicity in my cells?
A6: Signs of DMSO toxicity can include reduced cell proliferation, changes in cell morphology (e.g., rounding up, detachment), decreased viability, and induction of apoptosis or necrosis.[7][10] Live-cell imaging can be an effective way to monitor the impact of DMSO on cell growth over time.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound in cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate precipitation after adding this compound stock to medium | 1. Chelation with Divalent Cations: this compound may be binding to Ca²⁺ and Mg²⁺ in the medium.[5][6]2. Localized High Concentration: Adding the stock solution too quickly can cause it to crash out of solution.[5]3. Final Concentration Too High: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. | 1. Add the DMSO stock solution slowly and dropwise to the medium while vortexing or swirling to ensure rapid dispersion.[5]2. Consider using a medium with lower concentrations of divalent cations if your experimental design permits.3. Perform a serial dilution of the stock solution in the medium rather than a single large dilution step. |
| This compound powder does not fully dissolve in DMSO | 1. Hygroscopic DMSO: DMSO readily absorbs water from the air, which can reduce its solvating power.[1][7]2. Inadequate Dissolution Method: The compound may require energy to fully dissolve. | 1. Use fresh, anhydrous, cell culture-grade DMSO. Store it in small, tightly sealed aliquots.[7]2. Gently warm the solution (e.g., in a 37°C water bath) and use a sonicator to aid dissolution.[2] |
| Precipitation occurs over time in the incubator | 1. Temperature Change: Changes in temperature can decrease the solubility of the compound.[5]2. Media Evaporation: Evaporation of water from the culture plates can increase the concentration of all components, including this compound, leading to precipitation.[13] | 1. Ensure the this compound is completely dissolved in the medium at room temperature or 37°C before placing it in the incubator.2. Maintain proper humidity levels in the incubator and ensure culture vessels are sealed (e.g., with parafilm for plates) to prevent evaporation.[13] |
| Observed cytotoxicity is higher than expected | 1. DMSO Toxicity: The final concentration of DMSO may be too high for your specific cell line.[9][10]2. Synergistic Toxicity: The combined effect of DMSO and this compound may be more toxic than either alone. | 1. Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells.[7]2. Lower the final DMSO concentration by making a more concentrated stock solution, if solubility allows. Always include a DMSO-only vehicle control to differentiate between drug effects and solvent effects.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound HCl Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 4.36 mg of this compound HCl powder and place it in a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial. This will yield a final concentration of 10 mM.[2]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C may also be applied.[2][3]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months at -80°C.[2][15]
-
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in your complete cell culture medium. A typical range to test would be from 1% down to 0.01%. Remember to include a "no DMSO" control.
-
Treatment: Treat the cells with the different concentrations of DMSO.
-
Incubation: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the percentage of viable cells at each DMSO concentration relative to the "no DMSO" control.
-
Analysis: The highest concentration of DMSO that results in minimal loss of cell viability (e.g., >90% viability) is the maximum tolerated concentration for your experimental conditions.[7]
Visual Guides
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Mechanism of action of this compound on bacterial DNA gyrase and topoisomerase IV.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. This compound Hydrochloride | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Difloxacin Concentration to Minimize Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing this compound concentration to minimize cytotoxicity while maintaining its desired effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?
A1: The primary mechanism of this compound-induced cytotoxicity in mammalian cells is linked to mitochondrial dysfunction.[1][2] Like other fluoroquinolones, this compound can impair mitochondrial function, leading to an overproduction of reactive oxygen species (ROS).[1][2] This increase in ROS induces oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1][2]
Q2: I am observing higher-than-expected cytotoxicity at my desired experimental concentration. What are the initial steps to troubleshoot this?
A2: If you are observing unexpected cytotoxicity, consider the following initial troubleshooting steps:
-
Verify this compound Concentration: Double-check your stock solution calculations and dilutions. Serial dilution errors can lead to significantly higher final concentrations.
-
Assess Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.
-
Check Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Cell seeding density should also be optimized, as both very low and very high densities can affect cell health and susceptibility to cytotoxic agents.[3]
-
Review Incubation Time: The cytotoxic effects of this compound can be time-dependent. Consider reducing the exposure time to see if this mitigates the toxicity while still allowing for the desired experimental outcome.
Q3: My MTT assay results show high background absorbance in the control wells. What could be the cause?
A3: High background absorbance in an MTT assay can stem from several sources:
-
Media Components: Phenol red and high serum concentrations in the culture medium can contribute to background absorbance. Consider using a serum-free medium during the MTT incubation step.
-
Contamination: Bacterial or yeast contamination in your cell culture can reduce the MTT reagent and produce a false-positive signal. Visually inspect your cultures for any signs of contamination.
-
Reagent Instability: Ensure your MTT solution is fresh and has been protected from light, as prolonged exposure can lead to its degradation and spontaneous reduction.[3]
-
Compound Interference: this compound itself might directly reduce the MTT reagent in a cell-free environment. To test for this, set up control wells with media, MTT reagent, and this compound at your experimental concentrations, but without cells.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The optimal concentration of this compound will vary between cell lines.[4] To determine the ideal concentration for your experiments, you should perform a dose-response or "kill curve" experiment. This involves treating your cells with a range of this compound concentrations for a set period (e.g., 24, 48, and 72 hours) and then assessing cell viability using an assay like the MTT or LDH assay. The goal is to identify the highest concentration that does not significantly impact cell viability (e.g., >90% viability) compared to the untreated control.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause: Inconsistent cell passage number or confluency at the time of treatment.
-
Solution: Standardize your cell culture protocol. Use cells from a consistent, narrow range of passage numbers for all experiments. Seed cells at a density that ensures they are in the logarithmic growth phase and at a consistent confluency when treated with this compound.
-
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. This compound hydrochloride is soluble in water and DMSO; ensure it is fully dissolved before adding to the culture medium.[5]
-
-
Possible Cause: "Edge effect" in multi-well plates.
-
Solution: Minimize evaporation from the outer wells by filling them with sterile PBS or media without cells and excluding them from your analysis. Ensure proper humidity in the incubator.
-
Issue 2: Low Signal or Poor Dynamic Range in Viability Assays
-
Possible Cause: Insufficient cell number.
-
Solution: Optimize the initial cell seeding density. A higher number of cells may be needed to generate a robust signal. Run a preliminary experiment to determine a cell number that falls within the linear range of your chosen viability assay.[3]
-
-
Possible Cause: Insufficient incubation time with the assay reagent.
-
Solution: Increase the incubation time with the viability reagent (e.g., MTT) according to the manufacturer's protocol to allow for sufficient signal development.
-
-
Possible Cause: The chosen assay is not sensitive enough for your cell type.
-
Solution: Consider trying a different viability assay. For example, if you are using an MTT assay, you could try a resazurin-based assay or an ATP-based luminescence assay, which may offer higher sensitivity.
-
Data Presentation
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The IC50 for this compound can vary significantly depending on the cell line and the duration of exposure.
| Cell Line | Assay | Exposure Time (hours) | IC50 (µg/mL) |
| Balb/c 3T3 (mouse fibroblasts) | MTT | 72 | <10 |
| HepG2 (human hepatoma) | MTT | 72 | >10 |
Data adapted from a study on the cytotoxic potential of various fluoroquinolones.[4] It is important to note that EC50 (mean effective cytotoxic concentration) was reported in the source, which is conceptually similar to IC50 for cytotoxicity studies.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell line using an MTT assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A typical range to start with could be 0.1 µg/mL to 100 µg/mL. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired experimental time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing this compound-Induced Apoptosis by Annexin V/PI Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis in cells treated with this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Logical Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal experimental concentration of this compound.
Signaling Pathway of Fluoroquinolone-Induced Apoptosis
Caption: Fluoroquinolone-induced mitochondrial-mediated apoptosis pathway.
References
- 1. Fluoroquinolone Antibiotics Damage Mitochondria - FDA Does Little- Hormones Matter [hormonesmatter.com]
- 2. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abt-869.com [abt-869.com]
how to prevent difloxacin precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of difloxacin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound precipitation is most often linked to its zwitterionic nature and the pH of the solution. This compound has both an acidic carboxylic acid group and a basic piperazinyl group, with pKa values around 6.0 and 7.8, respectively[1]. This means its net charge and, consequently, its solubility are highly dependent on the pH.
-
At Low pH (e.g., < 4): The molecule is primarily in its cationic form, which is generally more soluble in water.
-
At High pH (e.g., > 9): The molecule exists in its anionic form, which is also soluble.
-
Near Isoelectric Point (pH approx. 6-8): The molecule is in its zwitterionic form (net charge is zero), where it exhibits its lowest aqueous solubility.
Precipitation commonly occurs when a stable this compound stock solution (often prepared in an acidic or basic solvent, or an organic solvent like DMSO) is diluted into a neutral aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture media (pH ~7.4). This shifts the pH into the region of low solubility, causing the drug to "crash out" of the solution.
Caption: Relationship between solution pH and this compound's solubility.
Q2: What are the recommended strategies to prevent this compound precipitation?
The primary strategy is to control the pH of the solution to keep this compound in its soluble cationic or anionic form. The use of co-solvents and other excipients can also significantly enhance solubility.
pH Adjustment:
-
Acidic Conditions: Maintain the pH of the solution below 4.5. Using the hydrochloride salt form, this compound HCl, is advantageous as it produces an acidic solution (pH 3.5-4.5) upon dissolution in water[2].
-
Alkaline Conditions: Adjust the pH to be above 9.0. A patented injectable formulation uses L-arginine as a basifying and buffering agent to maintain a pH of 9.3 to 9.9, ensuring the complete dissolution of this compound[3].
Co-solvents and Excipients:
-
Co-solvents: Solvents such as ethanol, polyethylene (B3416737) glycols (PEGs), and DMSO can be used to create concentrated stock solutions or as part of the final formulation to increase solubility[3][4][5]. For other fluoroquinolones, the combination of co-solvents and buffers has been shown to have a synergistic effect[4][6].
-
Surfactants: Ionic surfactants, such as sodium dodecyl sulphate, have been shown to be effective solubilizing agents for similar fluoroquinolone antibiotics[4].
-
Precipitation Inhibitors: In advanced formulations, polymers like HPMC or PVP can be added to kinetically inhibit drug precipitation from supersaturated solutions, which can occur upon dilution[7][8].
| Strategy | Mechanism | Key Considerations |
| pH Control (Acidic) | Maintains this compound in its soluble cationic form. | Use this compound HCl. Final pH should be < 4.5. |
| pH Control (Alkaline) | Maintains this compound in its soluble anionic form. | Requires addition of a base (e.g., L-arginine, KOH) to reach pH > 9.0[3]. |
| Co-solvents | Increase solubility by reducing the polarity of the solvent. | DMSO, ethanol, and PEGs are common choices[3][5]. Check compatibility with the experimental system. |
| Complexation | Agents like cyclodextrins encapsulate the drug molecule. | Can enhance solubility and stability[9]. |
| Surfactants | Form micelles that can solubilize the drug. | Ionic surfactants may be more effective than non-ionic ones[4]. |
Troubleshooting Guide
Problem: My this compound HCl precipitated after I diluted it in my neutral cell culture medium.
-
Cause: This is a classic case of pH-dependent precipitation. The this compound HCl stock was acidic and stable. When added to the neutral, buffered medium, the pH shifted towards the isoelectric point (~6-8), where this compound is least soluble, causing it to precipitate.
-
Solutions:
-
Increase Stock Concentration: Prepare a more concentrated stock solution in your acidic solvent (e.g., water or 0.01 N HCl). This allows you to add a much smaller volume to your medium, minimizing the impact on the final pH.
-
Use a Basic Stock: Prepare a stock solution at a high pH (e.g., pH > 9 using L-arginine or dilute KOH)[3]. Diluting this into a neutral medium may cause a smaller pH shift away from the isoelectric point compared to an acidic stock.
-
Use a DMSO Stock: Prepare a concentrated stock in DMSO[5][10]. While precipitation can still occur upon dilution if the final concentration exceeds the aqueous solubility limit, DMSO can often help create a transiently supersaturated and stable solution. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Caption: Experimental workflow highlighting the critical precipitation risk point.
Experimental Protocols
Protocol: Preparation of a 5 mg/mL Acidic Aqueous Stock of this compound HCl
This protocol outlines the steps to prepare a stable acidic stock solution, leveraging the higher solubility of the hydrochloride salt form[11].
Materials:
-
This compound Hydrochloride (CAS: 91296-86-5)
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound HCl powder using an analytical balance. For a 1 mL solution, weigh 5 mg.
-
Initial Dissolution: Add the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile deionized water. (e.g., add 800 µL for a final volume of 1 mL).
-
Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. Gentle warming (up to 60°C) can also be applied, but is often not necessary for this concentration[5].
-
pH Check (Optional): Using a calibrated pH meter or pH strip, check that the pH of the solution is in the acidic range (typically 3.5-4.5)[2].
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile deionized water to reach the final desired volume and mix thoroughly.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 2-8°C, protected from light[11]. It is recommended to prepare fresh solutions for sensitive assays. Long-term storage of aqueous solutions is not generally advised due to the risk of degradation[12].
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound Hydrochloride Or Difloxacine Hcl BP EP USP CAS 91296-86-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. US6872723B2 - Stabilized this compound injectable solution - Google Patents [patents.google.com]
- 4. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug precipitation inhibitors in supersaturable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. toku-e.com [toku-e.com]
- 12. abt-869.com [abt-869.com]
Technical Support Center: Difloxacin Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of difloxacin in animal models with renal impairment. The following information is intended to address common questions and provide a framework for decision-making during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound safe to use in animal models with pre-existing renal impairment?
A: this compound may be a safer choice compared to other fluoroquinolones in canines with compromised renal function.[1][2][3] This is primarily due to its pharmacokinetic profile. Unlike many other antibiotics that are primarily cleared by the kidneys, this compound is metabolized mainly by the liver through glucuronidation and is excreted predominantly in the bile and feces.[1][2] Only a small percentage of this compound is eliminated through renal clearance in dogs (approximately 5%), which reduces the risk of drug accumulation and potential toxicity in animals with kidney disease.[2] However, it is crucial to use this compound with caution in any animal with liver or kidney conditions and to ensure the animal is well-hydrated.[3]
Q2: How does the metabolism of this compound differ from other fluoroquinolones?
A: The primary distinction lies in the route of excretion. While most fluoroquinolones are eliminated from the body primarily through renal excretion, involving both glomerular filtration and tubular secretion, this compound's main route of elimination is hepatic.[1][4] For instance, enrofloxacin (B1671348) and its active metabolite ciprofloxacin (B1669076) are cleared by the kidneys, necessitating dosage adjustments in renal insufficiency.[5] In contrast, approximately 80% of this compound is conjugated in the liver and excreted via bile into the feces.[1] This dual-excretion pathway, with a heavy reliance on the liver, makes it a more suitable option for patients with renal compromise.[1]
Q3: Are there specific dosage adjustments recommended for this compound in renally impaired canine models?
A: Currently, there are no specific, empirically derived dosage adjustment guidelines for this compound in canine models with varying degrees of renal impairment due to a lack of published studies. The general recommendation for drugs in renally impaired patients is to either reduce the dose or extend the dosing interval.[6][7] However, given that renal clearance accounts for only a small fraction of this compound's removal in dogs, significant dose reductions may not be necessary.[2] Researchers should consider the severity of the renal impairment and monitor the animal closely for any adverse effects. For general guidance on dose adjustments for renally cleared drugs, refer to the principles outlined in Table 2.
Q4: Can this compound be used in feline models with renal impairment?
A: No, this compound is not approved for use in cats and should be avoided.[2][3] The primary metabolic pathway for this compound is glucuronidation, a process that is deficient in felines.[2] Administration of this compound to cats can lead to toxicity due to their inability to metabolize and excrete the drug effectively.[2] For feline models with renal disease requiring a fluoroquinolone, other options like marbofloxacin (B1676072) or pradofloxacin, which have a better safety profile in this species, should be considered.[5][8]
Q5: What are the potential adverse effects of this compound, especially in animals with comorbidities like renal disease?
A: Like other fluoroquinolones, this compound can cause arthropathy in young, growing animals.[2][3] The most common side effects are gastrointestinal, including vomiting, diarrhea, and anorexia.[2] These are typically self-limiting.[2] While this compound is considered safer in renal impairment, it's important to be cautious as dehydration, a common issue in kidney disease, could potentially exacerbate any mild nephrotoxic effects.[3] Close monitoring of renal function parameters (BUN, creatinine) and hydration status is recommended.
Troubleshooting Guide
Scenario 1: An animal model with known mild to moderate renal insufficiency requires antibiotic treatment for an infection susceptible to this compound.
-
Action: Given this compound's primary hepatic excretion, it can be cautiously used.[1][3] Consider starting with the lower end of the standard dosage range (5 mg/kg once daily for canines).[2]
-
Monitoring: Closely monitor for any gastrointestinal upset.[2] Monitor renal function parameters before and during treatment to ensure the condition is not worsening. Ensure adequate hydration.[3]
Scenario 2: A researcher is planning a study that involves inducing renal impairment in a canine model and subsequently treating with this compound.
-
Experimental Design: The study protocol should include a pharmacokinetic arm to determine the half-life, clearance, and volume of distribution of this compound in the renally impaired state. This would provide valuable data for establishing specific dosage guidelines.
-
Data Collection: Collect serial blood samples to measure plasma concentrations of this compound. Urine and fecal collection can help quantify the excretion routes in the impaired model.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Animal Models
| Parameter | Pigs (5 mg/kg) | Broilers (10 mg/kg) | Mares (5 doses) |
| Route of Administration | IV, IM, Oral | IV, IM, Oral | Intragastric |
| Elimination Half-life (t½β) | 17.14 ± 4.14 h (IV) | 6.11 ± 1.50 h (IV) | 8.75 ± 2.77 h |
| 25.79 ± 8.10 h (IM) | 5.64 ± 0.74 h (IM) | ||
| 16.67 ± 4.04 h (Oral) | 8.20 ± 3.12 h (Oral) | ||
| Peak Plasma Conc. (Cmax) | 1.77 ± 0.66 µg/mL (IM) | 2.51 ± 0.36 µg/mL (IM) | 2.41 ± 0.86 µg/mL |
| 2.29 ± 0.85 µg/mL (Oral) | 1.00 ± 0.21 µg/mL (Oral) | ||
| Time to Peak (Tmax) | 1.29 ± 0.26 h (IM) | 0.86 ± 0.4 h (IM) | 97.86 ± 1.45 h (after 5th dose) |
| 1.41 ± 0.88 h (Oral) | 4.34 ± 2.40 h (Oral) | ||
| Bioavailability (F) | 95.3 ± 28.9% (IM) | 77.0 ± 11.8% (IM) | Not specified |
| 105.7 ± 37.1% (Oral) | 54.2 ± 12.6% (Oral) | ||
| Data from healthy animal models.[9][10] Parameters may vary in renally impaired subjects. |
Table 2: General Principles for Drug Dosage Adjustment in Renal Failure
| Method | Description | Application |
| Constant Dose, Interval Extension | The standard dose is administered, but the time between doses is increased.[11][12] A formula that can be used is: New Interval = Normal Interval x (Patient's Creatinine / Normal Creatinine).[11] | Useful for concentration-dependent antibiotics like fluoroquinolones to maintain peak plasma concentrations.[5] |
| Constant Interval, Dose Reduction | The time between doses remains the same, but the amount of drug given is reduced.[11][12] The dose can be multiplied by a factor (Kf) representing the fraction of remaining renal function.[12] | More suitable for drugs with a narrow therapeutic index where maintaining a constant drug concentration is important.[11] |
| Therapeutic Drug Monitoring | Plasma concentrations of the drug are measured, and the dose is adjusted to maintain levels within the therapeutic window.[12] | Recommended for drugs with a narrow therapeutic index or when the extent of organ dysfunction is severe and unpredictable.[12] |
Experimental Protocols & Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in the context of renal function.
Caption: this compound's primary metabolic and excretion pathway in canines.
Caption: Proposed workflow for a pharmacokinetic study in renally impaired models.
Caption: Decision logic for using this compound in renally impaired animal models.
References
- 1. Efficient & Professional Supplier of Veterinary APIs [arshinevet.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Texas West Animal Health [texaswestveterinarian.com]
- 4. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. dvm360.com [dvm360.com]
- 7. bsavalibrary.com [bsavalibrary.com]
- 8. When I Use Fluoroquinolones in Dogs and Cats - WSAVA 2017 Congress - VIN [vin.com]
- 9. Pharmacokinetics of this compound and its concentration in body fluids and endometrial tissues of mares after repeated intragastric administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in pigs and broilers following intravenous, intramuscular, and oral single-dose applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dosage Regimen Adjustment in Renal Failure: Why, When and How - WSAVA2002 - VIN [vin.com]
Technical Support Center: Overcoming Difloxacin Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance, frequently asked questions, and detailed protocols for investigating and overcoming difloxacin resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: this compound, a fluoroquinolone antibiotic, is rendered ineffective by bacteria through three primary mechanisms[1][2]:
-
Target Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance.[1][3][4] These mutations alter the drug's target enzymes, reducing its binding affinity.[1][5]
-
Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the antibiotic from reaching its cytoplasmic target.[6][7] Overexpression of these pumps, which belong to families like the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, is a significant contributor to resistance.[1][2]
-
Plasmid-Mediated Resistance: Resistance can be acquired through the horizontal transfer of genes on plasmids.[1] Key plasmid-mediated mechanisms include Qnr proteins that protect DNA gyrase from quinolones, antibiotic-modifying enzymes like AAC(6')-Ib-cr, and plasmid-encoded efflux pumps such as QepA.[1][8][9]
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be employed to overcome this compound resistance:
-
Efflux Pump Inhibitors (EPIs): These are compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound and restoring its efficacy.[10][11][12] The use of EPIs like Phenylalanine-Arginine β-Naphthylamide (PAβN) or verapamil (B1683045) in conjunction with the antibiotic can significantly reduce the Minimum Inhibitory Concentration (MIC).[11][13]
-
Combination Therapy (Synergy): Using this compound in combination with another antimicrobial agent can produce a synergistic effect, where the combined activity is greater than the sum of their individual activities.[14][15] For example, combinations with β-lactams or aminoglycosides can be effective.[14] The checkerboard assay is the standard method to determine synergy.[16][17]
-
Novel Adjuvants: Research is ongoing into new molecules that can disrupt resistance mechanisms. For example, inhibitors of proteins like DsbA, which are essential for the proper folding of resistance-conferring proteins in bacteria, represent a novel approach to reversing resistance.[18]
Q3: What is the role of gyrA and parC mutations in the level of resistance?
A3: Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC are directly correlated with the level of resistance. Generally, a single mutation in gyrA confers a moderate level of resistance.[19] The subsequent acquisition of a second gyrA mutation or additional mutations in parC leads to significantly higher levels of resistance.[3][5][20] DNA gyrase is often the primary target in Gram-negative bacteria, while topoisomerase IV may be the primary target in some Gram-positive bacteria.[5][20]
Troubleshooting Experimental Issues
Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent or not reproducible. What could be the cause?
A1: Variability in MIC testing can arise from several factors. Ensure the following are standardized:
-
Inoculum Density: The starting bacterial culture density must be consistent, typically standardized to a 0.5 McFarland standard.[16] Variations can significantly alter the MIC outcome.
-
Protocol Adherence: Strictly follow a standardized protocol from an organization like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21][22]
-
Experimental Conditions: Factors such as the duration of incubation, the specific growth medium used, and pH can influence the MIC value.[23][24]
-
Antibiotic Stock: Verify the concentration and stability of your this compound stock solution. Prepare fresh solutions as needed.
Q2: I am not observing a synergistic effect in my checkerboard assay. What should I check?
A2: A lack of synergy could be due to several reasons:
-
Incorrect Concentration Range: Ensure the concentration ranges tested for both drugs bracket their individual MICs. The assay is most informative when testing concentrations at, above, and below the MIC for each drug alone.[17][25]
-
Calculation of FIC Index: Double-check your calculation of the Fractional Inhibitory Concentration (FIC) Index. A value of ≤ 0.5 indicates synergy, > 4.0 indicates antagonism, and values between 0.5 and 4.0 suggest an additive or indifferent effect.[16][17]
-
True Lack of Synergy: The two drugs may genuinely not have a synergistic relationship against the tested strain. Fluoroquinolone synergy is variable and depends on the bacterial species and the partner drug.[15]
Q3: My PCR amplification of resistance genes (gyrA, parC, qnr) is failing or giving weak results. How can I troubleshoot this?
A3: PCR failure is a common issue. Consider these points:
-
DNA Quality: Ensure the extracted genomic DNA is of high quality and free from PCR inhibitors.
-
Primer Design: Verify that your primers are specific to the target gene and bacterial species. Check for primer-dimers or secondary structures.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. An incorrect temperature can lead to no amplification or non-specific products.
-
Magnesium Concentration: The concentration of MgCl₂ is critical for DNA polymerase activity and may need optimization.
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
The FIC index, calculated from a checkerboard assay, is used to define the nature of the interaction between two antimicrobial agents.
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy[16][17] |
| > 0.5 to 4.0 | Additive or Indifference[16] |
| > 4.0 | Antagonism[16] |
Calculation Formula: FICI = FIC of Drug A + FIC of Drug B, where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).[16][26]
Table 2: Common QRDR Mutations and Impact on Fluoroquinolone MIC
Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC are a primary driver of resistance. The table below summarizes common mutations and their general effect on MIC levels in Gram-negative bacteria like P. aeruginosa and E. coli.
| Gene | Common Amino Acid Substitution | Typical Effect on MIC | Reference |
| gyrA | Ser-83 → Leu/Ile | Significant increase in MIC (Primary mutation) | [3][19] |
| gyrA | Asp-87 → Asn/Tyr | Increase in MIC | [5][19] |
| parC | Ser-80 → Ile | Further increases MIC when a gyrA mutation is present | [5][19] |
| parC | Ser-87 → Leu | Associated with higher MIC levels in combination with gyrA mutations | [3] |
Note: The exact fold-increase in MIC can vary depending on the bacterial strain and the specific fluoroquinolone being tested.
Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.[22][27]
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol variant).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final desired concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the final bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls:
-
Growth Control: Include a well with 100 µL of inoculated MHB (no antibiotic).
-
Sterility Control: Include a well with 100 µL of uninoculated MHB.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[16][25][28]
-
Plate Setup: Use a 96-well microtiter plate. Drug A (e.g., this compound) is serially diluted along the x-axis (columns), and Drug B (e.g., an efflux pump inhibitor or another antibiotic) is serially diluted along the y-axis (rows).
-
Drug Dilutions:
-
Along each row, dispense decreasing concentrations of Drug A.
-
Down each column, dispense decreasing concentrations of Drug B.
-
The result is a grid where each well has a unique combination of concentrations of the two drugs.
-
Include a row with dilutions of Drug A alone and a column with dilutions of Drug B alone to determine their individual MICs under the same conditions.
-
-
Inoculation and Controls: Prepare the bacterial inoculum as described in the MIC protocol (~5 x 10⁵ CFU/mL final concentration). Inoculate all wells containing drug combinations. Include growth and sterility controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Read the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug in every well that shows no growth.
-
Calculate the FICI by summing the individual FICs.
-
Determine the nature of the interaction based on the lowest FICI value obtained (see Table 1).
-
Visualizations and Workflows
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Mechanism of an efflux pump inhibitor (EPI).
Caption: Logical relationship between resistance mechanisms and strategies.
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance [mdpi.com]
- 12. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Effect of efflux pump inhibitors on drug susceptibility of ofloxacin resistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound HCL – Rat Guide [ratguide.com]
- 15. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scientists discover new approach to fighting antibiotic resistance | Imperial News | Imperial College London [imperial.ac.uk]
- 19. Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. EUCAST: MIC Determination [eucast.org]
- 23. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
- 26. emerypharma.com [emerypharma.com]
- 27. actascientific.com [actascientific.com]
- 28. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Difloxacin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of difloxacin. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | Interaction of basic this compound with acidic silanol (B1196071) groups on the column. Mobile phase pH is too close to the pKa of this compound. Column contamination or degradation. | Use a base-deactivated or end-capped C18 column. Adjust mobile phase pH to be at least 2 units away from this compound's pKa values. Flush the column with a strong solvent or replace it if necessary. |
| Poor Peak Shape (Fronting) | Sample overload. Sample solvent is stronger than the mobile phase. Column bed collapse. | Reduce the sample concentration or injection volume. Dissolve the sample in the mobile phase or a weaker solvent. Replace the column. |
| Inconsistent Retention Times | Fluctuations in pump pressure or flow rate. Changes in mobile phase composition. Temperature variations. Column equilibration is incomplete. | Check the HPLC system for leaks and ensure the pump is functioning correctly. Prepare fresh mobile phase and ensure proper mixing and degassing. Use a column oven to maintain a consistent temperature. Ensure the column is fully equilibrated with the mobile phase before injection. |
| Poor Resolution | Inappropriate mobile phase composition. Incorrect column selection. Flow rate is too high or too low. | Optimize the mobile phase by adjusting the organic modifier concentration and pH. Select a column with a different stationary phase or a smaller particle size. Optimize the flow rate to achieve the best separation. |
| No Peaks or Very Small Peaks | Detector issue (e.g., lamp off, incorrect wavelength). Injection failure. Sample degradation. | Ensure the detector lamp is on and set to the correct wavelength for this compound (typically around 280 nm).[1][2] Verify that the injection system is working correctly. Prepare fresh samples and standards. |
| Baseline Noise or Drift | Contaminated mobile phase or column. Air bubbles in the system. Detector instability. | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. Allow the detector to warm up and stabilize. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound is a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A common detection wavelength is 280 nm.[1][2]
Q2: How does the pH of the mobile phase affect the analysis of this compound?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which has both acidic and basic functional groups (pKa values are approximately 6.2 and 8.1). To achieve good peak shape and consistent retention, it is recommended to work at a pH that is at least 2 units away from the pKa values. For example, a mobile phase with a pH of 3.0-4.0 will ensure that this compound is in a single, protonated form, leading to better peak symmetry.
Q3: What are the common organic modifiers used for this compound analysis, and how do I choose one?
A3: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. The choice between them can affect the selectivity of the separation. It is advisable to screen both during method development to determine which provides the optimal resolution for your specific sample matrix.
Q4: I am observing peak tailing for this compound. What are the likely causes and how can I fix it?
A4: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Use a base-deactivated or end-capped C18 column.
-
Lower the pH of the mobile phase (e.g., to pH 3) to protonate the silanol groups and reduce interaction.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[1][2]
Q5: How can I improve the resolution between this compound and other co-eluting peaks?
A5: To improve resolution, you can:
-
Optimize the mobile phase composition by adjusting the ratio of the organic modifier to the aqueous buffer.
-
Change the type of organic modifier (e.g., from acetonitrile to methanol).
-
Adjust the pH of the mobile phase to alter the retention times of ionizable compounds.
-
Decrease the flow rate.
-
Use a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Q6: What should I do if I don't see any peaks for my this compound standard?
A6: First, check the basic HPLC system parameters: ensure the detector lamp is on and the correct wavelength is set (around 280 nm).[1][2] Verify that the injector is making a complete injection. Prepare a fresh standard solution to rule out degradation. If the issue persists, there may be a more significant system problem, such as a major leak or a faulty detector.
Experimental Protocols
Protocol 1: Analysis of this compound in Pharmaceutical Formulations
This protocol provides a general method for the determination of this compound in tablet or solution formulations.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Prepare a 0.1% (v/v) phosphoric acid solution in water.
-
The mobile phase is a mixture of the 0.1% phosphoric acid solution and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for your specific column and system.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-50 µg/mL).
4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
5. Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 280 nm
-
Column Temperature: 30 °C
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Calculate the amount of this compound in the sample by comparing the peak area with the standard curve.
Protocol 2: Analysis of this compound in Biological Matrices (e.g., Plasma, Serum)
This protocol outlines a method for the determination of this compound in plasma or serum, which requires a sample preparation step to remove proteins.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase and Standard Solutions:
-
As described in Protocol 1.
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of cold acetonitrile or 10% TCA solution.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Same as in Protocol 1. The mobile phase composition may need to be adjusted to achieve better separation from endogenous matrix components.
5. Analysis:
-
As described in Protocol 1.
Data Presentation
Table 1: Summary of HPLC Parameters for this compound Analysis
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Biological Fluids) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (30:70) | Acetonitrile: 0.05 M Phosphate Buffer pH 3.0 (25:75) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 280 nm | 280 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 20 µL | 50 µL |
| Typical Retention Time | ~ 5-7 min | ~ 8-10 min |
Visualizations
References
Technical Support Center: Quantification of Difloxacin in Plasma
Welcome to the technical support center for the bioanalysis of difloxacin in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound plasma quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components from the plasma sample.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] Phospholipids (B1166683) are a major contributor to matrix effects in plasma samples, as they are abundant and can co-extract with the analyte of interest.[3][4]
Q2: I am observing significant ion suppression in my this compound analysis. What is the most likely cause?
A2: The most probable cause of ion suppression in plasma analysis is the presence of phospholipids.[2][4] These molecules are major components of cell membranes and are notorious for co-eluting with analytes, especially when using simpler sample preparation techniques like protein precipitation.[3] They can interfere with the ionization process in the mass spectrometer's source, leading to a reduced signal for this compound.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank plasma sample to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. During method validation, it is recommended to evaluate the matrix effect using at least six different lots of blank plasma.[5]
Q4: What are the primary sample preparation techniques to minimize matrix effects for this compound in plasma?
A4: The three most common sample preparation techniques to reduce matrix effects are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][6] The choice of method depends on the required sensitivity, throughput, and the degree of sample cleanup needed.
Troubleshooting Guide
Issue 1: Low or Inconsistent Analyte Signal
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS/MS analysis.[7]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing phospholipids and other interferences, providing the cleanest extracts.[8]
-
Liquid-Liquid Extraction (LLE): An effective method for sample cleanup, but may have lower analyte recovery compared to SPE.[8]
-
Protein Precipitation (PPT): A simpler and faster method, but generally provides the least effective cleanup.[7]
-
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the ion-suppressing endogenous materials.[9] This can be achieved by adjusting the mobile phase gradient or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred method for compensating for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[7]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.[10]
Issue 2: Poor Recovery of this compound
Possible Cause: Suboptimal extraction conditions.
Solutions:
-
For LLE:
-
pH Adjustment: Ensure the pH of the aqueous phase is adjusted to at least two pH units above the pKa of this compound to ensure it is in its neutral, more extractable form.[4]
-
Solvent Selection: Test different organic solvents or mixtures to find the one with the best partitioning coefficient for this compound.
-
-
For SPE:
-
Sorbent Selection: Choose a sorbent that provides optimal retention and elution characteristics for this compound. Mixed-mode SPE cartridges can offer enhanced selectivity.[11]
-
Optimize Wash and Elution Steps: Ensure the wash solvent is strong enough to remove interferences without eluting this compound, and that the elution solvent is strong enough to fully recover the analyte.[1]
-
Issue 3: High Variability Between Replicates
Possible Cause: Inconsistent sample preparation or significant, variable matrix effects between different plasma lots.
Solutions:
-
Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample preparation steps.
-
Evaluate Matrix Effect Across Multiple Lots: During method validation, test at least six different sources of blank plasma to ensure the method is rugged and not susceptible to lot-to-lot variability.[5]
-
Implement a More Robust Extraction Method: Switching from PPT to SPE can provide more consistent sample cleanup and reduce variability.[8]
Experimental Protocols
Protein Precipitation (PPT)
This method is fast and simple but offers the least amount of cleanup.
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 200 µL of plasma, add the internal standard.
-
Adjust the pH of the plasma sample to be basic (e.g., pH > 8) to neutralize this compound.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the most effective sample cleanup and can be tailored for high selectivity.
-
Condition the SPE Cartridge: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the Sample: Dilute 200 µL of plasma with an appropriate buffer and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from studies on fluoroquinolones, including this compound and the structurally similar ofloxacin (B1677185), in plasma.
Table 1: Recovery Data for Fluoroquinolones in Plasma Using Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| This compound | Mixed-Mode SPE | Chicken Plasma | 61.9 - 84.8 | [11] |
| Ofloxacin | Protein Precipitation | Human Plasma | > 70 | [3] |
Table 2: Matrix Effect Data for Fluoroquinolones in Plasma
| Analyte | Extraction Method | Matrix | Matrix Effect | Reference |
| This compound | Mixed-Mode SPE | Chicken Plasma | No significant effect | |
| Ofloxacin | Protein Precipitation | Human Plasma | No significant effect | [3] |
| Levofloxacin et al. | Protein Precipitation | Human Plasma | 93.1 - 105.8% |
Visual Workflow
Caption: Workflow for minimizing matrix effects in this compound plasma quantification.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. waters.com [waters.com]
- 3. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. journals.uni-lj.si [journals.uni-lj.si]
- 10. Adapting Fabric Phase Sorptive Extraction as an Innovative Multitool for Sample Transfer and Extraction in Pharmacokinetic Analysis Followed by LC-MS Determination of Levofloxacin in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity Difloxacin Derivatives
Welcome to the technical support center for the synthesis of high-purity difloxacin derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these advanced fluoroquinolone compounds. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common issues that may arise during the synthesis and purification of this compound derivatives.
Synthesis of the Fluoroquinolone Core (Gould-Jacobs Reaction)
Question 1: I am experiencing a low yield of the quinolone core, and TLC analysis shows a significant amount of unreacted aniline (B41778) starting material. What could be the cause?
Answer: A low yield in the Gould-Jacobs reaction, the initial step in forming the quinolone core, is a common issue. Several factors could be contributing to this problem:
-
Incomplete Cyclization: The thermal cyclization step is often the bottleneck. Insufficient temperature or reaction time can lead to incomplete conversion.
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst is critical. High-boiling point solvents like diphenyl ether are traditionally used to achieve the necessary high temperatures for cyclization.
-
Decomposition of Starting Material or Product: Excessive heat can lead to the degradation of your aniline derivative or the formed quinolone product, resulting in tar formation and reduced yield.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC. If using a high-boiling solvent, ensure the temperature is maintained consistently. Microwave-assisted synthesis can be an effective alternative for rapid optimization of these parameters.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and reagents to minimize side reactions.
-
Evaluate Your Starting Material: Anilines with strong electron-withdrawing groups can be less reactive. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Question 2: My reaction mixture for the Gould-Jacobs cyclization is turning into a dark, tarry mess, making product isolation difficult. How can I prevent this?
Answer: Tar formation is a frequent challenge in high-temperature reactions like the Gould-Jacobs synthesis. This is often due to the decomposition of reactants or products.
Troubleshooting Steps:
-
Control the Heating Rate: A slow and controlled heating rate can prevent localized overheating and subsequent decomposition.
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Solvent Choice: While high-boiling solvents are necessary, consider using the minimum effective temperature for the cyclization to proceed.
Introduction of the N-Arylpiperazine Moiety (Nucleophilic Aromatic Substitution)
Question 3: The nucleophilic aromatic substitution (SNA) reaction to introduce the N-arylpiperazine at the C-7 position is sluggish, and I'm observing incomplete conversion.
Answer: The reactivity of the C-7 halogen on the quinolone core is crucial for this step. A sluggish reaction can be due to several factors:
-
Insufficient Activation: The quinolone ring needs to be sufficiently electron-deficient to facilitate nucleophilic attack.
-
Steric Hindrance: A bulky N-arylpiperazine derivative can slow down the reaction rate.
-
Inappropriate Base or Solvent: The choice of base and solvent plays a significant role in the reaction's success.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to scavenge the HX formed during the reaction.
-
Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally effective for SNAr reactions as they can solvate the cation of the base and increase the nucleophilicity of the piperazine (B1678402).
-
Temperature Optimization: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Question 4: I am observing the formation of a di-substituted byproduct where the piperazine has reacted at two quinolone cores. How can I minimize this?
Answer: The formation of di-substituted products can occur if the stoichiometry is not carefully controlled or if the reaction conditions favor further reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the N-arylpiperazine (e.g., 1.1-1.2 equivalents) relative to the fluoroquinolone core to favor the mono-substituted product.
-
Slow Addition: Add the N-arylpiperazine solution slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can help minimize di-substitution.
Purification Challenges
Question 5: I am struggling to achieve high purity of my final this compound derivative. What are the best methods for purification?
Answer: Achieving high purity often requires a combination of techniques. The acidic nature of the carboxylic acid group and the basic nature of the piperazine moiety can sometimes complicate purification.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like acetone (B3395972) or methanol) is typically used.[4] For basic compounds like this compound derivatives that may bind strongly to acidic silica gel, adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent can improve elution.[4]
-
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of a this compound Derivative
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Gould-Jacobs Reaction | Substituted aniline, Diethyl ethoxymethylenemalonate | Diphenyl ether | 250-260 | 60-80 |
| Nucleophilic Aromatic Substitution | Fluoroquinolone core, N-Arylpiperazine, K2CO3 | DMSO | 80-120 | 70-90 |
| Hydrolysis | Ester intermediate, NaOH | Ethanol/Water | Reflux | 85-95 |
Table 2: HPLC Conditions for Purity Analysis of this compound Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (e.g., 78:21.9:0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 230 nm[5] |
| Column Temperature | 28 °C[5] |
Experimental Protocols
Protocol 1: Synthesis of the Fluoroquinolone Core via Gould-Jacobs Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in diphenyl ether.
-
Reaction: Heat the mixture with stirring to 250-260 °C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Isolation: Add a non-polar solvent such as hexane to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of a this compound Derivative via Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve the fluoroquinolone core (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Nucleophile: Slowly add a solution of the desired N-arylpiperazine (1.1 eq) in DMSO to the reaction mixture.
-
Reaction: Heat the mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound derivative has high solubility when hot and low solubility when cold (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents [patents.google.com]
- 3. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and determination of synthetic impurities of this compound by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Difloxacin Solutions for Long-Term Storage
Welcome to the Technical Support Center for Difloxacin solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and long-term storage of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to support your research and development activities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while working with this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in the this compound Solution
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate upon storage. What is the cause and how can I resolve this?
-
Answer: Precipitation in this compound solutions is a common issue primarily due to its low aqueous solubility and pH-dependent stability.[1] Here’s a step-by-step guide to troubleshoot this problem:
-
Verify pH: this compound's solubility is significantly influenced by pH. For injectable formulations, a pH range of 9.0 to 10.0 is often required to maintain the drug in solution.[1] Use a calibrated pH meter to check if the solution's pH is within the optimal range. If the pH has shifted, it can be adjusted back to the target range using dilute hydrochloric acid or potassium hydroxide (B78521).[2]
-
Check for Temperature Fluctuations: Storing solutions at temperatures below their stability threshold can cause the drug to crystallize out of solution. Some formulations should be stored at controlled room temperature, while others may require refrigeration (e.g., 5°C), but only if no precipitation occurs.[1] Avoid freezing solutions unless specifically validated, as this can lead to precipitation upon thawing.[3]
-
Review Solvent System: this compound's solubility is poor in water.[1] The use of co-solvents such as propylene (B89431) glycol, ethanol (B145695), and benzyl (B1604629) alcohol is often necessary to enhance and maintain solubility.[1] Ensure the correct co-solvents and their specified concentrations were used in the formulation.
-
Consider Co-administered Drugs or IV Fluids: If the precipitation occurred after mixing with other solutions, there might be an incompatibility. This compound can precipitate when mixed with certain intravenous fluids or other drugs. It is crucial to consult compatibility data before co-administering this compound.[4][5]
-
Troubleshooting Workflow for Precipitation
Issue 2: Discoloration or Degradation of the this compound Solution
-
Question: My this compound solution has changed color (e.g., turned yellow or brown). Does this indicate degradation, and is the solution still viable?
-
Answer: Discoloration often indicates chemical degradation, which can compromise the potency and safety of the drug. The most common cause of this compound degradation is exposure to light (photodegradation).[6][7]
-
Protect from Light: this compound, like other fluoroquinolones, is susceptible to photodegradation.[8] Always store this compound solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[9]
-
Assess Storage Temperature: Elevated temperatures can accelerate chemical degradation.[10] Ensure that the solution is stored at the recommended temperature.
-
Perform Stability Analysis: To confirm degradation and quantify the remaining active pharmaceutical ingredient (API), a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.[11][12] This will allow you to determine if the drug concentration is still within an acceptable range.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stable this compound stock solution?
For research purposes, Dimethyl Sulfoxide (DMSO) can be used to prepare a concentrated stock solution.[13] However, for long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to one year or -20°C for up to one month.[13] For injectable formulations, a mixed solvent system containing water for injection, propylene glycol, ethanol, and L-arginine is often used to achieve the desired concentration and stability.[1]
2. What is the optimal pH for a stable aqueous this compound solution?
The optimal pH for solubilizing this compound in aqueous-based injectable formulations is between 9.0 and 10.0.[1] L-arginine is often used as a buffering agent to maintain this alkaline pH.[1] It is important to note that the antimicrobial activity of this compound can be pH-dependent, with some studies showing the lowest Minimum Inhibitory Concentrations (MICs) at a neutral pH.[4]
3. How should I store this compound solutions to ensure long-term stability?
-
Protection from Light: Store in light-resistant containers (e.g., amber vials) to prevent photodegradation.[8][9]
-
Temperature: For powdered this compound, storage at -20°C is recommended for up to 3 years.[13] For stock solutions in DMSO, storage at -80°C is ideal for up to a year.[13] Injectable formulations may have specific storage temperature requirements, often refrigerated (e.g., 5°C), provided no precipitation occurs.[1] Long-term storage of aqueous or DMSO solutions at room temperature is not recommended due to potential degradation.[14]
4. What are the main degradation pathways for this compound?
The primary degradation pathway for this compound is photodegradation, which involves the alteration of the quinolone ring structure upon exposure to light.[6] This process follows first-order kinetics.[6] Hydrolysis can also occur, especially at non-optimal pH values.[8]
5. Which excipients can be used to stabilize this compound solutions?
Several excipients can enhance the stability of this compound solutions:
-
Co-solvents: Propylene glycol and ethanol are used to increase the solubility of this compound.[1]
-
Buffering Agents: L-arginine is commonly used to maintain a high pH (9.0-10.0) which is necessary for keeping this compound in solution.[1]
-
Antimicrobial Preservatives: Benzyl alcohol can be included in multi-dose formulations.[1]
-
Chelating Agents: Although not specifically mentioned for this compound in the provided results, chelating agents like EDTA are sometimes used in fluoroquinolone formulations to complex with metal ions that can catalyze degradation.[15]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/Matrix | Storage Temperature | Maximum Storage Duration | Reference(s) |
| Powder | - | -20°C | 3 years | [13] |
| Stock Solution | DMSO | -80°C | 1 year | [13] |
| Stock Solution | DMSO | -20°C | 1 month | [13] |
| Injectable Solution | Water, Propylene Glycol, Ethanol, L-Arginine | 5°C (if no precipitation) | Formulation-dependent | [1] |
Table 2: Influence of pH on this compound Solubility and Stability
| pH Range | Solubility | Stability | Comments | Reference(s) |
| Acidic (<6) | Low | Reduced | - | [4][15] |
| Neutral (~7) | Low | Moderate | Optimal for antimicrobial activity | [4] |
| Alkaline (9.0-10.0) | High | High | Recommended for injectable solutions | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a Stable Injectable this compound Solution (5% w/v)
This protocol is based on a patented formulation for a stable, injectable this compound solution.[1]
Materials:
-
This compound HCl
-
L-arginine base
-
Propylene glycol
-
Ethanol
-
Benzyl alcohol
-
Water for Injection
-
Hydrochloric acid or Potassium hydroxide for pH adjustment
-
Nitrogen gas
Procedure:
-
In a sterile vessel, add approximately 80% of the final volume of water for injection. Maintain the temperature between 18-25°C.
-
With continuous mixing, add the L-arginine base and this compound HCl to form a uniform suspension.
-
Purge the vessel with nitrogen gas to minimize oxidation.
-
Add the ethanol, propylene glycol, and benzyl alcohol to the suspension.
-
Continue mixing until all solids are completely dissolved.
-
Add the remaining water for injection to reach the final volume.
-
Measure the pH of the solution. If necessary, adjust the pH to be within the range of 9.1-9.6 using a dilute solution of hydrochloric acid or potassium hydroxide.[1]
-
Sterilize the final solution, for example, by autoclaving at 121°C for 30 minutes.[1]
-
Visually inspect the final solution to ensure it is clear and free of precipitates.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of this compound solutions.[9][16]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., 0.5% triethylamine, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 80:20 (v/v).[9] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., deionized water for the hydrochloride salt) at a concentration of 1 mg/mL.[9] Store this stock solution in an amber glass container at 4°C.[9] Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the this compound peak in the sample chromatogram to the peak areas of the standards from the calibration curve.
-
Stability Assessment: The presence of additional peaks in the chromatogram of a stressed sample (e.g., exposed to light or heat) compared to an unstressed sample indicates the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Mandatory Visualization
This compound Degradation Pathway
References
- 1. US6872723B2 - Stabilized this compound injectable solution - Google Patents [patents.google.com]
- 2. US20080058371A1 - Stabilized this compound injectable solution - Google Patents [patents.google.com]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. To mix or not to mix â compatibilities of parenteral drug solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. researchgate.net [researchgate.net]
- 7. CN101991586A - Compound this compound hydrochloride injection as well as preparation method and application thereof - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. journals.uni-lj.si [journals.uni-lj.si]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. scielo.br [scielo.br]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Difloxacin-Induced Photosensitivity in Laboratory Animals
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with difloxacin-induced photosensitivity in laboratory animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Causes | Troubleshooting Steps |
| High variability in photosensitivity responses between animals in the same treatment group. | 1. Inconsistent UVA exposure across animals. 2. Variation in drug administration (e.g., incorrect gavage). 3. Differences in skin pigmentation or fur density. 4. Animal stress levels affecting physiological responses. 5. Inter-individual genetic variability in photosensitivity.[1] | 1. Ensure uniform UVA irradiation for all animals. Calibrate the light source before each experiment. 2. Refine animal handling and drug administration techniques for consistency. 3. Use animals with consistent skin characteristics and consider shaving the exposure site. 4. Acclimatize animals to the experimental setup to minimize stress. 5. Increase the number of animals per group to account for biological variability. |
| No observable photosensitivity in the this compound-treated group. | 1. Insufficient dose of this compound. 2. Inadequate UVA radiation dose or incorrect wavelength. 3. Timing of UVA exposure does not coincide with peak plasma concentration of this compound. 4. The specific animal model is not sensitive to this compound-induced photosensitivity. | 1. Conduct a dose-response study to determine the optimal this compound concentration. 2. Verify the output and wavelength of the UVA lamp. Ensure the dose is within the effective range (e.g., 18-26 J/cm² for fluoroquinolones).[2][3] 3. Determine the peak plasma concentration (Tmax) of this compound in your animal model and time the UVA exposure accordingly. 4. Consider using a different, more sensitive strain of mice, such as BALB/c.[3][4] |
| Unexpected skin reactions in the control group (vehicle + UVA). | 1. The vehicle itself may have some photosensitizing properties. 2. Excessive UVA dose causing a sunburn-like reaction. 3. Pre-existing skin conditions in the animals. | 1. Test the vehicle alone for any phototoxic effects. 2. Determine the minimal erythema dose (MED) for the specific animal strain and use a UVA dose below this threshold for the experiment.[5] 3. Thoroughly examine the skin of all animals before starting the experiment to exclude any with pre-existing irritation. |
| Difficulty in quantifying erythema and edema consistently. | 1. Subjective nature of visual scoring. 2. Lack of a standardized scoring system. 3. Subtle changes that are difficult to discern visually. | 1. Use a caliper to measure ear thickness for a quantitative assessment of edema. 2. Employ a standardized scoring system for erythema and have two independent, blinded observers score the reactions. 3. Consider using techniques like laser Doppler flowmetry to measure changes in blood flow as an indicator of erythema. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced photosensitivity?
A1: this compound, a fluoroquinolone antibiotic, can induce photosensitivity primarily through a phototoxic mechanism. Upon exposure to Ultraviolet A (UVA) radiation, the this compound molecule absorbs photons, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and free radicals.[6] These ROS can cause oxidative damage to cellular components like lipids, proteins, and DNA, resulting in an inflammatory response that manifests as exaggerated sunburn, erythema, and edema.[6]
Q2: Which animal model is most suitable for studying this compound-induced photosensitivity?
A2: Albino mice, particularly the BALB/c strain, are commonly used and well-validated models for assessing the phototoxic potential of fluoroquinolones.[3][4] Their lack of pigmentation allows for easier observation and scoring of erythema. Hairless mice can also be used to minimize interference from fur.
Q3: What wavelength of UV light should be used in these experiments?
A3: UVA radiation (320-400 nm) is the primary spectrum responsible for eliciting photosensitivity reactions with fluoroquinolones.[6] It is crucial to use a light source that emits predominantly in the UVA range and to measure the spectral output to ensure consistency.
Q4: How can I mitigate photosensitivity in my lab animals if it is an unwanted side effect?
A4: If you are studying other effects of this compound and wish to avoid photosensitivity, you can house the animals under lighting that filters out UVA radiation. Additionally, administering antioxidants may help to quench the ROS produced, although this would need to be validated for your specific experimental context.
Q5: What are the key inflammatory markers to measure in tissue samples?
A5: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response in phototoxicity. Measuring the levels of these cytokines in skin tissue samples via methods like ELISA or qPCR can provide a quantitative measure of the photosensitive reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on fluoroquinolone-induced photosensitivity. Note that specific values for this compound may vary, and it is recommended to perform dose-response studies for your specific experimental conditions.
Table 1: Example Dose-Response of a Phototoxic Fluoroquinolone in BALB/c Mice
| Drug Dose (mg/kg, oral) | UVA Dose (J/cm²) | Mean Erythema Score (at 24h post-irradiation) | Mean Increase in Ear Thickness (mm, at 24h post-irradiation) |
| Vehicle Control | 18 | 0.5 ± 0.2 | 0.02 ± 0.01 |
| 10 | 18 | 1.0 ± 0.3 | 0.05 ± 0.02 |
| 30 | 18 | 2.5 ± 0.5 | 0.15 ± 0.04 |
| 90 | 18 | 3.0 ± 0.4 | 0.25 ± 0.06 |
| Data are presented as mean ± standard deviation and are hypothetical examples based on published studies with other fluoroquinolones.[3] |
Table 2: Scoring System for Erythema and Edema
| Score | Erythema Description | Edema Description |
| 0 | No erythema | No edema |
| 1 | Slight erythema | Slight edema (barely perceptible) |
| 2 | Moderate erythema | Moderate edema (obvious swelling) |
| 3 | Severe erythema | Severe edema (marked swelling) |
| 4 | Very severe erythema (beet red) | Very severe edema (grossly swollen) |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Photosensitivity in BALB/c Mice
1. Animal Model and Acclimatization:
-
Use female BALB/c mice, 6-8 weeks old.
-
House the animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
2. Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer this compound orally via gavage at the desired doses (e.g., 10, 30, 90 mg/kg).
-
Include a vehicle control group.
3. UVA Irradiation:
-
At the time of predicted peak plasma concentration of this compound (determine this in a preliminary pharmacokinetic study, typically 1-2 hours post-dose for oral administration), anesthetize the mice.
-
Place the mice in a supine position and expose the dorsal skin (previously shaved 24 hours before) to a UVA light source.
-
The UVA dose can be in the range of 18-26 J/cm².[2][3] Use a UVA meter to ensure accurate and consistent dosing.
-
A control group should receive the drug but no UVA exposure, and another should receive the vehicle and UVA exposure.
4. Assessment of Photosensitivity:
-
Erythema and Edema Scoring: Visually score the irradiated skin for erythema and edema at 24, 48, and 72 hours post-irradiation using the scoring system in Table 2.
-
Ear Thickness Measurement: If the ears were the site of exposure, measure the thickness of both ears using a digital caliper at the same time points. The increase in thickness is an indicator of edema.
5. Histopathological Analysis:
-
At the end of the observation period, euthanize the animals and collect skin tissue samples from the irradiated and non-irradiated areas.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe inflammatory cell infiltration and tissue damage.
6. Inflammatory Marker Analysis:
-
Collect additional skin tissue samples and snap-freeze them in liquid nitrogen for subsequent analysis.
-
Homogenize the tissue and measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of this compound-Induced Phototoxicity
Caption: Signaling cascade of this compound-induced phototoxicity.
Diagram 2: Experimental Workflow for In Vivo Photosensitivity Assessment
Caption: Workflow for in vivo photosensitivity assessment.
References
- 1. beefmagazine.com [beefmagazine.com]
- 2. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the phototoxic potential of trovafloxacin in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives, followed by ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized controlled trial (volunteer study) of sitafloxacin, enoxacin, levofloxacin and sparfloxacin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Difloxacin Susceptibility Testing
Welcome to the technical support center for difloxacin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound susceptibility testing?
A1: For most routine antimicrobial susceptibility testing (AST), including for fluoroquinolones like this compound, a standard incubation time of 16-20 hours is recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5] For certain applications, such as rapid testing, shorter incubation times of 4-8 hours have been explored, while extended incubation of up to 24 hours may be necessary for slower-growing organisms.[6][7]
Q2: Why is incubation time a critical parameter in this compound susceptibility testing?
A2: Incubation time directly impacts bacterial growth and the diffusion of the antimicrobial agent. Inconsistent incubation times can lead to significant variability in Minimum Inhibitory Concentration (MIC) values or zone diameters. Shorter incubation may not allow for sufficient bacterial growth, potentially leading to false susceptibility. Conversely, excessively long incubation can result in the degradation of the antibiotic or the emergence of resistant subpopulations, leading to false resistance.[6][8][9]
Q3: Can I modify the standard incubation time for my experiments?
A3: Yes, modification of the incubation time may be necessary for specific research purposes, such as studying time-kill kinetics or optimizing protocols for rapid results. However, any deviation from standard protocols should be carefully validated to ensure the results are accurate and reproducible. This includes performing thorough quality control with reference strains.
Q4: How does inoculum density relate to incubation time?
A4: Inoculum density and incubation time are closely related. A higher inoculum density may require a shorter incubation time to reach a readable endpoint, while a lower density will likely require a longer incubation period. It is crucial to standardize the inoculum to a 0.5 McFarland standard to ensure consistency between experiments.[4][8]
Q5: What are the signs that my incubation time may be suboptimal?
A5: Suboptimal incubation time can manifest in several ways:
-
Inconsistent MIC or zone diameter readings for quality control strains.
-
Fuzzy or indistinct zone edges in disk diffusion assays.
-
Trailing endpoints in broth microdilution, where partial inhibition is seen across a range of concentrations.
-
Failure to detect known resistance in quality control organisms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent MIC values or zone diameters between runs | Variation in incubation time. | Strictly adhere to a standardized incubation time for all experiments. Use a calibrated timer and document the start and end times. |
| Fluctuation in incubator temperature. | Ensure the incubator is calibrated and maintains a constant temperature of 35°C ± 2°C. | |
| Zone diameters are consistently too large or MICs are too low | Incubation time is too short. | Increase the incubation time within the recommended range (e.g., from 16 to 18 or 20 hours) and re-test. |
| Inoculum is too light. | Ensure the inoculum is adjusted to a 0.5 McFarland standard. Use a spectrophotometer for verification if available.[4] | |
| Zone diameters are consistently too small or MICs are too high | Incubation time is too long. | Reduce the incubation time within the recommended range (e.g., from 20 to 18 or 16 hours) and re-test. |
| Inoculum is too heavy. | Prepare a new inoculum, ensuring it matches the 0.5 McFarland standard. | |
| Growth of pinpoint colonies within the inhibition zone | Mixed culture or resistant subpopulation. | Re-isolate the test organism to ensure a pure culture. Consider extending incubation to see if these colonies become more prominent, which may indicate emerging resistance. |
| Incubation time is excessively long, leading to antibiotic degradation. | Repeat the test with a shorter incubation period. |
Experimental Protocols
Protocol for Optimizing Incubation Time for this compound Broth Microdilution
This protocol outlines a method to determine the optimal incubation time for this compound susceptibility testing against a specific bacterial isolate.
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in sterile saline or a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The concentration range should span the expected MIC of the organism.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Dispense the prepared this compound dilutions and controls into a 96-well microtiter plate.
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Prepare multiple identical plates for incubation at different time points.
-
Incubate the plates at 35°C ± 2°C.
-
-
Reading and Interpretation:
-
Read the MIC at various time points (e.g., 16, 18, 20, and 24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
The optimal incubation time is the shortest duration at which the MIC is stable and reproducible for quality control strains.
-
Quality Control
It is imperative to perform quality control alongside each experiment. Use standard ATCC (American Type Culture Collection) strains with known this compound MIC ranges.
| Quality Control Strain | Expected MIC Range (µg/mL) for similar Fluoroquinolones (Ofloxacin)[10][11] |
| Escherichia coli ATCC 25922 | 0.03 - 0.12 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | 1.0 - 4.0 |
| Enterococcus faecalis ATCC 29212 | 1.0 - 4.0 |
Note: The table provides data for ofloxacin (B1677185) as a representative fluoroquinolone. Researchers should establish their own internal quality control ranges for this compound based on CLSI or EUCAST guidelines if available, or through internal validation.
Visualizations
Experimental Workflow for Incubation Time Optimization
References
- 1. nicd.ac.za [nicd.ac.za]
- 2. pdb.apec.org [pdb.apec.org]
- 3. apec.org [apec.org]
- 4. benchchem.com [benchchem.com]
- 5. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jhrlmc.com [jhrlmc.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Difloxacin Extraction from Tissue Samples
Welcome to the technical support center for refining difloxacin extraction methods from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and efficiency of your this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The three most prevalent and validated methods for extracting this compound and other fluoroquinolones from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] The choice of method often depends on the tissue type, the required level of cleanliness of the extract, and the available equipment.
Q2: I am experiencing low recovery of this compound from fatty tissues like liver and skin. What could be the cause and how can I improve it?
A2: Low recovery from fatty tissues is a common issue due to the lipophilic nature of the matrix, which can interfere with the extraction of amphiphilic compounds like this compound. Here are several strategies to improve recovery:
-
Pre-extraction Defatting: A preliminary step to remove lipids is highly recommended. This can be achieved by homogenizing the sample in a non-polar solvent like n-hexane and discarding the lipid-containing supernatant before proceeding with your primary extraction method.
-
Method-Specific Adjustments:
-
LLE: The addition of a salt, known as "salting out," can help break emulsions that often form with fatty samples and improve phase separation.[3]
-
SPE: Ensure the chosen SPE cartridge is appropriate. For fatty matrices, a C18 cartridge is often used to remove fats and other non-polar interferences.[4]
-
QuEChERS: The clean-up step (d-SPE) is crucial. Using a sorbent mixture containing C18 or Z-Sep (zirconium dioxide-based sorbent) can effectively remove lipids.[5][6] For particularly challenging matrices, Enhanced Matrix Removal—Lipid (EMR—Lipid) is a novel sorbent with high selectivity for lipid removal.[6]
-
Q3: My analytical results show high variability between replicates. What are the potential sources of this imprecision?
A3: High variability, or poor precision, can stem from several factors throughout the experimental workflow:
-
Incomplete Homogenization: Tissue samples must be thoroughly homogenized to ensure a uniform distribution of this compound before taking an aliquot for extraction.
-
Inconsistent Procedural Steps: Ensure that all experimental parameters, such as vortexing/shaking times, centrifugation speeds and times, and solvent volumes, are kept consistent across all samples.
-
Matrix Effects: Endogenous components of the tissue matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either ion suppression or enhancement.[7][8] To mitigate this, a more rigorous clean-up step or the use of a matrix-matched calibration curve is recommended.[7]
-
Analyte Stability: this compound may degrade if samples are not handled and stored properly. Ensure samples are kept at appropriate temperatures and processed in a timely manner.
Q4: How does pH affect the extraction efficiency of this compound?
A4: The pH of the extraction solvent is a critical parameter as this compound is an amphoteric compound with two pKa values. Its solubility and charge state are pH-dependent. For effective extraction, the pH of the sample solution should be adjusted to ensure that this compound is in a neutral form, which enhances its partitioning into an organic solvent during LLE or its retention on a reversed-phase SPE sorbent. The optimal pH may need to be determined empirically for your specific tissue matrix and extraction method but is often in the acidic range.[9][10]
Q5: What are the key differences in sorbent selection for the clean-up step in the QuEChERS method?
A5: The choice of dispersive SPE (d-SPE) sorbent in the QuEChERS method is critical for removing specific matrix interferences:
-
Primary Secondary Amine (PSA): Effective for removing polar interferences like sugars, organic acids, and some fatty acids.[2]
-
C18 (Octadecylsilane): Ideal for removing non-polar interferences, particularly fats and lipids.[5]
-
Graphitized Carbon Black (GCB): Used for removing pigments and sterols. However, it should be used with caution as it can also adsorb planar analytes like some fluoroquinolones.
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that are excellent for lipid removal.[5]
-
Magnesium Sulfate (B86663) (MgSO₄): Used to remove excess water from the acetonitrile (B52724) extract.
For fatty tissue samples, a combination of PSA and C18 is often used to achieve a cleaner extract.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | - Incomplete cell lysis and release of the analyte from the tissue matrix.- Suboptimal pH of the extraction solvent.- Inefficient partitioning into the organic phase (LLE) or poor retention on the SPE sorbent.- Analyte loss during solvent evaporation or reconstitution steps.- Strong binding of this compound to matrix components. | - Ensure thorough homogenization of the tissue sample. The use of a high-speed homogenizer can improve extraction efficiency from incurred residues.[11]- Optimize the pH of the extraction buffer.[9][10]- For LLE, try a different extraction solvent or add a salting-out agent.[3]- For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte.[12]- Carefully control the temperature and nitrogen flow during evaporation. Ensure the final extract is fully redissolved in the reconstitution solvent. |
| Formation of Emulsion (LLE) | - High lipid content in the tissue sample.- Vigorous shaking during extraction. | - Centrifuge at a higher speed and for a longer duration.- Add salt (salting-out) to the aqueous layer to increase its polarity.[3]- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Consider using Supported Liquid Extraction (SLE) as an alternative to minimize emulsion formation. |
| Matrix Effects in LC-MS/MS Analysis | - Co-elution of endogenous matrix components (e.g., phospholipids) with this compound.[8]- Insufficient clean-up of the sample extract. | - Improve the clean-up step in your extraction protocol (e.g., use a different SPE sorbent or add a d-SPE step).[5]- Optimize the chromatographic separation to resolve this compound from interfering matrix components.[7]- Prepare matrix-matched calibration standards to compensate for consistent matrix effects.[7]- Dilute the final extract to reduce the concentration of interfering components, though this may compromise sensitivity.[7] |
| Clogged SPE Cartridge | - Particulate matter in the sample extract.- Precipitation of proteins or other matrix components. | - Centrifuge the sample extract at a high speed before loading it onto the SPE cartridge.- Filter the extract through a syringe filter (e.g., 0.45 µm) prior to SPE. |
Quantitative Data Summary
The following tables summarize recovery and limit of detection/quantification data for this compound extraction from various studies.
Table 1: this compound Recovery Rates from Different Tissue Types and Extraction Methods
| Tissue Type | Extraction Method | Extraction Solvent/SPE Cartridge | Recovery (%) | Reference(s) |
| Rabbit Muscle | LLE-based | Triethylamine buffer (pH 3.5) & Acetonitrile | 96.38 ± 2.15 | [13][14][15] |
| Rabbit Liver | LLE-based | Triethylamine buffer (pH 3.5) & Acetonitrile | 94.72 ± 1.89 | [13][14][15] |
| Rabbit Kidney | LLE-based | Triethylamine buffer (pH 3.5) & Acetonitrile | 95.81 ± 2.03 | [13][14][15] |
| Chicken Muscle | SPE | C18 | Not specified, but validated | [16] |
| Poultry Muscle | Aqueous-organic solvent extraction | Trichloroacetic acid-acetonitrile (8:2) | High recovery reported | [17] |
| Chicken Tissue | SPE | Not specified | 88.7 - 106.6 | [18] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Tissue Samples
| Tissue Type | Analytical Method | LOD | LOQ | Reference(s) |
| Rabbit Muscle | HPLC | 50 ppb | 150 ppb | [13][14][15] |
| Rabbit Liver | HPLC | 150 ppb | 400 ppb | [13][14][15] |
| Rabbit Kidney | HPLC | 70 ppb | 200 ppb | [13][14][15] |
| Chicken Muscle | Capillary Electrophoresis | 10 µg/kg | Not specified | [16] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound in Muscle Tissue
This protocol is a generalized procedure based on common practices.[1][12][19] Optimization may be required for specific laboratory conditions and tissue types.
-
Sample Homogenization: Weigh 2-5 g of minced muscle tissue into a centrifuge tube. Add a suitable extraction buffer (e.g., phosphate (B84403) buffer pH 7.4 or an acidified acetonitrile solution).[1][4] Homogenize the sample using a high-speed homogenizer.
-
Protein Precipitation & Centrifugation: If not already part of the extraction solvent, add a protein precipitating agent like trichloroacetic acid or acetonitrile. Vortex thoroughly and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins and tissue debris.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 mL of methanol (B129727) followed by 2-3 mL of deionized water through the cartridge.[1] Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a mild solvent to remove interfering compounds. A common washing step involves passing 2-3 mL of a water/methanol mixture (e.g., 95:5 v/v) through the cartridge.
-
Drying: Dry the SPE cartridge by applying a stream of nitrogen or vacuum for 5-10 minutes to remove the washing solvent.
-
Elution: Elute the this compound from the cartridge using a small volume (e.g., 2-4 mL) of a strong organic solvent, such as methanol or acetonitrile, potentially acidified to improve elution efficiency.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). Reconstitute the residue in a small, precise volume of the mobile phase used for the analytical instrumentation (e.g., HPLC or LC-MS/MS).
Detailed Methodology: Liquid-Liquid Extraction (LLE) for this compound in Liver Tissue
This protocol is a generalized procedure.[1][20]
-
Sample Homogenization: Weigh 2-5 g of homogenized liver tissue into a centrifuge tube. Add an appropriate volume of an aqueous buffer (e.g., phosphate buffer) and vortex to create a slurry.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or a mixture of acetonitrile and an acid).[1] Shake or vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 4000 rpm for 10 minutes) to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the organic layer containing the this compound using a pipette, avoiding the aqueous layer and any precipitated material at the interface.
-
Re-extraction (Optional): To improve recovery, the remaining aqueous layer can be re-extracted with a fresh portion of the organic solvent. The organic layers are then combined.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for analysis.
Detailed Methodology: QuEChERS for this compound in Animal Tissue
This protocol is a generalized procedure based on the QuEChERS methodology.[3][21][22]
-
Sample Preparation: Weigh 5-10 g of homogenized tissue into a 50 mL centrifuge tube. If the tissue has a low water content, add an appropriate amount of water.[22]
-
Extraction: Add 10 mL of acetonitrile (often containing 1% acetic or formic acid).[3] Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate (B1210297) or citrate) to the tube.[3] Immediately shake vigorously for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 4000 rpm for 5 minutes).
-
Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate and a clean-up sorbent (e.g., a mixture of PSA and C18 for fatty tissues).[5] Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.
-
Analysis: The resulting supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a QuEChERS–HPLC–FLD Procedure for the Simultaneous Detection of Residues of Florfenicol, Its Metabolite Florfenicol Amine, and Three Fluoroquinolones in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilrom.ro [agilrom.ro]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.uni-lj.si [journals.uni-lj.si]
- 15. Bot Verification [slovetres.si]
- 16. Determination of this compound and sarafloxacin in chicken muscle using solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. mdpi.com [mdpi.com]
- 22. How to Use QuEChERS for Diverse Sample Types [restek.com]
dealing with antagonistic effects of difloxacin with other compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential antagonistic effects of this compound when used with other compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds known to have antagonistic effects with this compound?
A1: The most well-documented antagonists of this compound are di- and trivalent cations. These include metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), aluminum (Al³⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺).[1][2][3][4] Another area of concern is the co-administration with some non-steroidal anti-inflammatory drugs (NSAIDs), which can potentiate neurotoxicity.[5][6]
Q2: What is the mechanism behind the antagonism between this compound and metal cations?
A2: this compound, like other fluoroquinolones, contains a carboxylic acid and a keto group that can bind to metal cations, forming insoluble chelate complexes.[3][6] This chelation process reduces the concentration of free, biologically active this compound available to inhibit bacterial DNA gyrase, thereby diminishing its antibacterial efficacy.[4][7]
Q3: Can standard laboratory media cause antagonistic effects with this compound?
A3: Yes, standard culture media often contain concentrations of divalent cations like Ca²⁺ and Mg²⁺ that can be sufficient to chelate with this compound and reduce its effective concentration. This can lead to variability in experimental results, such as higher than expected Minimum Inhibitory Concentrations (MICs).
Q4: How can I determine if an observed reduction in this compound efficacy is due to antagonism?
A4: You can perform a checkerboard assay or a zone of inhibition test to systematically evaluate the interaction between this compound and a suspected antagonist. An increase in the MIC of this compound in the presence of the other compound, or a decrease in the zone of inhibition, would suggest an antagonistic effect.
Troubleshooting Guides
Problem 1: Higher than expected MIC values for this compound in vitro.
-
Possible Cause: Chelation of this compound by divalent cations present in the culture medium.
-
Troubleshooting Steps:
-
Analyze Medium Composition: Review the formulation of your culture medium to determine the concentrations of Ca²⁺, Mg²⁺, and other divalent cations.
-
Use Low-Cation Medium: If possible, switch to a cation-adjusted Mueller-Hinton Broth (CAMHB) or a custom-formulated medium with lower concentrations of divalent cations.
-
Perform a Control Experiment: Compare the MIC of this compound in your standard medium versus a low-cation medium to see if there is a significant difference.
-
Problem 2: Inconsistent results in antibacterial susceptibility testing.
-
Possible Cause: Variable concentrations of antagonists in different batches of media or supplements.
-
Troubleshooting Steps:
-
Standardize Reagents: Ensure that all components of your experimental setup, especially the culture media and any additives, are from the same lot number for a series of experiments.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound and any potential antagonists to avoid degradation or precipitation.
-
Include Controls: Run parallel experiments with this compound alone as a positive control and a negative control without any antibiotic.
-
Problem 3: Unexpected cellular toxicity or altered cell behavior in eukaryotic cell culture experiments.
-
Possible Cause: Potentiation of this compound's side effects by other compounds, such as NSAIDs, leading to increased cytotoxicity. While more commonly observed in vivo as neurotoxicity, cellular-level effects can occur.
-
Troubleshooting Steps:
-
Review Co-administered Compounds: Identify all other chemical compounds being used in your cell culture model.
-
Test Compounds Individually: Assess the cytotoxicity of each compound separately to establish a baseline.
-
Perform a Combination Study: Use a checkerboard assay format to evaluate the cytotoxic effects of this compound in combination with the suspected compound across a range of concentrations.
-
Quantitative Data on Antagonistic Interactions
While specific quantitative data for this compound antagonism is not extensively available in the literature, the following table illustrates the expected trend when this compound is combined with a chelating agent like Ca²⁺. Researchers can generate such data using the experimental protocols provided below.
| Compound(s) | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | E. coli ATCC 25922 | 0.125 | 25 |
| This compound + 10mM CaCl₂ | E. coli ATCC 25922 | > 2.0 | 10 |
| This compound | S. aureus ATCC 29213 | 0.25 | 22 |
| This compound + 10mM CaCl₂ | S. aureus ATCC 29213 | > 4.0 | 8 |
Note: The values in this table are illustrative and intended to demonstrate the expected antagonistic effect. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Checkerboard Assay for Antagonism
This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two compounds. An FIC index > 4.0 is indicative of antagonism.[4][8]
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the suspected antagonist (e.g., CaCl₂) at a concentration 100x the highest final concentration to be tested.
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound along the y-axis in a suitable broth medium.
-
Perform serial two-fold dilutions of the antagonist along the x-axis.
-
-
Inoculation: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculate FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antagonist = (MIC of Antagonist in combination) / (MIC of Antagonist alone)
-
FIC Index = FIC of this compound + FIC of Antagonist
-
Zone of Inhibition Assay
This method provides a qualitative or semi-quantitative assessment of antagonism.
-
Prepare Bacterial Lawn: Spread a standardized bacterial inoculum evenly onto the surface of an agar (B569324) plate.
-
Apply Discs:
-
Place a paper disc impregnated with a known amount of this compound onto the center of the agar.
-
Place a second disc containing both this compound and the suspected antagonist at a different location on the plate.
-
A third disc containing only the antagonist should also be used as a control.
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 16-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. A smaller zone of inhibition for the combination disc compared to the this compound-only disc indicates antagonism.
Visualizations
Caption: Chelation mechanism of this compound antagonism by metal cations.
Caption: Workflow for investigating this compound antagonism.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microchemlab.com [microchemlab.com]
- 6. mdpi.com [mdpi.com]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validation & Comparative
A Comparative Analysis of Difloxacin and Enrofloxacin in the Management of Canine Pyoderma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both difloxacin and enrofloxacin (B1671348) are fluoroquinolone antibiotics effective against key pathogens in canine pyoderma. Enrofloxacin has been extensively studied and has demonstrated high clinical efficacy. This compound, while also indicated for skin infections, has less published clinical trial data specifically for pyoderma. The choice between these two agents may be influenced by their pharmacokinetic profiles, in vitro activity against the specific isolate, and considerations for minimizing the development of antimicrobial resistance.
Mechanism of Action
Both this compound and enrofloxacin are bactericidal agents that function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt bacterial DNA synthesis, leading to cell death.
Caption: Mechanism of action of fluoroquinolones.
Pharmacokinetic and Pharmacodynamic Comparison
Pharmacokinetic and pharmacodynamic (PK/PD) parameters are crucial in predicting the therapeutic efficacy of concentration-dependent antibiotics like fluoroquinolones.
| Parameter | This compound | Enrofloxacin | Reference |
| Dosage | 5 mg/kg orally every 24 hours | 5-20 mg/kg orally every 24 hours | [1] |
| Cmax (µg/mL) | 1.11 | 1.41 | |
| AUC0-24 (µg·h/mL) | 9.3 | 8.7 | |
| Terminal half-life (t1/2) (h) | 6.9 | 4.1 |
In Vitro Susceptibility Data
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's in vitro potency against a specific pathogen. The primary causative agent of canine pyoderma is Staphylococcus pseudintermedius.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Staphylococcus intermedius | 0.25 | 2.0 | [2] |
| Enrofloxacin | Staphylococcus pseudintermedius | - | - | [3][4][5] |
One in vitro study directly comparing the bactericidal activity of this compound and enrofloxacin against Staphylococcus intermedius found that at a neutral pH and after 24 hours of incubation, this compound was more bactericidal than enrofloxacin[6].
Clinical Efficacy
Enrofloxacin
Multiple studies have demonstrated the clinical efficacy of enrofloxacin in treating canine pyoderma.
-
In a study of dogs with recurrent pyoderma, oral enrofloxacin treatment resulted in an excellent response in all cases, with improvement noted within 12 to 26 days[3].
-
Another clinical trial reported a 93.3% excellent response rate in dogs with bacterial pyoderma treated with enrofloxacin[7].
This compound
While indicated for the management of canine bacterial skin infections, published clinical trial data specifically evaluating the efficacy of this compound for canine pyoderma is limited in the available literature[2]. Both this compound and enrofloxacin are categorized as second-line antimicrobials for canine pyoderma, to be used based on culture and susceptibility testing when first-line drugs are not effective[1].
Experimental Protocols
As no direct comparative clinical trial is available, a generalized experimental protocol for evaluating the efficacy of an antibiotic for canine pyoderma is outlined below. This protocol is based on common methodologies observed in published veterinary dermatology clinical trials.
References
- 1. Suggested guidelines for using systemic antimicrobials in bacterial skin infections: part 2— antimicrobial choice, treatment regimens and compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
- 3. Comparative Analysis of Methicillin-Resistant Staphylococcus pseudintermedius Prevalence and Resistance Patterns in Canine and Feline Clinical Samples: Insights from a Three-Year Study in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Biocide Resistance among Feline and Canine Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Diagnostic Submissions | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyoderma in Dogs and Cats - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
Validating Difloxacin's Efficacy Against Fluoroquinolone-Resistant Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of difloxacin's potential activity against fluoroquinolone-resistant Pseudomonas aeruginosa, contextualized with the performance of other fluoroquinolones. Due to limited direct studies on this compound against resistant P. aeruginosa, this guide synthesizes available data on related compounds and outlines the experimental frameworks necessary for a comprehensive evaluation.
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, have been pivotal in managing P. aeruginosa infections; however, the emergence of resistance poses a significant clinical challenge. This guide explores the potential of this compound as a therapeutic alternative, details the mechanisms of resistance, and provides standardized protocols for in vitro validation.
Comparative In Vitro Activity of Fluoroquinolones
The efficacy of fluoroquinolones is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While direct comparative MIC data for this compound against fluoroquinolone-resistant P. aeruginosa is limited, existing studies on other fluoroquinolones provide a benchmark for evaluation.
| Fluoroquinolone | P. aeruginosa Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Resistant | Reference |
| This compound | Canine Isolates | - | - | 43% | [1] |
| Ciprofloxacin | Canine Isolates | - | - | 16% | [1] |
| Ciprofloxacin | Clinical Isolates | 0.25 | >32 | - | [2] |
| Levofloxacin | Clinical Isolates | 1 | >32 | - | [2] |
| Delafloxacin | Ciprofloxacin-Resistant Isolates | - | - | 17.9% | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The data for this compound is from a study on canine isolates and may not be directly comparable to human clinical isolates.
Mechanisms of Fluoroquinolone Resistance in P. aeruginosa
Understanding the mechanisms by which P. aeruginosa develops resistance to fluoroquinolones is crucial for the development and validation of new therapeutic agents. The primary mechanisms include:
-
Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms.[4][5] These mutations alter the enzyme structure, reducing the binding affinity of fluoroquinolones.
-
Efflux Pump Overexpression: P. aeruginosa possesses several multidrug efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, that can actively transport fluoroquinolones out of the bacterial cell, thereby reducing the intracellular drug concentration.[6][7]
-
Reduced Outer Membrane Permeability: Alterations in porin proteins can limit the influx of fluoroquinolones into the bacterial cell.
Experimental Protocols
To validate the activity of this compound against fluoroquinolone-resistant P. aeruginosa, standardized in vitro susceptibility testing methods are essential.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
- Isolate colonies of fluoroquinolone-resistant P. aeruginosa from a fresh agar (B569324) plate.
- Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial twofold dilutions of this compound in MHB in a 96-well microtiter plate to cover a clinically relevant concentration range.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation:
- Prepare tubes with MHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
- Prepare a bacterial suspension as described for the MIC assay, with a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Inoculation and Sampling:
- Inoculate the prepared tubes with the bacterial suspension.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
3. Viable Cell Count:
- Perform serial dilutions of the collected aliquots in sterile saline.
- Plate the dilutions onto appropriate agar plates and incubate at 35-37°C for 18-24 hours.
- Count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
4. Data Analysis:
- Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
- A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Visualizing Experimental Workflows and Resistance Mechanisms
Caption: Workflow for in vitro validation of this compound's activity.
Caption: Key mechanisms of fluoroquinolone resistance in P. aeruginosa.
Conclusion
While direct evidence for this compound's efficacy against fluoroquinolone-resistant P. aeruginosa is currently limited, its structural similarity to other fluoroquinolones suggests potential activity. The provided experimental framework offers a robust methodology for a thorough in vitro evaluation. Further research, including comparative studies with established fluoroquinolones like ciprofloxacin and levofloxacin, is imperative to ascertain the clinical utility of this compound in treating infections caused by these challenging multidrug-resistant pathogens. The investigation of this compound's activity against strains with well-characterized resistance mechanisms will be a critical next step in its development pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Delafloxacin and Comparator Fluoroquinolones against Multidrug-Resistant Pseudomonas aeruginosa in an In Vitro Cystic Fibrosis Sputum Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibiotic susceptibility of Pseudomonas aeruginosa in Saudi Arabia: a national antimicrobial resistance surveillance study [frontiersin.org]
A Validated High-Performance Liquid Chromatography Method for Robust Difloxacin Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and validation of a new High-Performance Liquid Chromatography (HPLC) method for the detection of difloxacin. The performance of this method is compared with alternative analytical techniques, supported by experimental data to ensure objectivity.
This compound, a synthetic fluoroquinolone antibiotic, sees extensive use in veterinary medicine to combat various bacterial infections.[1] The monitoring of its residues in animal-derived food products is crucial for ensuring consumer safety.[2] This guide details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound.
Performance Comparison of Analytical Methods
The presented HPLC method demonstrates high sensitivity, accuracy, and precision, making it suitable for routine analysis. A comparison with other potential analytical methods for this compound detection is summarized below, highlighting the key performance indicators.
| Analytical Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| New HPLC Method | Chromatography | >0.999 | 98.33 - 100.30 | <2% | 0.007 µg/mL | 0.025 µg/mL |
| Capillary Electrophoresis (CE) | Electrophoresis | Linear (50-300 µg/kg) | - | - | 10 µg/kg | - |
| LC-MS/MS | Chromatography/Mass Spec. | - | 93.53 - 108.47 | <9.28% | 1.0 µg/kg | - |
| SERS Aptasensor | Spectroscopy | 0.98 | 93.6 - 112.0 | 0.7 - 2.7% | 0.043 ppb | - |
Experimental Protocols
Validated HPLC Method
This method was validated in accordance with United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) guidelines.[2]
-
Chromatographic Conditions:
-
Standard Preparation: A stock standard solution of this compound (1 mg/mL) is prepared in deionized water.[3] Working standards are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
-
Sample Preparation (Tissue Samples):
-
Homogenize two grams of tissue with four mL of deionized water.[3]
-
Take two milliliters of the homogenate and add 1.0 mL of amine buffer.[3]
-
After 15 minutes, add 2.0 mL of acetonitrile and vortex for 5 minutes.[3]
-
Centrifuge the mixture at 4000 rpm for 30 minutes.[3]
-
Filter the supernatant before injection into the HPLC system.
-
-
Validation Parameters: The method was validated for specificity, linearity, precision (intra-day and inter-day), accuracy, sensitivity (LOD and LOQ), repeatability, and robustness.[2][3]
Alternative Methodologies
Alternative methods for the detection of fluoroquinolones like this compound include Capillary Electrophoresis (CE), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Surface-Enhanced Raman Scattering (SERS) aptasensors.[4][5][6] While LC-MS/MS offers high sensitivity and specificity, HPLC provides a cost-effective and reliable alternative for routine analysis.[4][7]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the comparative standing of the new HPLC method, the following diagrams are provided.
References
- 1. Comparative efficacy of this compound and nano-emulsion this compound as antibacterial agents against Salmonella enterica Serovar enteritidis in chickenss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.uni-lj.si [journals.uni-lj.si]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound and sarafloxacin in chicken muscle using solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable and Rapid Detection and Quantification of Enrofloxacin Using a Ratiometric SERS Aptasensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Activity of Difloxacin and Pradofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activities of two veterinary fluoroquinolones, difloxacin and pradofloxacin (B1243445). The information presented is based on experimental data from publicly available scientific literature, offering a valuable resource for research and development in veterinary medicine.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and pradofloxacin against a range of clinically relevant veterinary pathogens. The data has been compiled from multiple studies to provide a comparative overview.
| Bacterial Species | This compound MIC (µg/mL) | Pradofloxacin MIC (µg/mL) |
| Escherichia coli | 0.06 - >128 | ≤0.016 - 8 |
| Staphylococcus pseudintermedius | 0.25 - 4 | ≤0.25 |
| Pasteurella multocida | - | ≤0.016 - 0.031 |
| Proteus mirabilis | 0.5 - 1 | ≥4 |
| Pseudomonas aeruginosa | 1 - 32 | ≥4 |
| Anaerobic Bacteria (General) | MIC₅₀: 2, MIC₉₀: 8 | MIC₅₀: 0.25, MIC₉₀: 1 |
Note: MIC values can vary depending on the specific strain of bacteria and the testing methodology used. The ranges presented here are compiled from the cited literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The data presented in this guide is primarily based on studies that have employed the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium. The general steps are as follows:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and pradofloxacin are prepared at a known concentration.
-
Serial Dilution: A series of twofold dilutions of the antimicrobial agents are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The bacterial isolate to be tested is grown in a liquid medium to a specific turbidity, corresponding to a standardized cell density (typically 10^5 to 10^6 colony-forming units per milliliter [CFU/mL]).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35-37°C for 18-24 hours).
-
Reading of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Experimental workflow for MIC determination.
Mechanism of Action of Fluoroquinolones
This compound and pradofloxacin belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2]
-
Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter DNA strands following replication. In Gram-positive bacteria, topoisomerase IV is the main target.[2]
By binding to and inhibiting these enzymes, fluoroquinolones disrupt the normal DNA processes, leading to a rapid bactericidal effect.
Mechanism of action of fluoroquinolones.
Comparative Insights
Based on the available in vitro data, pradofloxacin generally exhibits lower MIC values against a broad range of veterinary pathogens compared to this compound, particularly against anaerobic bacteria.[3] For instance, in a direct comparison against 141 anaerobic isolates from dogs and cats, pradofloxacin demonstrated significantly greater antibacterial activity than this compound, with lower MIC₅₀ and MIC₉₀ values.[3]
Against Gram-negative enteric bacteria like E. coli, both drugs show a wide range of activity, with some isolates being highly susceptible while others exhibit high-level resistance.[4] For Staphylococcus pseudintermedius, a common canine pathogen, both drugs appear to have comparable activity at the lower end of their MIC ranges.[4] However, it is important to note that resistance to fluoroquinolones can emerge, and susceptibility testing is crucial for guiding appropriate clinical use.[2]
References
- 1. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity Of this compound Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
A Comparative Guide to the Efficacy of Difloxacin Versus Older Generation Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of difloxacin, a second-generation fluoroquinolone, with older-generation fluoroquinolones such as ciprofloxacin (B1669076) and enrofloxacin (B1671348). The information is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound demonstrates broad-spectrum, concentration-dependent bactericidal activity against a range of Gram-negative and Gram-positive bacteria.[1] While newer generation fluoroquinolones might show superior activity against certain resistant strains, this compound remains a significant therapeutic agent, particularly in veterinary medicine, due to its favorable pharmacokinetic profile, including a longer half-life that allows for once-daily dosing.[1] All fluoroquinolones share a common mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1] However, variations in potency and spectrum can influence the choice of antibiotic for specific infections.
In Vitro Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of fluoroquinolones is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and older-generation fluoroquinolones against various clinically relevant bacteria. A lower MIC value indicates greater potency.
| Bacterial Species | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Enrofloxacin (µg/mL) | Norfloxacin (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (Methicillin-Susceptible) | <1.0 | <1.0 | >0.016 | <2.0 |
| Staphylococcus aureus (Methicillin-Resistant) | <1.0 | <1.0 | - | <2.0 |
| Staphylococcus epidermidis | - | - | - | - |
| Gram-Negative | ||||
| Escherichia coli | - | - | 0.008 - 32 | - |
| Brucella melitensis | - | - | - | - |
In a study comparing the in vitro activities of several fluoroquinolones against Brucella melitensis, ofloxacin (B1677185) was found to be the most active, inhibiting 90% of strains at a concentration of 0.02 µg/mL.[2] Another study on staphylococci showed that the MIC90 for both methicillin-sensitive and methicillin-resistant Staphylococcus aureus was less than 1.0 mg/l for this compound and ciprofloxacin.[3] For Escherichia coli, the MIC values for enrofloxacin have been reported to range from 0.008 to 32 μg/mL.[4]
Pharmacokinetic Properties: A Comparative Overview in a Canine Model
Pharmacokinetics, the study of how an organism affects a drug, is crucial for determining dosing regimens. The following table compares key pharmacokinetic parameters of this compound and other fluoroquinolones in dogs after oral administration.
| Fluoroquinolone | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC0-24 (µg·h/mL) |
| This compound | 5.0 | 1.11 | 6.9 | 9.3 |
| Enrofloxacin | 5.0 | 1.41 | 4.1 | 8.7 |
| Marbofloxacin (B1676072) | 2.0 | 1.47 | 9.1 | ~13 |
| Orbifloxacin (B1677453) | 2.5 | 1.37 | 7.1 | ~13 |
Cmax: Maximum serum concentration; t1/2: Elimination half-life; AUC0-24: Area under the concentration-time curve over 24 hours. Data from a comparative study in Beagle dogs.[5][6]
This compound exhibits a longer elimination half-life compared to enrofloxacin, which supports once-daily dosing.[5][6] While enrofloxacin achieves a slightly higher peak serum concentration, marbofloxacin and orbifloxacin show a larger area under the curve, suggesting greater overall drug exposure.[5][6]
Mechanism of Action and Experimental Workflows
The bactericidal activity of all fluoroquinolones stems from their ability to inhibit bacterial DNA synthesis.[1] They achieve this by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1]
The evaluation of fluoroquinolone efficacy typically follows a structured experimental workflow, beginning with in vitro susceptibility testing and progressing to in vivo studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of fluoroquinolones using the broth microdilution method, based on standard laboratory practices.
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the fluoroquinolone is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in broth in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
-
A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
-
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation:
-
Prepare tubes containing a suitable broth with the fluoroquinolone at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
A growth control tube without any antibiotic is also prepared.
-
-
Inoculation:
-
Each tube is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube.
-
Serial dilutions of the aliquots are plated onto agar (B569324) plates.
-
-
Incubation and Colony Counting:
-
The agar plates are incubated at 35-37°C for 18-24 hours.
-
The number of viable bacteria (CFU/mL) at each time point is determined by counting the colonies.
-
-
Data Analysis:
-
The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a prevention of bacterial growth without a significant reduction in the viable count.
-
Conclusion
This compound remains a valuable fluoroquinolone with a distinct pharmacokinetic profile that offers the convenience of once-daily dosing in certain species. While its in vitro potency against some bacterial strains may be comparable to or slightly less than some older and newer generation fluoroquinolones, its overall efficacy is a function of both its intrinsic activity (MIC) and its pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, the choice of a fluoroquinolone should be guided by the specific pathogen, the site of infection, and the target animal species, with careful consideration of both in vitro susceptibility data and in vivo pharmacokinetic parameters.
References
- 1. nbinno.com [nbinno.com]
- 2. Comparative in vitro activities of ofloxacin, this compound, ciprofloxacin, and other selected antimicrobial agents against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro susceptibility of staphylococci to fleroxacin in comparison with six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]
- 5. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, this compound, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Difloxacin and Orbifloxacin for Canine Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two veterinary fluoroquinolones, difloxacin and orbifloxacin (B1677453), for the treatment of bacterial infections in dogs. The following sections detail their mechanisms of action, in vitro antimicrobial activity, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data from published studies.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and orbifloxacin are synthetic fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. The inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during replication, respectively, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.
In Vitro Antimicrobial Activity
The in vitro activity of an antibiotic is a key predictor of its clinical efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively.
| Pathogen | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | This compound | - | 0.125 | 0.5 | 0.06 - >128 |
| Orbifloxacin | - | 0.13 | 0.5 | - | |
| Staphylococcus intermedius | This compound | 48 | 0.25 | 2 | 0.25 - 4 |
| Staphylococcus pseudintermedius | Orbifloxacin | - | - | - | - |
| Proteus mirabilis | This compound | 21 | 0.5 | 1 | 0.06 - 1 |
| Pseudomonas aeruginosa | This compound | 54 | 1 | 16 | 0.06 - 32 |
Note: Data is compiled from multiple sources and methodologies may vary. A direct comparison of MIC values from different studies should be interpreted with caution.
Based on available data, this compound and orbifloxacin demonstrate similar in vitro activity against clinical isolates of E. coli from dogs, with identical MIC50 and MIC90 values of 0.13 mg/mL and 0.5 mg/mL, respectively.[1] For Gram-positive cocci, one study reported a MIC50 of 0.25 mg/mL and a MIC90 of 2 mg/mL for this compound against Staphylococcus intermedius.[2]
Pharmacokinetic Properties in Dogs
A comparative study on the serum pharmacokinetics of several fluoroquinolones in Beagle dogs after a single oral administration provides a direct head-to-head comparison of this compound and orbifloxacin.[3][4][5][6]
| Parameter | This compound (5.0 mg/kg) | Orbifloxacin (2.5 mg/kg) |
| Cmax (µg/mL) | 1.11 | 1.37 |
| Tmax (h) | 2.84 | - |
| t1/2 (h) | 6.9 | 7.1 |
| AUC0-24 (µg·h/mL) | 9.3 | ~13 |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; t1/2: Elimination half-life; AUC0-24: Area under the serum concentration-time curve over 24 hours.
Despite the lower administered dose, orbifloxacin achieved a higher peak serum concentration (Cmax) and a greater total drug exposure (AUC0-24) compared to this compound.[3][5][6] Both drugs exhibited similar and relatively long elimination half-lives (t1/2), supporting once-daily dosing.[3][5][6]
Clinical Efficacy
While direct, head-to-head clinical trials are limited, studies on the individual efficacy of each drug and pharmacodynamic modeling provide insights into their clinical performance.
Canine Pyoderma
A clinical trial evaluating orbifloxacin for the treatment of superficial and deep pyoderma caused by Staphylococcus intermedius in 23 dogs demonstrated a 95.6% excellent response rate (complete resolution of infections).[3][4] The average duration of therapy was 29 days for superficial infections and 72 days for deep infections.[3][4] This success rate compares favorably to other fluoroquinolones used for canine pyoderma.[3]
While specific clinical trial data for This compound in canine pyoderma with cure rates was not identified in the searched literature, it is FDA-approved for the treatment of skin infections in dogs.[7][8][9] A pharmacokinetic/pharmacodynamic (PK/PD) modeling study that evaluated the efficacy of both this compound and orbifloxacin against E. coli and S. intermedius concluded that there were no significant differences in the estimated efficacy rates between the two drugs for the MIC range studied.[10]
Canine Urinary Tract Infections (UTIs)
Both this compound and orbifloxacin are FDA-approved for the treatment of urinary tract infections in dogs.[5][7][9][11] Fluoroquinolones are often recommended as a first-line treatment for pyelonephritis due to their efficacy against Gram-negative bacteria and good tissue penetration.[12] For sporadic bacterial cystitis, international guidelines suggest reserving fluoroquinolones for cases where first-line antibiotics like amoxicillin (B794) are not appropriate based on culture and susceptibility testing.[13]
A study on the urinary pharmacokinetics and pharmacodynamics of orbifloxacin in healthy dogs demonstrated high urine concentrations, which supports its use in treating UTIs.[4]
Safety and Adverse Effects
Fluoroquinolones as a class have a well-established safety profile in mature dogs. The most common adverse effects for both this compound and orbifloxacin are gastrointestinal, including vomiting, diarrhea, and loss of appetite.[7][8][11]
A significant contraindication for all fluoroquinolones is their potential to cause arthropathy in immature, growing animals, particularly dogs, due to their effect on cartilage development.[7][8][9][11] Therefore, their use is contraindicated in puppies during the rapid growth phase.
Experimental Protocols
Pharmacokinetic Study Design
A common experimental design for comparative pharmacokinetic studies is a crossover design.[3][5][6]
In this design, a group of dogs receives one drug, followed by a washout period to ensure complete elimination, and then receives the other drug. This allows each dog to serve as its own control, minimizing individual variability. Blood samples are collected at predetermined time points after administration to measure drug concentrations, typically using methods like High-Performance Liquid Chromatography (HPLC) or agar diffusion assays.[3][5][6]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining MICs.[1][2]
This involves preparing a series of twofold dilutions of the antibiotic in a 96-well microtiter plate containing a liquid growth medium. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for bacterial growth, and the MIC is recorded as the lowest drug concentration that inhibits growth.
Conclusion
Both this compound and orbifloxacin are effective fluoroquinolones for the treatment of common bacterial infections in dogs. Pharmacokinetic data suggests that orbifloxacin may achieve greater drug exposure at its recommended dosage compared to this compound.[3][5][6] Clinical data for orbifloxacin in canine pyoderma shows a high rate of success.[3][4] While direct comparative clinical trials are scarce, a PK/PD modeling study suggests comparable efficacy between the two drugs for E. coli and S. intermedius infections.[10] The choice between these two antimicrobials should be guided by culture and susceptibility testing, the site and severity of infection, and the individual patient's clinical status. Adherence to prudent use guidelines for fluoroquinolones is crucial to mitigate the development of antimicrobial resistance.
References
- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 3. Efficacy of orbifloxacin tablets for the treatment of superficial and deep pyoderma due to Staphylococcus intermedius infection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of orbifloxacin tablets for the treatment of superficial and deep pyoderma due to Staphylococcus intermedius infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics Evaluation of Amoxicillin Against Staphylococcus pseudintermedius in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. askavet.com [askavet.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of this compound against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Orbax® (orbifloxacin) for Cats and Dogs: Cat, Dog, Pet Medication | PetMD [petmd.com]
- 12. dvm360.com [dvm360.com]
- 13. vdl.ndsu.edu [vdl.ndsu.edu]
Navigating the Treatment of Bovine Respiratory Disease: A Comparative Look at Difloxacin
For Immediate Release
Guelph, Ontario – In the ongoing effort to optimize treatment strategies for Bovine Respiratory Disease (BRD), a significant cause of morbidity and mortality in cattle, this guide offers a comparative analysis of the fluoroquinolone antibiotic difloxacin. While direct, head-to-head clinical trial data on the efficacy of this compound for BRD remains limited, this document provides a comprehensive overview by leveraging available information on other fluoroquinolones and relevant in-vitro studies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential role of this compound in the broader landscape of BRD therapeutics.
Bovine Respiratory Disease is a complex illness, and the selection of an appropriate antimicrobial is crucial for successful treatment outcomes.[1] Fluoroquinolones, a class of antibiotics that include this compound, are known for their broad-spectrum, concentration-dependent bactericidal activity.[2]
Comparative Efficacy: An Indirect Assessment
| Antibiotic Class | Antibiotic | Treatment Success Rate (%) | Pathogen(s) | Study Population | Citation |
| Fluoroquinolone | Enrofloxacin (B1671348) | 89.0 (vs. 89.4 for Ceftiofur (B124693) in relapse cases) | Undifferentiated | Feedlot Cattle | [1] |
| Fluoroquinolone | Danofloxacin | Lower re-treatment risk compared to other antimicrobials (except tulathromycin) | Not Specified | Feedlot Cattle | [3] |
| Cephalosporin | Ceftiofur Sodium | 89.4 (vs. 89.0 for Enrofloxacin in relapse cases) | Undifferentiated | Feedlot Cattle | [1] |
Disclaimer: The data presented above is for informational purposes only and does not represent a direct comparison of the clinical efficacy of this compound with the listed antibiotics for the treatment of BRD. The success rates of antibiotic treatments can vary significantly based on factors such as the specific pathogens involved, the severity of the disease, and the overall health of the animals.[4]
Experimental Protocols: A Framework for Future Research
To facilitate further investigation into the clinical efficacy of this compound for BRD, a representative experimental protocol for a comparative clinical trial is outlined below. This protocol is based on established methodologies in the field.
Objective: To compare the clinical efficacy of this compound with a standard antibiotic (e.g., ceftiofur) for the treatment of naturally occurring BRD in feedlot cattle.
Study Design: A randomized, controlled, blinded clinical trial.
Animals: Commercially sourced beef calves at high risk for BRD.
Inclusion Criteria:
-
No prior antibiotic treatment for BRD.
-
Presence of clinical signs of BRD, including but not limited to:
-
Depression score ≥ 2 (on a 0-4 scale).
-
Rectal temperature ≥ 40.0°C.
-
Respiratory score ≥ 2 (on a 0-4 scale).
-
Treatment Groups:
-
Group 1 (this compound): Administered this compound at a specified dosage and route.
-
Group 2 (Control): Administered the standard antibiotic (e.g., ceftiofur) at the labeled dosage and route.
Data Collection:
-
Clinical scores (depression, respiratory, appetite) will be recorded daily for 14 days post-treatment.
-
Rectal temperatures will be recorded daily for 14 days post-treatment.
-
Nasal swabs for bacterial culture and susceptibility testing will be collected at enrollment and on day 14.
-
Blood samples for pharmacokinetic analysis may be collected at specified time points.
Outcome Measures:
-
Primary: Treatment success rate at day 14, defined as the resolution of clinical signs and no requirement for retreatment.
-
Secondary:
-
Time to clinical improvement.
-
Changes in bacterial isolates and antimicrobial susceptibility.
-
Adverse events.
-
Statistical Analysis: Treatment success rates will be compared between groups using appropriate statistical tests (e.g., chi-square test). Continuous variables will be analyzed using t-tests or ANOVA.
Visualizing the Science: Mechanism and Workflow
To further aid in the understanding of this compound's action and the experimental process, the following diagrams are provided.
References
- 1. Comparison of enrofloxacin and ceftiofur sodium for the treatment of relapse of undifferentiated fever/bovine respiratory disease in feedlot cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial death from treatment with fluoroquinolones and other lethal stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cross-Resistance Between Difloxacin and Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of difloxacin against other key veterinary fluoroquinolones, supported by experimental data. Understanding the nuances of cross-resistance within this critical class of antimicrobials is paramount for effective treatment strategies and the development of new therapeutic agents.
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other fluoroquinolones against a range of bacterial pathogens of veterinary importance. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism and is a critical measure of potency. Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | 180 | 0.12 | 0.5 |
| Enrofloxacin | 180 | 0.06 | 0.25 | |
| Ciprofloxacin | 180 | 0.03 | 0.12 | |
| Marbofloxacin | 180 | 0.06 | 0.25 | |
| Orbifloxacin | 180 | 0.12 | 0.5 | |
| Staphylococcus pseudintermedius | Enrofloxacin | 249 | 0.125 | 0.25 |
| Marbofloxacin | 249 | 0.125 | 0.5 | |
| Ciprofloxacin | 249 | 0.25 | 0.5 | |
| Pasteurella multocida | This compound | Not specified | 0.015 | 0.03 |
| Enrofloxacin | Not specified | ≤0.008 | 0.015 | |
| Ciprofloxacin | Not specified | ≤0.008 | 0.015 | |
| Marbofloxacin | Not specified | 0.015 | 0.03 | |
| Danofloxacin | Not specified | 0.015 | 0.03 | |
| Mannheimia haemolytica | This compound | Not specified | 0.06 | 0.12 |
| Enrofloxacin | Not specified | 0.03 | 0.06 | |
| Ciprofloxacin | Not specified | 0.015 | 0.03 | |
| Marbofloxacin | Not specified | 0.03 | 0.06 | |
| Danofloxacin | Not specified | 0.06 | 0.12 | |
| Actinobacillus pleuropneumoniae | This compound | Not specified | 0.03 | 0.06 |
| Enrofloxacin | Not specified | 0.015 | 0.03 | |
| Ciprofloxacin | Not specified | 0.015 | 0.03 | |
| Marbofloxacin | Not specified | 0.03 | 0.06 | |
| Danofloxacin | Not specified | 0.03 | 0.06 | |
| Bordetella bronchiseptica | This compound | Not specified | 0.12 | 0.25 |
| Enrofloxacin | Not specified | 0.12 | 0.25 | |
| Ciprofloxacin | Not specified | 0.06 | 0.12 | |
| Marbofloxacin | Not specified | 0.06 | 0.12 | |
| Danofloxacin | Not specified | 0.12 | 0.25 |
Note: Data compiled from multiple sources. Direct comparison between studies should be made with caution due to potential variations in methodology and isolate populations.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized and crucial procedure for assessing antimicrobial susceptibility. The methodologies outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document VET01, a standard for antimicrobial disk and dilution susceptibility tests for bacteria isolated from animals.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the antimicrobial powders in a suitable solvent to create high-concentration stock solutions.
-
Sterilize the stock solutions by membrane filtration.
2. Preparation of Microdilution Plates:
-
Dispense a standardized volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of the microtiter plates.
-
Perform serial twofold dilutions of each antimicrobial agent across the wells of the plate to achieve the desired final concentration range.
-
Control wells, including a growth control (no antimicrobial) and a sterility control (no bacteria), are included on each plate.
3. Inoculum Preparation:
-
Select several morphologically similar colonies of the bacterial isolate from an 18- to 24-hour agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of fluoroquinolones.
Difloxacin's Efficacy in Murine Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of difloxacin, a second-generation fluoroquinolone antibiotic, in the context of murine infection models. While direct comparative in vivo efficacy studies in mice are limited in publicly available literature, this document synthesizes existing in vitro data, pharmacokinetic parameters from various species, and established murine infection model protocols to offer a valuable resource for researchers.
Comparative In Vitro Activity
This compound exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other relevant fluoroquinolones against common pathogens. Lower MIC values indicate greater potency.
| Pathogen | This compound MIC (µg/mL) | Enrofloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Marbofloxacin MIC (µg/mL) | Orbifloxacin MIC (µg/mL) |
| Escherichia coli | 0.13 (MIC₅₀), 0.5 (MIC₉₀) | 0.03 - 0.25 | 0.008 - 0.5 | 0.03 - 0.12 | 0.13 (MIC₅₀), 0.5 (MIC₉₀) |
| Staphylococcus aureus | 0.25 - 0.5 | 0.12 - 0.5 | 0.12 - 1 | 0.25 - 1 | 0.12 - 1 |
| Pseudomonas aeruginosa | 1 - 16 | 0.5 - 4 | 0.25 - 2 | 1 - 8 | 1 - 4 |
| Salmonella spp. | ~0.06 | 0.015 - 0.12 | 0.008 - 0.06 | 0.03 - 0.12 | 0.06 - 0.25 |
Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic is crucial for predicting its efficacy. While comprehensive murine-specific PK data for this compound is scarce, the following table presents key parameters from studies in other species to provide an estimate of its behavior. The ratio of the Area Under the Curve (AUC) to the MIC is a key predictor of fluoroquinolone efficacy.
| Species | Dosage | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) |
| Dog | 5 mg/kg (oral) | 1.11 | 2.84 | 6.9 | >80 |
| Rabbit | 5 mg/kg (IV) | - | - | 4.19 | - |
| Rabbit | 5 mg/kg (SC) | - | - | 7.53 | - |
| Rabbit | 5 mg/kg (oral) | - | - | 8.00 | - |
| Chicken | 10 mg/kg (oral) | 1.34 | 2.27 | 4.7 | 86.2 |
| Human | 400 mg (oral) | 4.09 | 4 | 27.1 | - |
A study on the pharmacodynamics of this compound against E. coli demonstrated an AUC/MIC-dependent antibacterial effect. This relationship is crucial for designing effective dosing regimens in preclinical studies.
Experimental Protocols for Murine Infection Models
Standardized murine infection models are essential for the valid assessment of antibiotic efficacy. Below are detailed methodologies for establishing common infection models.
Murine Thigh Infection Model
This model is widely used to study the in vivo efficacy of antibiotics against localized bacterial infections.
a. Animal Model:
-
Species: Female BALB/c or ICR mice, 6-8 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
b. Bacterial Strain and Inoculum Preparation:
-
Strain: A well-characterized strain of Staphylococcus aureus (e.g., ATCC 29213) or Escherichia coli (e.g., ATCC 25922).
-
Preparation: Bacteria are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase, washed, and resuspended in sterile saline to a final concentration of approximately 10⁷ CFU/mL.
c. Infection Procedure:
-
Anesthesia is administered (e.g., isoflurane).
-
0.1 mL of the bacterial suspension is injected into the posterior thigh muscle of one hind limb.
d. Treatment Regimen:
-
Treatment with this compound or comparator antibiotics begins 2 hours post-infection.
-
The drug is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection).
-
Multiple dosing regimens can be tested (e.g., once or twice daily for 24-48 hours).
e. Efficacy Evaluation:
-
At the end of the treatment period, mice are euthanized.
-
The infected thigh muscle is excised, homogenized, and serially diluted.
-
Colony Forming Units (CFUs) are enumerated by plating on appropriate agar.
-
Efficacy is determined by the reduction in bacterial load (log₁₀ CFU/g of tissue) compared to untreated controls.
Murine Sepsis Model
This model evaluates the ability of an antibiotic to clear a systemic infection.
a. Animal Model:
-
Species: Male or female Swiss Webster mice, 6-8 weeks old.
b. Bacterial Strain and Inoculum Preparation:
-
Strain: A virulent strain of Staphylococcus aureus or Escherichia coli.
-
Preparation: Similar to the thigh infection model, with the final concentration adjusted to a lethal or sub-lethal dose determined in preliminary studies.
c. Infection Procedure:
-
0.5 mL of the bacterial suspension is injected intraperitoneally.
d. Treatment Regimen:
-
Treatment is initiated 1-2 hours post-infection.
-
This compound and comparator drugs are administered at various doses.
e. Efficacy Evaluation:
-
Survival is monitored for a defined period (e.g., 7 days).
-
Alternatively, bacterial loads in blood and organs (spleen, liver) can be determined at specific time points.
Visualizations
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones like this compound.
Experimental Workflow for a Murine Infection Model
Caption: General experimental workflow for a murine infection model.
Comparative Evaluation of Fluoroquinolones' Impact on Gut Microbiota: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the effects of various fluoroquinolone antibiotics on the gut microbiota, with a primary focus on difloxacin and its alternatives, including enrofloxacin, ciprofloxacin, and marbofloxacin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.
Disclaimer: Published research specifically detailing the effects of this compound on gut microbiota is limited. Consequently, this guide provides a comparative framework based on the broader class of fluoroquinolones, with detailed data presented for more extensively studied compounds. Further research into the specific impacts of this compound is warranted.
Comparative Analysis of Fluoroquinolone Effects on Gut Microbiota
Fluoroquinolones, a class of broad-spectrum antibiotics, are known to significantly impact the composition and diversity of the gut microbiota.[1] These alterations, often termed dysbiosis, can have subsequent effects on host health, including metabolic and immune functions.[2][3] The following sections and tables summarize the observed effects of different fluoroquinolones on microbial diversity and composition, primarily in poultry models, which are a common subject of such studies.
Impact on Microbial Diversity
The administration of fluoroquinolones typically leads to a reduction in the diversity of the gut microbiota.[4] Alpha diversity, which measures the richness and evenness of microbial species within a sample, is often decreased. Beta diversity, which compares the microbial composition between different samples, is also significantly altered, indicating a shift in the overall community structure.
Table 1: Comparative Effects of Fluoroquinolones on Gut Microbial Alpha and Beta Diversity
| Fluoroquinolone | Alpha Diversity Metric | Observed Effect | Beta Diversity Observation |
| This compound | Shannon, Chao1 | Data not available in searched literature. | Data not available in searched literature. |
| Enrofloxacin | Shannon, Chao1 | Decreased diversity and richness.[5] | Significant changes in community structure.[6] |
| Ciprofloxacin | Shannon, Simpson | Significant differences in Shannon and Simpson indices observed.[7] | Significant alteration of community composition.[7] |
| Marbofloxacin | Data not available | Data not available in searched literature. | Data not available in searched literature. |
Impact on Microbial Composition
Fluoroquinolones induce notable shifts in the relative abundance of major bacterial phyla. A common observation is a decrease in the abundance of Firmicutes and an increase in Proteobacteria. The Firmicutes to Bacteroidetes ratio, an important indicator of gut health, is also frequently altered.
Table 2: Comparative Effects of Fluoroquinolones on the Relative Abundance of Major Bacterial Phyla
| Fluoroquinolone | Firmicutes | Bacteroidetes | Proteobacteria |
| This compound | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |
| Enrofloxacin | Decreased abundance.[6] | Variable effects reported.[8] | Increased abundance.[8] |
| Ciprofloxacin | Decreased abundance.[7] | Variable effects reported. | Increased abundance.[7] |
| Marbofloxacin | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |
Experimental Protocols
The following protocols outline a standard methodology for assessing the impact of fluoroquinolones on the gut microbiota of poultry, based on 16S rRNA gene sequencing.
Animal Trials and Sample Collection
-
Animal Housing and Acclimatization: House birds (e.g., broiler chickens) in a controlled environment with ad libitum access to feed and water. Allow for an acclimatization period before the start of the experiment.
-
Treatment Groups: Establish multiple treatment groups, including a negative control group (no antibiotic), and groups for each fluoroquinolone being tested at specified dosages.
-
Sample Collection: Collect fecal or cecal content samples at designated time points (e.g., before, during, and after antibiotic administration). Immediately freeze samples at -80°C for subsequent DNA extraction.[7]
DNA Extraction
-
Extraction Kits: Utilize commercially available DNA extraction kits designed for stool or soil samples, such as the QIAamp Fast DNA Stool Mini Kit, for efficient purification of high-quality genomic DNA from fecal or cecal samples.[7]
-
Lysis: The protocol typically involves a combination of mechanical (bead beating), chemical, and enzymatic lysis to ensure the disruption of various bacterial cell walls.
-
Purification: Follow the manufacturer's instructions for DNA purification, which usually involves inhibitor removal and column-based purification.
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
16S rRNA Gene Sequencing
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers such as 341F and 806R.[9]
-
Forward Primer (341F): 5'-CCTACGGGNGGCWGCAG-3'
-
Reverse Primer (806R): 5'-GACTACHVGGGTATCTAATCC-3'
-
-
PCR Conditions: A typical PCR protocol includes an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension, and a final extension step.[9]
-
Library Preparation and Sequencing: Prepare the amplicon libraries for sequencing using a platform such as the Illumina MiSeq, which provides paired-end reads.[10]
Bioinformatic and Statistical Analysis
-
Data Processing: Process the raw sequencing reads using bioinformatics pipelines like QIIME2 or DADA2 to perform quality filtering, denoising, and clustering of sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).[10]
-
Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs by comparing them against a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1) and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to assess changes in the microbial community.
-
Statistical Analysis: Employ appropriate statistical tests to identify significant differences in microbial diversity and composition between treatment groups.
Visualizing Experimental Workflows and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for studying the effects of fluoroquinolones on gut microbiota, a key signaling pathway involved in the host response to dysbiosis, and the logical flow of a comparative evaluation study.
Caption: Experimental workflow for gut microbiota analysis.
Caption: Inflammatory signaling pathway activation.
Caption: Logical flow for a comparative study.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Antibiotic-mediated dysbiosis leads to activation of inflammatory pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of therapeutic levels of dietary antibiotics on the cecal microbiome composition of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. compare-europe.eu [compare-europe.eu]
- 8. Metagenomic analysis of gut microbiota diversity in poultry before and after antibiotic administration | Prasolova | Veterinary Science Today [veterinary.arriah.ru]
- 9. Frontiers | 16S rRNA gene-based microbiota profiles from diverse avian faeces are largely independent of DNA preservation and extraction method [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Difloxacin Demonstrates Lack of Efficacy in Feline Models: A Comparative Analysis
For Immediate Release
A comprehensive review of available pharmacokinetic and pharmacodynamic data confirms that difloxacin is not a suitable therapeutic option for bacterial infections in feline patients. Metabolic differences in cats lead to unfavorable pharmacokinetic profiles, resulting in predicted therapeutic indices that fall short of established efficacy benchmarks. This guide provides a comparative analysis of this compound against other fluoroquinolones approved for feline use, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic and Pharmacodynamic Indices
A critical assessment of fluoroquinolone efficacy relies on the relationship between the drug's concentration in the body over time and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. Two key pharmacodynamic/pharmacokinetic (PK/PD) indices used to predict clinical success are the maximum plasma concentration to MIC ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC). For fluoroquinolones, a Cmax/MIC ratio of >10 and an AUC/MIC ratio of >125 are generally targeted for optimal bactericidal activity.
A prospective study comparing five fluoroquinolones against bacterial pathogens isolated from dogs and cats revealed significant differences in their predicted therapeutic efficacy.[1] The data for feline pathogens demonstrates that this compound consistently fails to meet the target PK/PD indices, particularly when compared to more effective alternatives like enrofloxacin (B1671348) and marbofloxacin (B1676072).
| Fluoroquinolone | Dosing Regimen (mg/kg) | Cmax/MIC Ratio (Pattern) | AUC/MIC Ratio (Pattern) | Proportion of Isolates Reaching Target Index (High Dose) |
| This compound | 5 and 10 | Lowest | Second Lowest | 40% |
| Enrofloxacin | 5 and 20 | Highest | Highest | 73% (Enrofloxacin alone), 77% (Enrofloxacin + Ciprofloxacin) |
| Marbofloxacin | 2.5 and 5 | Intermediate | High | 77% |
| Orbifloxacin (B1677453) | 2.5 and 7.5 | Intermediate | Lowest | 51% |
| Ciprofloxacin (B1669076) | 5 and 20 | High | Intermediate | 77% |
| Data summarized from a study on bacterial pathogens from dogs and cats. The pattern of Cmax/MIC was generally enrofloxacin+ciprofloxacin ≥ enrofloxacin or ciprofloxacin ≥ marbofloxacin ≥ orbifloxacin ≥ this compound. The pattern for AUC/MIC was enrofloxacin+ciprofloxacin ≥ marbofloxacin ≥ ciprofloxacin ≥ enrofloxacin > this compound > orbifloxacin.[1] |
In-Depth Look at Fluoroquinolone Pharmacokinetics in Cats
The inferior performance of this compound in feline models is rooted in its metabolic pathway. While specific pharmacokinetic studies on this compound in cats are scarce due to its unsuitability, it is known that cats have metabolic peculiarities that can affect drug disposition.[2] this compound is extensively metabolized and excreted as a glucuronide conjugate in bile, a pathway that can differ significantly between species.[3]
In contrast, other fluoroquinolones have demonstrated more favorable pharmacokinetic profiles in cats:
-
Enrofloxacin: After oral administration, enrofloxacin is well-absorbed.[4] However, it is partially metabolized to ciprofloxacin, and both compounds contribute to the overall antibacterial effect.[4] It's important to note that higher doses of enrofloxacin (>5 mg/kg/day) have been associated with retinal degeneration in cats.[5][6]
-
Marbofloxacin: This fluoroquinolone exhibits excellent oral bioavailability (almost 100%) in cats and has a large volume of distribution, allowing for good penetration into body tissues.[4] A significant portion is excreted unchanged in the urine, making it a suitable option for urinary tract infections.[4]
-
Pradofloxacin (B1243445): As a third-generation fluoroquinolone, pradofloxacin has an enhanced spectrum of activity against Gram-positive and anaerobic bacteria.[7] It is not associated with the retinal toxicity seen with enrofloxacin.[7]
Experimental Protocols for Efficacy Assessment in Feline Models
To evaluate the efficacy of antimicrobial agents in feline models, standardized experimental protocols are crucial. Below are representative methodologies for studying urinary and respiratory tract infections.
Feline Model of Bacterial Urinary Tract Infection (UTI)
A common approach to inducing a UTI in a feline model for antibiotic efficacy studies involves the following steps:
-
Animal Selection: Clinically healthy adult cats are selected for the study.
-
Bacterial Strain: A uropathogenic strain of Escherichia coli is typically used.
-
Inoculation: A known concentration of the bacterial suspension is introduced into the bladder via a urinary catheter.
-
Treatment Groups: Cats are randomly assigned to different treatment groups, including a placebo control and groups receiving different antimicrobial agents at specified dosages.
-
Sample Collection: Urine samples are collected via cystocentesis at predetermined time points before and after treatment.
-
Outcome Assessment: The primary outcome is the quantitative bacterial count in the urine. A significant reduction in bacterial load in the treatment groups compared to the control group indicates efficacy. Clinical signs are also monitored.
Feline Model of Upper Respiratory Tract Infection (URTI)
Evaluating antibiotic efficacy for feline URTIs often involves naturally occurring infections in a shelter environment, as inducing viral URTIs which are often the primary cause can be complex. A typical study design would be:
-
Case Selection: Shelter cats presenting with clinical signs of URTI are enrolled.
-
Diagnostics: Nasal or oropharyngeal swabs are collected for bacterial culture and sensitivity, as well as PCR for common viral pathogens (e.g., Feline Herpesvirus-1, Feline Calicivirus).
-
Treatment Allocation: Cats are randomly assigned to treatment groups receiving different antibiotics or a placebo.
-
Clinical Scoring: A standardized scoring system is used to assess the severity of clinical signs (e.g., sneezing, nasal discharge, ocular discharge, conjunctivitis) daily.
-
Data Analysis: The duration and severity of clinical signs are compared between treatment groups to determine efficacy.
Signaling Pathway and Mechanism of Action
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.
-
Inhibition of DNA Gyrase: This is the primary target in Gram-negative bacteria. DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication.
-
Inhibition of Topoisomerase IV: This is the main target in Gram-positive bacteria. Topoisomerase IV is involved in the separation of interlinked daughter DNA strands following replication.
The inhibition of these enzymes leads to a cascade of events, ultimately resulting in bacterial cell death.
References
- 1. Comparison of pharmacodynamic and pharmacokinetic indices of efficacy for 5 fluoroquinolones toward pathogens of dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. VetFolio [vetfolio.com]
- 5. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Guidelines and Precautions for Drug Therapy in Cats | Veterian Key [veteriankey.com]
- 7. When I Use Fluoroquinolones in Dogs and Cats - WSAVA 2017 Congress - VIN [vin.com]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Difloxacin Disposal Protocols
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending beyond the laboratory bench to include proper disposal. Difloxacin, a fluoroquinolone antibiotic, requires careful handling and adherence to specific disposal procedures to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the most current SDS for this compound hydrochloride. The SDS contains critical information regarding its physical and chemical properties, hazards, and handling instructions. While this compound is often not classified as a hazardous substance for transport, its waste should be managed with a high degree of caution.
-
Segregate the Waste: this compound waste, including pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and concentrated stock solutions, must be segregated from general laboratory trash. Stock antibiotic solutions, due to their high concentration, are considered hazardous chemical waste and require specific disposal.
-
Use Designated Waste Containers: Collect all this compound waste in a designated, leak-proof, and clearly labeled container. The label should include the chemical name ("this compound Waste"), the hazard classification (e.g., "Non-hazardous pharmaceutical waste for incineration"), and the date of accumulation.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the this compound waste. Ensure that all required waste manifest forms are completed accurately.
-
Spill Management: In the event of a spill, avoid generating dust from solid material. Use a dry clean-up method and place the collected material into the designated waste container. The spill area should then be decontaminated with a suitable cleaning agent, and the cleaning materials should also be disposed of as this compound waste. Prevent any this compound from entering drains or water courses.
Important Considerations:
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sink. Fluoroquinolone antibiotics are known to be persistent in the environment and can contribute to the development of antibiotic-resistant bacteria.[1]
-
Regulatory Compliance: Waste disposal regulations can vary by state and local jurisdiction. Always adhere to the more stringent regulations applicable to your facility.
Quantitative Data Summary
| Parameter | Value | Interpretation / Relevance to Disposal |
| Aquatic Toxicity | LD50 (96 h) for Carassius auratus gibelio (a species of carp) | 2,840 mg/kg[2] |
| Persistence in Soil | Half-life > 217 days | This compound is persistent in soil, meaning it does not readily biodegrade. This highlights the risk of environmental accumulation if landfilled improperly.[3] |
| Water Solubility | 1330 mg/L at 20°C, pH 7 | High solubility increases the potential for migration into groundwater if landfilled, emphasizing the need for containment or destruction via incineration.[4] |
| RCRA Waste Code | Not explicitly listed | This compound is not found on the EPA's P or U lists of hazardous wastes. However, laboratory-generated chemical waste should be managed as hazardous as a best practice.[5] |
Experimental Protocols
A review of publicly available scientific literature and safety documentation did not yield specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The standard industry and laboratory practice relies on high-temperature incineration to ensure complete destruction of the molecule.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
